molecular formula C22H26O5 B8761490 Calanolide

Calanolide

Numéro de catalogue: B8761490
Poids moléculaire: 370.4 g/mol
Clé InChI: NIDRYBLTWYFCFV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Calanolide A is a novel, naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI) first isolated from the tropical tree Calophyllum lanigerum . This tetracyclic dipyranocoumarin exhibits potent and specific activity against HIV-1 by selectively inhibiting the viral reverse transcriptase enzyme, a key target in antiretroviral therapy . Its mechanism is particularly valuable for research as it demonstrates a unique ability to bind to two distinct sites on the HIV-1 reverse transcriptase and remains active against common NNRTI-resistant strains, including those with K103N and Y181C mutations . This compound A has undergone Phase I clinical trials, where it showed a favorable safety profile and a pharmacokinetic half-life of approximately 20 hours . Beyond its antiviral applications, research indicates potential investigation into its use as an antitumor agent and its activity against Mycobacterium tuberculosis . Sourced for research applications, this compound A (CAS 142632-32-4) is presented with detailed characterization data to support analytical method development, validation, and quality control processes. This product is designated "For Research Use Only." Not for diagnostic, therapeutic, or any human use. All published information is for scientific reference and does not imply endorsement for clinical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C22H26O5

Poids moléculaire

370.4 g/mol

Nom IUPAC

18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one

InChI

InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3

Clé InChI

NIDRYBLTWYFCFV-UHFFFAOYSA-N

SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O

SMILES canonique

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O

Origine du produit

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Development of Calanolide A, a Novel NNRTI from Calophyllum lanigerum

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Calanolide A is a novel, naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI) isolated from the tropical rainforest tree Calophyllum lanigerum. Its discovery by the National Cancer Institute in the late 1980s and early 1990s marked the identification of a new chemotype with potent anti-HIV-1 activity.[1] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development, and key experimental methodologies associated with this compound A. It is intended for researchers, scientists, and drug development professionals interested in natural product drug discovery and antiretroviral therapy. The compound's unique dual-binding site on the HIV-1 reverse transcriptase, its activity against resistant viral strains, and its journey from a rare plant source to synthetic production and clinical trials present a compelling case study in pharmaceutical development.[2][3]

The Discovery of this compound A

The emergence of this compound A is a testament to the value of systematic natural product screening in drug discovery.

The National Cancer Institute (NCI) Screening Program

In 1987, as part of a large-scale anti-HIV screening program conducted by the U.S. National Cancer Institute, botanist John Burley collected samples of the tree Calophyllum lanigerum var. austrocoriaceum in the Lundu region of Sarawak, Malaysia, on the island of Borneo.[3][4][5] An extract from the twigs and leaves, labeled "Burley-and-Lee-351," was initially evaluated for anticancer properties but showed no effect.[2][3] However, subsequent testing revealed that the extract was highly effective at stopping the replication of the HIV-1 virus in cell cultures.[2]

The "Vanishing Tree" and Supply Challenges

Following the promising initial results, researchers returned to Sarawak in March 1992 to collect more plant material for isolating the active compound.[2][6] They discovered that the original tree had been felled by locals, likely for firewood or building materials.[3][5][7] An intensive search for another specimen of the same variety in the region was unsuccessful. The scarcity of the natural source presented a major obstacle to further research.[5] Fortunately, several specimens were eventually located in the Singapore Botanic Gardens, which provided enough material to isolate and identify the active ingredient as (+)-Calanolide A.[3][5]

The yield of this compound A from the plant material is exceptionally low, at approximately 0.05% from twigs and leaves.[6][7] This scarcity, combined with the rarity of the tree, made sustainable harvesting unfeasible. In response, the Sarawak government issued "The Calophyllum Species (Prohibition of Felling and Restriction of Export) Order" in June 1993 to protect the remaining trees.[2][6]

Development of Total Synthesis

To overcome the supply issue, a method for the total synthesis of (+)-Calanolide A was developed and patented in 1996.[2][3][6] The synthesized compound demonstrated the same anti-HIV efficacy as the naturally derived molecule, ensuring a stable and scalable supply for continued preclinical and clinical development.[2][6] Concurrently, a related compound, (-)-Calanolide B (also known as Costatolide), was isolated from the latex of a more abundant species, Calophyllum teysmannii, providing another potential source of anti-HIV compounds.[2][5][7]

G cluster_0 Discovery & Sourcing cluster_1 Development & Clinical Trials NCI_Collection 1987: C. lanigerum samples collected in Sarawak, Malaysia Screening 1991: Extract shows potent anti-HIV-1 activity in NCI screening NCI_Collection->Screening Bioassay Recollection_Fail 1992: Return trip reveals original tree was felled Screening->Recollection_Fail Need more material Singapore_Find Existing specimens found in Singapore Botanic Gardens, allowing isolation of (+)-Calanolide A Recollection_Fail->Singapore_Find Search for new source Synthesis 1996: Total synthesis of (+)-Calanolide A developed to solve supply issue Singapore_Find->Synthesis Low yield necessitates alternative PhaseI_Start 2001: Initial Phase I study on healthy volunteers begins Synthesis->PhaseI_Start Enables drug development PhaseI_Completion 2016: Craun Research announces completion of Phase I trials PhaseI_Start->PhaseI_Completion

Caption: The discovery and development timeline of this compound A.

Mechanism of Action

This compound A is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI), but it possesses a mechanism distinct from other drugs in its class.

Inhibition of HIV-1 Reverse Transcriptase

The primary target of this compound A is the HIV-1 reverse transcriptase (RT) enzyme, which is critical for converting the viral RNA genome into DNA early in the viral life cycle.[3][8] By inhibiting this enzyme, this compound A effectively halts the replication process.[3] Notably, it is a highly specific inhibitor of HIV-1 RT and is inactive against HIV-2 RT and cellular DNA polymerases.[1][3][8]

A Unique Dual-Binding Site Interaction

Unlike most NNRTIs that bind to a single allosteric pocket on the RT enzyme, this compound A is unique in its ability to interact with two distinct sites, although not concurrently.[2][3][6] Kinetic analyses have shown that it can bind to:

  • The conventional NNRTI binding site.[2]

  • A second site near the foscarnet (B613817) and pyrophosphate binding area, which is close to the enzyme's active site.[2][9]

This complex mechanism involves both competitive and noncompetitive inhibition, interfering with the binding of deoxynucleotide triphosphates (dNTPs).[3][9] This dual-site interaction may contribute to its efficacy against NNRTI-resistant HIV-1 strains.

G HIV1 HIV-1 Virion Viral_RNA Viral RNA HIV1->Viral_RNA Enters Host Cell & Uncoats RT_Enzyme HIV-1 Reverse Transcriptase (RT) Viral_RNA->RT_Enzyme Template Viral_DNA Viral DNA RT_Enzyme->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration CalanolideA This compound A invis1 CalanolideA->invis1 invis2 CalanolideA->invis2 invis1->RT_Enzyme Binds to NNRTI Site invis2->RT_Enzyme Binds to Foscarnet Site

Caption: Mechanism of this compound A inhibiting HIV-1 reverse transcription.

In Vitro Antiviral Activity

Extensive in vitro studies have characterized the potency and spectrum of this compound A's antiviral effects.

Potency and Spectrum

This compound A demonstrates potent activity against a wide variety of laboratory and clinical strains of HIV-1.[8] It is also active against both promonocytotropic and lymphocytotropic viral isolates.[4][8]

Activity Against Resistant Strains

A key feature of this compound A is its ability to inhibit HIV-1 strains that are resistant to other antiretroviral drugs. It has shown efficacy against zidovudine (B1683550) (AZT)-resistant strains (e.g., G-9106) and strains resistant to other NNRTIs like pyridinone (e.g., A17).[1][2] Furthermore, it retains activity against viruses with common NNRTI-resistance mutations, including K103N and Y181C.[2][4][10] Viral resistance to this compound A itself has been associated with the T139I mutation in the reverse transcriptase.[2][11]

Combination Therapy

When tested in combination with other classes of anti-HIV drugs, this compound A shows synergistic or additive effects.[11] Synergistic antiviral interactions have been observed with nucleoside RT inhibitors (NRTIs), other NNRTIs, and protease inhibitors.[4][11][12] Importantly, no antagonistic effects or evidence of combination toxicity have been detected in these in vitro assays.[11]

Table 1: Summary of In Vitro Anti-HIV-1 Activity of this compound A

Virus Type / Strain Potency (EC₅₀) Key Finding Reference(s)
Laboratory HIV-1 Strains 0.10 - 0.17 µM Potent and consistent activity across various strains. [1][4][8]
AZT-Resistant (G-9106) Active Overcomes resistance to a key NRTI drug. [1][2]
Pyridinone-Resistant (A17) Active Effective against strains resistant to other NNRTIs. [1][2]
NNRTI Mutations (K103N, Y181C) Active Retains activity against common NNRTI resistance mutations. [2][4][10]

| HIV-2 | Inactive | Activity is specific to the HIV-1 virus. |[1][2][3][8] |

Preclinical and Clinical Development

Following promising in vitro results, this compound A advanced into preclinical and clinical studies to evaluate its safety and pharmacokinetic profile.

Pharmacokinetics and Metabolism

Animal studies indicated a favorable safety profile and showed that this compound A can cross the blood-brain barrier, an important characteristic for targeting viral reservoirs in the central nervous system.[5][9] The drug is metabolized primarily by the hepatic cytochrome P450 enzyme CYP3A4 and has a high protein binding affinity of over 97%.[2][10][13]

Phase I Clinical Trial Results

An initial Phase I clinical trial was conducted in 2001 on 47 healthy, HIV-negative volunteers to assess the safety and pharmacokinetics of single oral doses.[2][9] In 2016, Craun Research, a company owned by the Sarawak state government, announced the successful completion of Phase I trials.[2][6]

The single-dose study found the drug to be safe and well-tolerated.[9] Adverse events were generally mild, transient, and not clearly dose-related.[9]

Table 2: Pharmacokinetic Parameters of Single-Dose (+)-Calanolide A in Healthy Volunteers

Dose (mg) Tₘₐₓ (h) t₁/₂ (h) Key Observations

| 200 - 800 | 2.4 - 5.2 | ~20 (at 800 mg) | Rapidly absorbed. Plasma concentration and area under the curve (AUC) increased proportionally with the dose.[9] |

Table 3: Most Frequently Reported Adverse Events in Phase I Single-Dose Study

Adverse Event Frequency Severity Notes
Dizziness ~51% Mild, transient Often temporally related to phlebotomy (blood draws).[9]
Taste Perversion Common Mild Reported as a noticeable side effect.[2][9]
Headache Common Mild Not consistently judged to be drug-related.[2][9]
Eructation (Belching) Common Mild Not consistently judged to be drug-related.[2][9]

| Nausea | Common | Mild | Not consistently judged to be drug-related.[2][9] |

Key Experimental Methodologies

The discovery and characterization of this compound A relied on established and rigorous experimental protocols.

Bioassay-Guided Fractionation and Isolation

This technique was central to identifying this compound A from the crude plant extract. The workflow involves systematically separating the extract into fractions and testing each for biological activity, progressively narrowing down to the pure compound.

  • Crude Extraction: Dried and ground plant material (C. lanigerum leaves and twigs) is extracted with an organic solvent (e.g., methanol/chloroform) to create a crude extract.

  • Solvent Partitioning: The crude extract is partitioned between immiscible solvents (e.g., hexane, ethyl acetate, water) to separate compounds based on polarity, creating primary fractions.

  • Bioassay: Each fraction is tested for its ability to inhibit HIV-1 replication in a cell-based assay.

  • Iterative Chromatography: The most active fraction is subjected to further separation using techniques like column chromatography (e.g., silica (B1680970) gel) or High-Performance Liquid Chromatography (HPLC).

  • Isolation and Identification: The process of bioassay and separation is repeated until a single, pure compound is isolated. Its structure is then determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.[1]

G Plant C. lanigerum (Twigs & Leaves) Crude_Extract Crude Organic Extract Plant->Crude_Extract Partition Solvent Partitioning Crude_Extract->Partition Fractions Primary Fractions (Varying Polarity) Partition->Fractions Bioassay1 Anti-HIV-1 Bioassay Fractions->Bioassay1 Active_Fraction Active Fraction Selected Bioassay1->Active_Fraction Chromatography Chromatography (e.g., HPLC) Active_Fraction->Chromatography Sub_Fractions Sub-Fractions Chromatography->Sub_Fractions Bioassay2 Anti-HIV-1 Bioassay Sub_Fractions->Bioassay2 Loop Repeat until pure Bioassay2->Loop Loop->Chromatography Pure_Compound Pure this compound A Loop->Pure_Compound Structure Structure Elucidation (NMR, MS) Pure_Compound->Structure

Caption: Workflow for the bioassay-guided isolation of this compound A.
HIV-1 Reverse Transcriptase Inhibition Assay

To confirm the mechanism of action, a cell-free enzymatic assay is used to measure the direct effect of the compound on the RT enzyme.

  • Reaction Setup: A reaction mixture is prepared containing purified, recombinant HIV-1 RT enzyme, a template-primer (e.g., poly(rA)-oligo(dT)), and a mixture of all four dNTPs. One of the dNTPs (e.g., dTTP) is radioactively or fluorescently labeled.

  • Inhibitor Addition: Varying concentrations of this compound A are added to the reaction tubes. Control tubes contain no inhibitor.

  • Incubation: The reaction is incubated at 37°C to allow the RT enzyme to synthesize new DNA using the provided template.

  • Precipitation and Collection: The reaction is stopped, and the newly synthesized, labeled DNA is precipitated (e.g., using trichloroacetic acid) and collected onto filter paper.

  • Quantification: The amount of incorporated label on the filter is measured (e.g., via scintillation counting). This value is directly proportional to the activity of the RT enzyme.

  • IC₅₀ Calculation: The results are plotted as RT activity versus inhibitor concentration. The IC₅₀ value—the concentration of this compound A required to inhibit enzyme activity by 50%—is then calculated.

Conclusion and Future Outlook

The discovery of this compound A from Calophyllum lanigerum is a landmark achievement in natural product drug discovery. It highlights the critical importance of biodiversity conservation and the potential of systematic screening programs to identify novel therapeutic agents. The journey of this compound A—from a rare tree in the Malaysian rainforest to a synthetically produced compound that has completed Phase I clinical trials—underscores the immense challenges and perseverance required in drug development. Its unique dual-site inhibitory mechanism and its activity against drug-resistant HIV-1 strains continue to make it a compound of significant interest for the development of next-generation antiretroviral therapies.

References

The Discovery of Calanolide A in Sarawak: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history and scientific journey of Calanolide A, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) discovered in the rainforests of Sarawak, Malaysia. From its serendipitous discovery during a large-scale anti-HIV screening program to its progression through preclinical and clinical development, this document details the key milestones, scientific methodologies, and quantitative data associated with this promising natural product. The guide includes detailed experimental protocols for its isolation and characterization, a summary of its anti-HIV activity and pharmacokinetic profile, and a discussion of its mechanism of action. Visualizations of the discovery workflow and mechanism of action are provided to facilitate a deeper understanding of this important chapter in natural product drug discovery.

A Serendipitous Discovery in the Heart of Borneo

The story of this compound A begins in 1987, as part of a large-scale plant collection expedition in Sarawak, Malaysia, sponsored by the U.S. National Cancer Institute (NCI).[1][2][3] Botanist Dr. John Burley, accompanied by a team from the Arnold Arboretum of Harvard University and the Sarawak Forest Department, collected samples from the diverse flora of the region.[4] Among these was a sample from the tree Calophyllum lanigerum var. austrocoriaceum, locally known as Bintangor.[1][4]

Initially screened for anti-cancer properties, the extract from this particular sample showed no significant activity.[5] However, as part of a routine broader screening against a panel of pathogens, the extract exhibited potent inhibitory activity against the Human Immunodeficiency Virus Type 1 (HIV-1).[4] This pivotal discovery, which occurred in late 1991, marked the beginning of an intense research effort to isolate and characterize the active compound.[4]

A return trip to Sarawak in March 1992 to collect more of the plant material revealed that the original tree had been felled.[6] This setback highlighted the urgent need for conservation and sustainable harvesting practices in biodiversity-rich regions. Fortunately, related specimens were located in the Singapore Botanic Gardens, which allowed for the isolation and structural elucidation of the active compound, named (+)-Calanolide A.[6]

The discovery of this compound A spurred a collaboration between the NCI, the Sarawak government, and a US-based pharmaceutical company, MediChem Research Inc. This partnership led to the establishment of Sarawak MediChem Pharmaceuticals, a joint venture dedicated to the development of this compound A.[6][7] In recognition of the importance of its biodiversity, the Sarawak government established the Sarawak Biodiversity Centre in 1997 to regulate bioprospecting and ensure equitable benefit-sharing from the utilization of its genetic resources.[6]

Isolation and Characterization of this compound A: A Methodological Overview

The initial isolation of this compound A from the twigs and leaves of Calophyllum lanigerum was achieved through a bioassay-guided fractionation approach. This process involves systematically separating the components of a crude extract and testing each fraction for its biological activity to guide the purification of the active compound(s).

Experimental Protocols

2.1.1. Extraction and Solvent Partitioning

The dried and ground plant material (leaves and twigs) of C. lanigerum was subjected to solvent extraction to obtain a crude extract containing a mixture of secondary metabolites.[3] This was followed by a solvent partitioning cascade to separate compounds based on their polarity.

  • Extraction: The plant material was extracted with a 1:1 mixture of dichloromethane (B109758) and methanol.[3]

  • Solvent Partitioning: The resulting crude extract was then sequentially partitioned with solvents of increasing polarity. The anti-HIV activity was found to be concentrated in the n-hexane and carbon tetrachloride fractions, indicating the non-polar nature of the active compound(s).[3]

2.1.2. Chromatographic Purification

The active fractions from the solvent partitioning were further purified using a combination of chromatographic techniques.

  • Vacuum Liquid Chromatography (VLC): The n-hexane and CCl₄ fractions were subjected to VLC on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate (B1210297) to yield crude calanolides.[3]

  • High-Performance Liquid Chromatography (HPLC): Final purification of this compound A was achieved using normal-phase HPLC.[3] Other related calanolides were purified using reversed-phase HPLC.[3]

2.1.3. Structure Elucidation

The structure of this compound A was determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR, along with 2D NMR techniques such as HMQC and HMBC, were used to determine the connectivity of atoms in the molecule.[1][2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition of the molecule.[2][8]

  • Stereochemistry: The absolute stereochemistry of this compound A was established using a modified Mosher's method.[1]

Quantitative Analysis of Anti-HIV Activity

This compound A has demonstrated potent and selective activity against HIV-1, including strains resistant to other NNRTIs. Its efficacy has been evaluated in various in vitro assays.

In Vitro Anti-HIV-1 Activity

The antiviral activity of this compound A is typically reported as the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%. The cytotoxicity is reported as the 50% cytotoxic concentration (CC₅₀), the concentration that reduces the viability of host cells by 50%. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a measure of the compound's therapeutic window.

Parameter Value Cell Line/Assay Reference
EC₅₀ (HIV-1) 0.1 µMCEM-SS cells[1]
EC₅₀ (HIV-1) 0.10 - 0.17 µMVarious laboratory strains of HIV-1[9][10]
CC₅₀ >20 µMCEM-SS cells
Selectivity Index (SI) >200CEM-SS cells

Table 1: In vitro anti-HIV-1 activity and cytotoxicity of this compound A.

Activity Against Resistant Strains

A significant feature of this compound A is its activity against HIV-1 strains that have developed resistance to other NNRTIs.

Resistant Strain Activity Reference
AZT-resistant G-9106 strainActive[1]
Pyridinone-resistant A17 strainActive[1]
Y181C mutationActive[11]
K103N mutationActive[11]

Table 2: Activity of this compound A against NNRTI-resistant HIV-1 strains.

Clinical Development and Pharmacokinetics

Following promising preclinical studies, this compound A entered Phase I clinical trials to evaluate its safety and pharmacokinetic profile in healthy human volunteers.

Phase I Clinical Trial Summary

The trials were conducted with an oral formulation of (+)-Calanolide A.

Parameter Finding Reference
Safety Generally well-tolerated. Most common adverse events were mild and included taste alteration, headache, belching, and nausea.[11]
Protein Binding >97%[11]
Metabolism Primarily hepatic, mediated by the CYP3A4 enzyme.[11]
Biological Half-life Approximately 20 hours for an 800mg dose.[12]

Table 3: Summary of Phase I clinical trial findings for this compound A.

Mechanism of Action: A Unique NNRTI

This compound A is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] NNRTIs bind to a non-catalytic site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity. This prevents the conversion of the viral RNA genome into DNA, a crucial step in the HIV replication cycle.

What distinguishes this compound A from other NNRTIs is its ability to bind to two distinct sites on the reverse transcriptase enzyme.[11][13] One of these binding sites is the conventional NNRTI binding pocket, while the other is near the foscarnet (B613817) binding site.[11][13] This dual-binding capability may contribute to its activity against NNRTI-resistant strains of HIV-1.

Visualizing the Science

To better illustrate the key processes described in this guide, the following diagrams have been generated using the DOT language.

Discovery_Workflow cluster_0 Field Collection & Initial Screening cluster_1 Discovery & Isolation cluster_2 Development & Commercialization A 1987: Plant Sample Collection (Calophyllum lanigerum) in Sarawak B NCI Screening Program (Anti-cancer & Anti-viral) A->B Submission of Samples C Late 1991: Identification of Anti-HIV-1 Activity D Bioassay-Guided Fractionation (Solvent Partitioning, VLC, HPLC) C->D Initiation of Isolation H Collaboration: Sarawak Govt. & MediChem C->H Partnership E Isolation of Pure (+)-Calanolide A D->E Purification F Structure Elucidation (NMR, MS) E->F Characterization G Preclinical & Clinical Trials F->G Pharmacological Evaluation I Formation of Sarawak MediChem Pharmaceuticals H->I Joint Venture

Caption: A workflow diagram illustrating the key stages in the discovery and development of this compound A.

NNRTI_Mechanism cluster_0 HIV-1 Replication Cycle cluster_1 This compound A Inhibition A HIV-1 Virion B Viral RNA A->B Entry & Uncoating D Viral DNA B->D Reverse Transcription C Reverse Transcriptase C->D E Integration into Host Genome D->E Provirus Formation F This compound A G Non-catalytic Binding Pocket on Reverse Transcriptase F->G Binding H Inhibition of Reverse Transcriptase Activity G->H Conformational Change I H->I Blocks Reverse Transcription

Caption: A diagram illustrating the mechanism of action of this compound A as a non-nucleoside reverse transcriptase inhibitor.

Conclusion

The discovery of this compound A in Sarawak is a testament to the immense potential of natural products in drug discovery. It underscores the importance of biodiversity conservation and international collaboration in scientific research. While this compound A's journey to becoming a marketed drug is ongoing, its unique mechanism of action and activity against resistant HIV-1 strains continue to make it a compound of significant interest to the scientific community. This technical guide provides a foundational understanding of the history, science, and potential of this remarkable natural product.

References

Calanolide A: A Deep Dive into its Mechanism of Action Against HIV-1 Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calanolide A, a naturally derived non-nucleoside reverse transcriptase inhibitor (NNRTI), has demonstrated a unique and potent mechanism of action against Human Immunodeficiency Virus Type 1 (HIV-1). This technical guide provides an in-depth analysis of this compound A's interaction with HIV-1 reverse transcriptase (RT), detailing its inhibitory kinetics, activity against resistant viral strains, and synergistic potential with other antiretroviral agents. This document synthesizes key quantitative data into structured tables, presents detailed experimental protocols for pivotal assays, and utilizes visualizations to elucidate complex molecular interactions and workflows, offering a comprehensive resource for researchers and drug development professionals in the field of HIV therapeutics.

Introduction: The Unique Profile of this compound A

This compound A is a dipyranocoumarin isolated from the tropical rainforest tree Calophyllum lanigerum. It exhibits potent and specific inhibitory activity against HIV-1 RT, the enzyme responsible for converting the viral RNA genome into DNA, a crucial step in the viral replication cycle. Unlike many other NNRTIs, this compound A displays a distinct biochemical profile, including a complex mechanism of inhibition and a favorable resistance profile, making it a subject of significant interest for anti-HIV drug development.[1][2]

Mechanism of Action: A Dual-Site Interaction with HIV-1 Reverse Transcriptase

This compound A functions as a non-competitive inhibitor of HIV-1 RT. Its mechanism is distinguished by its ability to interact with two distinct sites on the enzyme, a characteristic not commonly observed with other NNRTIs.[1]

One binding site is the conventional NNRTI binding pocket, a hydrophobic pocket located near the polymerase active site. Binding to this site allosterically distorts the enzyme's conformation, thereby inhibiting the polymerization of viral DNA.

The second proposed binding site for this compound A is near the pyrophosphate binding site, which is involved in the catalytic activity of the enzyme.[1] This dual interaction contributes to its complex and potent inhibitory activity. Kinetic analyses have revealed that this compound A exhibits a mixed-type inhibition pattern with respect to the deoxynucleotide triphosphate (dNTP) substrate, affecting both the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

CalanolideA_Mechanism cluster_RT HIV-1 Reverse Transcriptase (p66/p51) cluster_inhibition Inhibition of Viral DNA Synthesis NNRTI Pocket NNRTI Binding Pocket Active Site Polymerase Active Site NNRTI Pocket->Active Site Induces conformational change Inhibition Inhibition PPi Site Pyrophosphate Binding Site PPi Site->Active Site Interferes with catalysis This compound A This compound A This compound A->NNRTI Pocket Binds to allosteric site This compound A->PPi Site Interacts near PPi site

Mechanism of this compound A inhibition of HIV-1 RT.

Quantitative Analysis of Inhibitory Activity

The potency of this compound A has been quantified through various in vitro assays. The following tables summarize the key inhibitory parameters against wild-type HIV-1 and clinically relevant drug-resistant strains.

Table 1: In Vitro Antiviral Activity of this compound A against Wild-Type HIV-1

Cell LineVirus StrainEC50 (µM)
CEM-SSHIV-1 IIIB0.10 - 0.17
MT-2HIV-1 IIIB0.08 - 0.5
H9HIV-1 IIIB0.08 - 0.5
U937HIV-1 IIIB0.08 - 0.5
AA5HIV-1 IIIB0.08 - 0.5
174xCEMHIV-1 IIIB0.08 - 0.5
EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. Data compiled from multiple sources.[2]

Table 2: Activity of this compound A against NNRTI-Resistant HIV-1 Strains

RT MutationFold Change in EC50 (vs. Wild-Type)Interpretation
L100IResistantDecreased susceptibility
K103NResistantDecreased susceptibility
Y181CEnhanced Activity (10-fold)Increased susceptibility
Y188HResistantDecreased susceptibility
T139IResistantDecreased susceptibility (this compound A selective mutation)
Fold change indicates the factor by which the EC50 for the mutant strain differs from the wild-type strain. Data compiled from multiple sources.

Synergistic Interactions with Other Antiretroviral Agents

Combination therapy is the cornerstone of modern HIV-1 treatment. In vitro studies have demonstrated that this compound A acts synergistically with other classes of anti-HIV drugs, including nucleoside reverse transcriptase inhibitors (NRTIs) and other NNRTIs like nevirapine.[1] This synergy can enhance the overall antiviral effect and potentially reduce the dosages of individual drugs, thereby minimizing toxicity.

Table 3: Synergistic Antiviral Activity of this compound A in Combination with Other Anti-HIV Drugs

Drug CombinationInteraction
This compound A + NevirapineSynergistic
This compound A + Zidovudine (AZT)Synergistic
This compound A + Lamivudine (3TC)Synergistic
This compound A + NelfinavirSynergistic
Synergy is typically determined by methods such as the combination index (CI), where a CI value < 1 indicates synergy. Specific CI values can vary depending on the experimental setup.[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound A.

HIV-1 Reverse Transcriptase Inhibition Assay (ELISA-based)

This non-radioactive assay quantifies the in vitro inhibition of recombinant HIV-1 RT by a test compound.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Test compound (this compound A) and control inhibitors (e.g., Nevirapine)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.3, containing KCl, MgCl2, DTT, and a non-ionic detergent)

  • Template/primer: Poly(A)•oligo(dT)

  • Deoxynucleotide triphosphate (dNTP) mix containing biotin-dUTP and digoxigenin-dUTP

  • Streptavidin-coated 96-well microplates

  • Anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP)

  • HRP substrate (e.g., ABTS or TMB)

  • Stop solution (e.g., 1% SDS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound A and control inhibitors in the assay buffer.

  • Reaction Setup: In a 96-well reaction plate, add the assay buffer, template/primer, and dNTP mix to each well.

  • Add the diluted test compounds or controls to the appropriate wells.

  • Initiate the reaction by adding a standardized amount of recombinant HIV-1 RT to each well (except for the no-enzyme control wells).

  • Incubation: Incubate the reaction plate at 37°C for 1 hour to allow for DNA synthesis.

  • Capture: Transfer the reaction products to a streptavidin-coated microplate. Incubate for 1 hour at 37°C to allow the biotinylated DNA to bind to the streptavidin.

  • Washing: Wash the plate three times with wash buffer to remove unbound reagents.

  • Detection: Add the anti-digoxigenin-HRP conjugate to each well and incubate for 1 hour at 37°C.

  • Wash the plate three times with wash buffer.

  • Signal Development: Add the HRP substrate to each well and incubate at room temperature until color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value using non-linear regression analysis.

RT_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction RT Reaction cluster_detection Detection (ELISA) cluster_analysis Data Analysis Compound Dilution Prepare serial dilutions of this compound A Add Compounds Add compound dilutions to 96-well plate Compound Dilution->Add Compounds Reagent Mix Prepare reaction mix: Buffer, Template/Primer, dNTPs Reagent Mix->Add Compounds Add RT Add HIV-1 RT to initiate reaction Add Compounds->Add RT Incubate_RT Incubate at 37°C Add RT->Incubate_RT Capture DNA Transfer to streptavidin plate and incubate Incubate_RT->Capture DNA Wash1 Wash plate Capture DNA->Wash1 Add Conjugate Add Anti-DIG-HRP and incubate Wash1->Add Conjugate Wash2 Wash plate Add Conjugate->Wash2 Add Substrate Add HRP substrate Wash2->Add Substrate Read Plate Read absorbance Add Substrate->Read Plate Calculate Inhibition Calculate % inhibition Read Plate->Calculate Inhibition Determine IC50 Determine IC50 value Calculate Inhibition->Determine IC50

Workflow for an ELISA-based HIV-1 RT inhibition assay.
Determination of Inhibition Constant (Ki)

To determine the mode of inhibition and the inhibition constant (Ki), kinetic studies are performed by varying the concentration of both the substrate (dNTP) and the inhibitor (this compound A).

Procedure:

  • Perform the HIV-1 RT inhibition assay as described in section 5.1, with the following modifications:

    • Use a range of fixed concentrations of this compound A.

    • For each inhibitor concentration, vary the concentration of the dNTP mix.

  • Data Analysis:

    • For each inhibitor concentration, plot the reaction velocity (absorbance/time) against the dNTP concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.

    • Create double-reciprocal (Lineweaver-Burk) plots (1/velocity vs. 1/[dNTP]) for each inhibitor concentration.

    • Analyze the pattern of the Lineweaver-Burk plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

    • For mixed-type inhibition, the Ki can be determined from secondary plots of the slopes and y-intercepts of the Lineweaver-Burk plots versus the inhibitor concentration. The Cheng-Prusoff equation can also be used to estimate the Ki from the IC50 value if the mode of inhibition is known.

Conclusion

This compound A presents a compelling profile as an anti-HIV-1 agent due to its unique mechanism of action involving a dual-site interaction with the reverse transcriptase enzyme. Its potent activity against wild-type virus, enhanced efficacy against certain NNRTI-resistant strains, and synergistic interactions with other antiretrovirals underscore its potential for further development. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound A and to design next-generation NNRTIs with improved resistance profiles and clinical utility.

References

Calanolide Binding Sites on HIV-1 Reverse Transcriptase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calanolide A is a naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI) isolated from the tree Calophyllum lanigerum. It exhibits potent inhibitory activity against human immunodeficiency virus type 1 (HIV-1) by targeting its reverse transcriptase (RT), a critical enzyme for the viral replication cycle. Unlike many other NNRTIs, this compound A displays a unique and complex mechanism of inhibition, suggesting the presence of more than one binding site on the HIV-1 RT. This technical guide provides a comprehensive overview of the current understanding of this compound A's interaction with HIV-1 RT, focusing on its binding sites, mechanism of action, and the molecular basis of resistance.

Mechanism of Action and Binding Kinetics

This compound A inhibits HIV-1 RT through a novel mechanism involving two distinct binding sites. Kinetic analysis has revealed a complex pattern of inhibition with respect to the deoxynucleoside triphosphate (dNTP) substrate. This includes both a competitive and an uncompetitive component of inhibition[1]. This suggests that this compound A can bind to both the free enzyme and the enzyme-substrate complex, a characteristic that distinguishes it from many other NNRTIs.

The proposed two-site binding model indicates that one binding site is competitive, suggesting it is at or near the dNTP binding site. The second, uncompetitive binding site, implies that this compound A can also bind to the enzyme after the dNTP has bound[1]. This dual-binding mechanism may contribute to its potency and its ability to act synergistically with other RT inhibitors[1].

Quantitative Data on this compound A Inhibition of HIV-1 RT

The following table summarizes the available quantitative data on the inhibitory activity of this compound A against HIV-1.

ParameterVirus/EnzymeValueReference
EC50 Various laboratory strains of HIV-10.10 - 0.17 µM[2]
EC50 Drug-resistant HIV-1 strainsInhibitory activity observed[2]
Inhibition Type vs. dNTP Recombinant HIV-1 RTCompetitive and Uncompetitive[1]

The this compound A Binding Sites

While a co-crystal structure of this compound A bound to HIV-1 RT has not been reported in the reviewed literature, kinetic and mutagenesis studies provide insights into its putative binding sites.

The NNRTI Binding Pocket (NNIBP): It is widely accepted that one of the binding sites for this compound A is the well-characterized non-nucleoside inhibitor binding pocket (NNIBP). This is a hydrophobic pocket located approximately 10 Å from the polymerase active site.

A Second, Novel Binding Site: The uncompetitive inhibition kinetics suggest the existence of a second binding site. It is hypothesized that this site may be novel and distinct from the classical NNIBP. Evidence also suggests that this compound A may share binding domains with foscarnet, a pyrophosphate analog, indicating a potential interaction near the pyrophosphate binding site[1].

The precise amino acid residues constituting these two binding sites for this compound A have not been definitively elucidated through structural studies. However, computational docking studies have been employed to model the interaction of this compound A and its analogs with the HIV-1 RT, often focusing on the NNIBP[3].

Resistance to this compound A

The primary mutation associated with resistance to this compound A is the T139I substitution in the HIV-1 reverse transcriptase[4]. This mutation is located in a region of the enzyme that is not typically associated with resistance to other NNRTIs, further highlighting the unique mechanism of action of this compound A. The presence of the T139I mutation significantly reduces the susceptibility of the virus to this compound A.

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol is a generalized method for determining the inhibitory activity of compounds like this compound A against HIV-1 RT.

1. Reagents and Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • Poly(rA)-oligo(dT) template-primer

  • Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

  • [³H]-dTTP or other labeled nucleotide

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl₂, 0.1% Triton X-100)

  • This compound A (or other test inhibitor) dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

2. Assay Procedure:

  • Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT) template-primer, and dNTPs (including the labeled nucleotide).

  • Add varying concentrations of this compound A (or a DMSO control) to the reaction mixture.

  • Initiate the reaction by adding the recombinant HIV-1 RT.

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding cold TCA.

  • Precipitate the newly synthesized DNA on ice.

  • Collect the precipitated DNA by filtering through glass fiber filters.

  • Wash the filters with TCA and ethanol (B145695) to remove unincorporated nucleotides.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound A compared to the control (no inhibitor).

  • Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Cell-Based Antiviral Assay

This protocol outlines a general method to assess the antiviral activity of this compound A in a cell culture system.

1. Reagents and Materials:

  • A susceptible cell line (e.g., MT-4, CEM-SS)

  • HIV-1 laboratory strain

  • Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, antibiotics)

  • This compound A

  • A method to quantify viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay of culture supernatants, or a reporter gene assay)

  • A method to assess cell viability (e.g., MTT, XTT assay)

2. Assay Procedure:

  • Seed the susceptible cells in a 96-well plate.

  • Add serial dilutions of this compound A to the wells.

  • Infect the cells with a known amount of HIV-1.

  • Include control wells with uninfected cells and infected cells without any inhibitor.

  • Incubate the plates at 37°C in a CO₂ incubator for a period of time (e.g., 4-7 days).

  • After incubation, collect the cell culture supernatants to measure viral replication.

  • Perform a cell viability assay on the remaining cells to assess the cytotoxicity of the compound.

3. Data Analysis:

  • Calculate the percentage of viral inhibition for each concentration of this compound A.

  • Determine the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.

  • Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

  • Calculate the selectivity index (SI = CC50/EC50) to assess the therapeutic window of the compound.

Visualizations

CalanolideA_Binding_Mechanism cluster_RT HIV-1 Reverse Transcriptase HIV_RT Free HIV-1 RT RT_dNTP RT-dNTP Complex HIV_RT->RT_dNTP Inhibited_Complex_1 RT-Calanolide A (Competitive Inhibition) HIV_RT->Inhibited_Complex_1 Inhibited_Complex_2 RT-dNTP-Calanolide A (Uncompetitive Inhibition) RT_dNTP->Inhibited_Complex_2 Polymerization DNA Polymerization RT_dNTP->Polymerization Calanolide_A This compound A Calanolide_A->HIV_RT Binds to competitive site Calanolide_A->RT_dNTP Binds to uncompetitive site dNTP dNTP dNTP->HIV_RT Blocked_Polymerization_1 Blocked Inhibited_Complex_1->Blocked_Polymerization_1 Blocked_Polymerization_2 Blocked Inhibited_Complex_2->Blocked_Polymerization_2

Caption: Dual binding mechanism of this compound A on HIV-1 RT.

Experimental_Workflow_IC50 Start Start: Prepare Reagents Step1 Prepare serial dilutions of this compound A Start->Step1 Step3 Add this compound A dilutions to respective reactions Step1->Step3 Step2 Set up reaction with RT, template-primer, and dNTPs Step2->Step3 Step4 Incubate at 37°C Step3->Step4 Step5 Stop reaction and precipitate DNA Step4->Step5 Step6 Measure incorporated radioactivity Step5->Step6 Step7 Calculate % inhibition and determine IC50 Step6->Step7 End End: IC50 Value Step7->End

Caption: Workflow for determining the IC50 of this compound A.

Conclusion

This compound A remains a significant NNRTI due to its unique two-site binding mechanism on HIV-1 reverse transcriptase, which confers a distinct resistance profile. While kinetic studies have provided valuable insights into its competitive and uncompetitive modes of inhibition, a definitive structural understanding of its binding sites is still lacking. The absence of a co-crystal structure of this compound A with HIV-1 RT represents a critical knowledge gap. Further research, particularly high-resolution structural studies, is imperative to fully elucidate the molecular interactions of this compound A with its binding sites. Such information would be invaluable for the rational design of new, more potent NNRTIs that can overcome existing drug resistance and exploit the novel binding opportunities presented by this unique natural product.

References

Calanolide A: A Comprehensive Technical Review of Its Antiviral Activity Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calanolide A, a naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI) isolated from the tree Calophyllum lanigerum, has demonstrated significant antiviral activity, most notably against Human Immunodeficiency Virus Type 1 (HIV-1). This technical guide provides a detailed overview of the antiviral spectrum of this compound A, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways and workflows. While the primary focus of research has been on its anti-HIV-1 properties, this document also consolidates available information on its activity against other viral and microbial agents.

Antiviral Activity Spectrum

This compound A has been investigated for its inhibitory effects against a range of viruses and other pathogens. The most robust data available pertains to its activity against HIV-1. Limited but promising data exists for its activity against other viruses, including Human Cytomegalovirus (HCMV) and influenza viruses. Furthermore, it has shown activity against Mycobacterium tuberculosis.

Human Immunodeficiency Virus Type 1 (HIV-1)

This compound A is a potent inhibitor of HIV-1, including a variety of laboratory and clinical strains.[1] It has been shown to be effective against strains resistant to other NNRTIs and nucleoside analogs.[2][3]

Table 1: In Vitro Anti-HIV-1 Activity of this compound A

Virus Strain/IsolateCell LineAssay TypeEC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI)Reference(s)
Various laboratory strains of HIV-10.10 - 0.17[1]
Drug-resistant strains (e.g., AZT-resistant G-9106, pyridinone-resistant A17)Active[3]
NNRTI-resistant mutants (K103N, Y181C)Active[3]

This compound A exhibits synergistic antiviral effects when used in combination with other anti-HIV drugs, such as zidovudine (B1683550) (AZT), indinavir, nelfinavir, saquinavir, and nevirapine.[3] This suggests its potential utility in combination antiretroviral therapy (cART).

Human Cytomegalovirus (HCMV)
Influenza Virus

Some reports suggest that this compound A and related compounds from the genus Calophyllum have demonstrated activity against influenza H3N1 and H1N1 viruses. However, specific quantitative data such as IC50 or EC50 values from these studies are not detailed in the currently available literature.

Other Viruses

A patent for this compound A suggests a broad spectrum of antiviral activity, potentially including herpes viruses, hepatitis viruses, and others. However, experimental data to support these claims for this compound A itself is not widely published. A computational study has suggested a potential interaction between this compound A and the spike protein of SARS-CoV-2, but this has not been validated by in vitro or in vivo antiviral testing.

Antimycobacterial Activity

This compound A has also demonstrated notable activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. It is active against both drug-susceptible and drug-resistant strains.

Table 2: In Vitro Antimycobacterial Activity of this compound A

OrganismStrain(s)ActivityReference(s)
Mycobacterium tuberculosisH37Ra, H37Rv, Rifampicin-resistant, Streptomycin-resistantActive[3]

Mechanism of Action

The primary mechanism of action for this compound A's anti-HIV-1 activity is the inhibition of the viral reverse transcriptase (RT) enzyme. As a non-nucleoside reverse transcriptase inhibitor (NNRTI), it binds to a site on the enzyme distinct from the active site where nucleoside analogs bind. Uniquely, this compound A is reported to have two distinct binding sites on the HIV-1 RT.[3]

dot

HIV_RT_Inhibition cluster_cell Host Cell cluster_inhibition Inhibition by this compound A Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription (HIV-1 RT) Provirus Provirus Viral DNA->Provirus Integration New Virions New Virions Provirus->New Virions Replication This compound A This compound A InhibitionPoint This compound A->InhibitionPoint InhibitionPoint->Viral DNA Blocks Reverse Transcription

Caption: Mechanism of HIV-1 RT inhibition by this compound A.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound A against various viruses are crucial for reproducibility and further research. While specific protocols for every virus are not available, this section outlines the general methodologies for key antiviral assays mentioned in the literature concerning this compound A and similar compounds.

In Vitro Anti-HIV-1 Assay (General Protocol)

A common method to determine the anti-HIV-1 activity of a compound is the cytopathic effect (CPE) inhibition assay.

dot

HIV_Assay_Workflow Start Start Cell_Seeding Seed susceptible host cells (e.g., CEM-SS) in microtiter plates Start->Cell_Seeding End End Compound_Addition Add serial dilutions of this compound A Cell_Seeding->Compound_Addition Virus_Infection Infect cells with HIV-1 Compound_Addition->Virus_Infection Incubation Incubate for a defined period (e.g., 6 days) Virus_Infection->Incubation CPE_Measurement Measure cytopathic effect (CPE) (e.g., using XTT stain) Incubation->CPE_Measurement Data_Analysis Calculate EC50 and CC50 values CPE_Measurement->Data_Analysis Data_Analysis->End

Caption: General workflow for an in vitro anti-HIV-1 CPE inhibition assay.

Methodology:

  • Cell Preparation: Human T-lymphoblastoid cell lines (e.g., CEM-SS) are cultured and seeded into 96-well microtiter plates.

  • Compound Preparation and Addition: this compound A is serially diluted to various concentrations and added to the wells containing the cells.

  • Virus Infection: A standardized amount of HIV-1 is added to the wells. Control wells with no virus and no compound are included.

  • Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period sufficient for the virus to cause significant cell death in the control wells (typically 6 days).

  • Quantification of Viral Cytopathic Effect: The extent of cell death is quantified using a colorimetric assay, such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay, which measures mitochondrial dehydrogenase activity in living cells.

  • Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits viral CPE by 50%, and the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, are calculated. The selectivity index (SI) is then determined by the ratio of CC50 to EC50.

Plaque Reduction Assay (for HCMV and Influenza - General Protocol)

This assay is used to determine the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Methodology:

  • Cell Monolayer Preparation: A confluent monolayer of susceptible cells (e.g., human foreskin fibroblasts for HCMV, MDCK cells for influenza) is prepared in multi-well plates.

  • Virus Adsorption: The cell monolayers are infected with a known amount of virus for a short period to allow for viral attachment and entry.

  • Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of this compound A.

  • Incubation: The plates are incubated for a period that allows for the formation of visible plaques in the control wells.

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is compared to the number in the untreated control wells.

  • Data Analysis: The concentration of this compound A that reduces the number of plaques by 50% (IC50) is determined.

dot

Plaque_Reduction_Assay Start Start Cell_Monolayer Prepare confluent cell monolayer Start->Cell_Monolayer End End Virus_Adsorption Infect with virus Cell_Monolayer->Virus_Adsorption Compound_Overlay Add semi-solid overlay with this compound A Virus_Adsorption->Compound_Overlay Incubation Incubate to allow plaque formation Compound_Overlay->Incubation Fix_and_Stain Fix and stain cells to visualize plaques Incubation->Fix_and_Stain Plaque_Counting Count plaques Fix_and_Stain->Plaque_Counting Data_Analysis Calculate IC50 Plaque_Counting->Data_Analysis Data_Analysis->End

Caption: General workflow for a plaque reduction assay.

Conclusion and Future Directions

This compound A is a well-characterized NNRTI with potent activity against HIV-1, including drug-resistant strains. Its unique mechanism of action and synergistic effects with other antiretrovirals make it a valuable compound for further investigation in the context of HIV-1 therapy. While there are indications of a broader antiviral spectrum, including activity against HCMV and influenza viruses, the available data is limited. Further research is warranted to fully elucidate the antiviral spectrum of this compound A and to determine its potential as a therapeutic agent for viral infections other than HIV-1. Specifically, quantitative in vitro studies and mechanistic investigations for its activity against a wider range of viruses are critical next steps. The antimycobacterial properties of this compound A also present an interesting avenue for future research, particularly in the context of co-infections.

References

Calanolide A: A Comprehensive Analysis of its Inactivity Against HIV-2

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calanolide A, a naturally derived non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a subject of interest in antiviral research. While it has demonstrated notable activity against Human Immunodeficiency Virus Type 1 (HIV-1), including drug-resistant strains, a comprehensive review of the scientific literature reveals a consensus that This compound A is inactive or ineffective against HIV-2 .[1][2][3][4] This technical guide consolidates the available data, or lack thereof, regarding the activity of this compound A against HIV-2 and clarifies its mechanism of action which accounts for this specificity.

Introduction

This compound A is a dipyranocoumarin isolated from the tree Calophyllum lanigerum.[1][5] As an NNRTI, its primary mode of action is the inhibition of the reverse transcriptase (RT) enzyme, which is crucial for the replication of retroviruses like HIV.[1][6] While initial research sparked interest in its potential as an anti-HIV therapeutic, subsequent studies have consistently demonstrated its selective activity, potent against HIV-1 but not HIV-2.[2][4][7]

Activity Spectrum of this compound A

Extensive in vitro studies have been conducted to determine the antiviral activity of this compound A. These investigations have uniformly shown that this compound A does not inhibit HIV-2 replication within clinically relevant concentration ranges.

Table 1: Summary of In Vitro Activity of this compound A Against HIV-1 and HIV-2

Virus Type Activity 50% Effective Concentration (EC₅₀) Citation(s)
HIV-1 Active 0.02 to 0.5 µM [3]

| HIV-2 | Inactive | No activity detected |[2][3][4] |

Mechanism of Action: The Basis for HIV-2 Inactivity

This compound A functions by binding to a specific allosteric site on the HIV-1 reverse transcriptase enzyme, distinct from the active site where nucleoside analogues bind.[1][6] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.

The inactivity of this compound A against HIV-2 is attributed to differences in the amino acid sequence and structure of the NNRTI binding pocket of the HIV-2 reverse transcriptase. These differences prevent this compound A from effectively binding to and inhibiting the HIV-2 RT enzyme.

HIV_RT_Inhibition cluster_HIV1 HIV-1 Reverse Transcriptase cluster_HIV2 HIV-2 Reverse Transcriptase HIV1_RT HIV-1 RT NNRTI_Pocket_1 NNRTI Binding Pocket HIV1_RT->NNRTI_Pocket_1 has Inhibition Inhibition of Viral Replication NNRTI_Pocket_1->Inhibition leads to HIV2_RT HIV-2 RT NNRTI_Pocket_2 Altered NNRTI Binding Pocket HIV2_RT->NNRTI_Pocket_2 has No_Inhibition No Inhibition of Viral Replication NNRTI_Pocket_2->No_Inhibition leads to Calanolide_A This compound A Calanolide_A->NNRTI_Pocket_1 Binds effectively Calanolide_A->NNRTI_Pocket_2 Does not bind

Figure 1: Differential binding of this compound A to HIV-1 and HIV-2 reverse transcriptase.

Experimental Protocols for Determining Antiviral Activity

Standard Anti-HIV-2 Assay Protocol

A common method to assess the antiviral activity of a compound against HIV-2 is a cell-based assay. The general steps are as follows:

  • Cell Culture: A suitable cell line susceptible to HIV-2 infection (e.g., CEM-SS or other T-lymphoblastoid cell lines) is cultured under standard conditions.

  • Compound Preparation: this compound A is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.

  • Infection: Cells are infected with a known titer of an HIV-2 laboratory strain.

  • Treatment: Immediately after infection, the prepared concentrations of this compound A are added to the cell cultures. Control groups include infected untreated cells (virus control) and uninfected untreated cells (cell control).

  • Incubation: The cultures are incubated for a period that allows for multiple rounds of viral replication (typically 4-7 days).

  • Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as the p27 antigen (the HIV-2 equivalent of p24) in the culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC₅₀) is calculated by plotting the percentage of inhibition against the compound concentration. For this compound A against HIV-2, the EC₅₀ would be indeterminately high, indicating a lack of activity.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture susceptible cell line Infection Infect cells with HIV-2 Cell_Culture->Infection Compound_Prep Prepare serial dilutions of this compound A Treatment Add this compound A dilutions to cells Compound_Prep->Treatment Virus_Stock Prepare HIV-2 virus stock Virus_Stock->Infection Infection->Treatment Incubation Incubate for 4-7 days Treatment->Incubation Quantification Quantify HIV-2 p27 antigen via ELISA Incubation->Quantification Calculation Calculate EC50 value Quantification->Calculation

Figure 2: General workflow for an in vitro anti-HIV-2 assay.

Conclusion

The available scientific evidence unequivocally indicates that this compound A is not active against HIV-2.[1][2][3][4] Its mechanism as a non-nucleoside reverse transcriptase inhibitor is highly specific to the structure of the HIV-1 RT enzyme. Therefore, for researchers and drug development professionals, efforts to utilize this compound A as a therapeutic agent should be exclusively focused on its activity against HIV-1. Further investigation into this compound A for the treatment of HIV-2 is not warranted based on current knowledge.

References

The Biosynthesis of Calanolides in Calophyllum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calanolides, a group of dipyranocoumarins isolated from trees of the Calophyllum genus, have garnered significant attention in the scientific community due to their potent anti-HIV-1 activity. Notably, Calanolide A has been the subject of clinical investigation as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Understanding the biosynthetic pathway of these complex secondary metabolites is crucial for ensuring a sustainable supply for research and development, potentially through synthetic biology or metabolic engineering approaches. This technical guide provides an in-depth overview of the current understanding of the this compound biosynthesis pathway in Calophyllum, presenting key intermediates, enzymatic steps, and available quantitative data. Furthermore, it outlines detailed experimental protocols relevant to the study of this pathway and employs visualizations to illustrate the intricate molecular processes.

The this compound Biosynthetic Pathway

The biosynthesis of Calanolides is a multi-step process that originates from the shikimate pathway, leading to the formation of the aromatic amino acid L-phenylalanine. From this primary metabolite, the pathway proceeds through the general phenylpropanoid pathway to synthesize the coumarin (B35378) scaffold, which then undergoes a series of modifications to yield the complex tetracyclic structure of Calanolides.

The proposed biosynthetic pathway can be broadly divided into two main stages:

  • Formation of the Umbelliferone (B1683723) Precursor: This stage involves the conversion of L-phenylalanine to the key intermediate, umbelliferone (7-hydroxycoumarin).

  • Conversion of Umbelliferone to Calanolides: This stage encompasses a series of prenylation, cyclization, and rearrangement reactions to form the characteristic dipyranocoumarin core of Calanolides.

Pathway Visualization

The following diagram illustrates the proposed biosynthetic pathway of Calanolides, highlighting the key intermediates and enzymatic conversions.

Calanolide_Biosynthesis cluster_0 Upstream Phenylpropanoid Pathway cluster_1 Dipyranocoumarin Formation L-Phenylalanine L-Phenylalanine trans-Cinnamic acid trans-Cinnamic acid L-Phenylalanine->trans-Cinnamic acid PAL p-Coumaric acid p-Coumaric acid trans-Cinnamic acid->p-Coumaric acid C4H Umbelliferone Umbelliferone p-Coumaric acid->Umbelliferone C2'H Osthenol Osthenol Umbelliferone->Osthenol Prenyltransferase Dipetalolactone Dipetalolactone Osthenol->Dipetalolactone 3-Propyl-intermediate 3-Propyl-intermediate Dipetalolactone->3-Propyl-intermediate This compound Precursor This compound Precursor 3-Propyl-intermediate->this compound Precursor Wagner-Meerwein rearrangement Calanolides (A, B, C) Calanolides (A, B, C) This compound Precursor->Calanolides (A, B, C) P450 monooxygenase

A proposed biosynthetic pathway for Calanolides in Calophyllum.

Quantitative Data on this compound Production

While comprehensive quantitative data on all intermediates in the this compound biosynthetic pathway is limited in the literature, some studies have reported the production of Calanolides in Calophyllum cell cultures. This data is crucial for understanding the metabolic capacity of the plant and for developing strategies to enhance production.

CompoundPlant MaterialCulture ConditionsYield (mg/kg dry weight)Reference
This compound BCallus from seed explants8.88µM 6-benzyladenine and 20µM picloram309.25
This compound CCallus from seed explants8.88µM 6-benzyladenine and 20µM picloram117.70
This compound BCallus from leaf explants0.46µM kinetin (B1673648) and 5.37µM α-naphthaleneacetic acid8.70
This compound CCallus from leaf explants0.46µM kinetin and 5.37µM α-naphthaleneacetic acid0.0

Experimental Protocols

The study of the this compound biosynthetic pathway involves a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following sections provide detailed methodologies for key experiments.

Gene Expression Analysis of Biosynthetic Genes

Identifying and characterizing the genes encoding the enzymes of the this compound pathway is a fundamental step. Transcriptome analysis of different Calophyllum tissues can reveal candidate genes.

Gene_Expression_Workflow Plant_Tissue_Collection Collect Calophyllum tissues (leaves, stem, roots) RNA_Extraction Total RNA Extraction Plant_Tissue_Collection->RNA_Extraction Library_Preparation mRNA Purification and cDNA Library Preparation RNA_Extraction->Library_Preparation Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Preparation->Sequencing Data_Analysis Transcriptome Assembly and Differential Gene Expression Analysis Sequencing->Data_Analysis Candidate_Gene_Identification Identify candidate genes based on homology to known biosynthesis genes Data_Analysis->Candidate_Gene_Identification qPCR_Validation Quantitative Real-Time PCR (qRT-PCR) Validation Candidate_Gene_Identification->qPCR_Validation

Workflow for identifying this compound biosynthesis genes.
  • RNA Extraction: Total RNA is extracted from various tissues of Calophyllum species using a suitable plant RNA extraction kit or a CTAB-based method. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and gel electrophoresis.

  • Library Preparation and Sequencing: mRNA is purified from the total RNA, fragmented, and used for the synthesis of a cDNA library. The library is then sequenced using a high-throughput sequencing platform.

  • Transcriptome Assembly and Analysis: The raw sequencing reads are quality-filtered and assembled into a reference transcriptome. Gene expression levels are quantified, and differential expression analysis is performed to identify genes that are highly expressed in tissues known to accumulate Calanolides.

  • Candidate Gene Identification: The differentially expressed genes are annotated by sequence homology searches against public databases to identify candidate genes encoding enzymes such as P450 monooxygenases, prenyltransferases, and other enzymes involved in coumarin biosynthesis.

  • qRT-PCR Validation: The expression patterns of candidate genes are validated using quantitative real-time PCR (qRT-PCR) with gene-specific primers.

Enzyme Assays for Biosynthetic Steps

Characterizing the enzymatic activities of the proteins encoded by the candidate genes is essential to confirm their role in the this compound pathway.

Cytochrome P450 monooxygenases are believed to be involved in the later steps of this compound biosynthesis. Their activity can be assayed using a variety of methods.

  • Heterologous Expression of the Candidate Gene: The coding sequence of the candidate P450 gene is cloned into an expression vector and expressed in a suitable host system, such as E. coli or yeast.

  • Microsome Isolation: Microsomal fractions containing the expressed P450 enzyme are isolated from the host cells by differential centrifugation.

  • Enzyme Assay: The assay mixture contains the isolated microsomes, a suitable buffer, the substrate (a proposed intermediate in the this compound pathway), and a source of reducing equivalents (NADPH). The reaction is incubated at an optimal temperature.

  • Product Detection: The reaction is stopped, and the products are extracted with an organic solvent. The products are then analyzed and quantified by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Metabolic Profiling of Calophyllum Tissues

Metabolic profiling allows for the identification and quantification of Calanolides and their biosynthetic intermediates in different plant tissues.

Metabolite_Profiling_Workflow Tissue_Homogenization Homogenize Calophyllum tissues in a suitable solvent Extraction Solvent Extraction (e.g., methanol, ethyl acetate) Tissue_Homogenization->Extraction Filtration_Concentration Filter and concentrate the extract Extraction->Filtration_Concentration LCMS_Analysis Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis Filtration_Concentration->LCMS_Analysis Data_Processing Peak detection, alignment, and metabolite identification LCMS_Analysis->Data_Processing Quantification Quantify Calanolides and intermediates using authentic standards Data_Processing->Quantification

Workflow for metabolic profiling of Calanolides.
  • Sample Preparation: Plant tissues are flash-frozen in liquid nitrogen and ground to a fine powder.

  • Extraction: The powdered tissue is extracted with a suitable solvent system (e.g., methanol/water or ethyl acetate).

  • Analysis by LC-MS: The crude extract is filtered and analyzed by LC-MS. A reversed-phase C18 column is typically used for the separation of coumarins. The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of metabolites.

  • Metabolite Identification and Quantification: Metabolites are identified by comparing their retention times and mass spectra with those of authentic standards. Quantification is performed by generating a standard curve for each compound.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Calophyllum is an active area of research. While a putative pathway has been proposed, the precise enzymatic steps and their regulation are yet to be fully characterized. The integration of genomics, transcriptomics, proteomics, and metabolomics will be instrumental in identifying all the genes and enzymes involved and in understanding the intricate regulatory networks that control the production of these valuable compounds. This knowledge will not only advance our fundamental understanding of plant secondary metabolism but also pave the way for the biotechnological production of Calanolides, ensuring a sustainable and cost-effective supply for the development of new anti-HIV therapies.

An In-depth Technical Guide to the Structural Analogs and Derivatives of Calanolide A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calanolide A, a naturally occurring dipyranocoumarin first isolated from the tropical rainforest tree Calophyllum lanigerum, has emerged as a significant lead compound in the development of anti-HIV therapeutics.[1][2] Its unique mechanism of action as a non-nucleoside reverse transcriptase inhibitor (NNRTI) and its activity against drug-resistant HIV-1 strains have spurred extensive research into its structural analogs and derivatives.[1][3] This technical guide provides a comprehensive overview of the synthesis, biological activity, and structure-activity relationships (SAR) of these compounds, intended to serve as a valuable resource for researchers in the field of antiviral drug discovery and development.

Core Compound: this compound A

(+)-Calanolide A is a tetracyclic compound characterized by a coumarin (B35378) core fused to two pyran rings.[2] Its anti-HIV-1 activity is highly specific, showing no significant effect against HIV-2.[3] The primary molecular target of this compound A is the HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the viral genome.[3] Unlike many other NNRTIs, this compound A is believed to have two distinct binding sites on the RT enzyme, contributing to its unique resistance profile.[4]

Structural Analogs and Derivatives: A Comparative Analysis

The quest for compounds with improved potency, pharmacokinetic properties, and resistance profiles has led to the synthesis and evaluation of a wide array of this compound A analogs. These modifications have targeted various parts of the molecule, including the coumarin core and the pyran rings.

Naturally Occurring Calanolides

Several other calanolides, designated this compound B through F, have been isolated from natural sources.[1] Among these, (-)-Calanolide B (also known as Costatolide) has shown anti-HIV activity, although it is generally less potent than this compound A.[1] The stereochemistry at the chiral centers of the dihydropyran ring plays a crucial role in the antiviral activity.[1]

Synthetic Derivatives

Systematic modifications of the this compound A scaffold have provided valuable insights into its structure-activity relationships. Key areas of modification include:

  • Ring C Modifications: The trans-10,11-dimethyldihydropyran-12-ol ring (Ring C) is a critical determinant of anti-HIV activity.[5] Alterations to the substituents at the C-10 and C-11 positions have shown that while a methyl group at C-10 is important, it can be replaced with an ethyl group with only a modest decrease in potency.[5] However, larger substituents like isopropyl at this position abolish activity.[5] The stereochemistry between the C-10 and C-11 substituents is also crucial, with the trans configuration being essential for activity in most cases.[5]

  • C-12 Position: A heteroatom at the C-12 position, capable of acting as a hydrogen bond acceptor, is generally required for activity.[6] Interestingly, synthetic intermediates with a ketone at the C-12 position have demonstrated significant anti-HIV activity, representing the first active derivatives without a hydroxyl group at this position.[5]

  • Heterocyclic Analogs: The replacement of the oxygen atom in the pyran ring with other heteroatoms, such as sulfur (thia-calanolides) or nitrogen (aza-calanolides), has been explored.[7] While (±)-thia-calanolide A showed reduced activity compared to this compound A, some aza-calanolides have exhibited enhanced anti-HIV potency.[7]

  • Ring-Opened Analogs: Bioinspired pyrano[2,3-f]coumarin-based analogs, where Ring C is effectively opened and replaced with nitrogen heterocycles or aromatic groups, have been synthesized.[8] Some of these compounds have shown moderate anti-HIV-1 activity.[8]

  • F18 Derivative: A notable structural analog, F18, has been reported to possess more potent anti-HIV activity than the parent this compound A molecule.[8]

Quantitative Structure-Activity Relationship (QSAR) Data

The anti-HIV-1 activity of this compound A and its derivatives is typically quantified by their 50% effective concentration (EC₅₀) in cell-based assays and their 50% inhibitory concentration (IC₅₀) in enzymatic assays. The cytotoxicity is measured as the 50% cytotoxic concentration (CC₅₀), and the therapeutic index (TI) is calculated as the ratio of CC₅₀ to EC₅₀.

CompoundEC₅₀ (µM)IC₅₀ (µM)CC₅₀ (µM)Therapeutic Index (TI)Cell Line/AssayReference
(+)-Calanolide A 0.1-20200CEM-SS (XTT)[9]
(-)-Calanolide A Inactive27.8 (RNA-dependent DNA polymerase)--HIV-1 RT Enzyme Assay[10]
(±)-Calanolide A -----[1]
(-)-Calanolide B (Costatolide) 0.4-1537CEM-SS (XTT)[9]
(+)-12-Acetoxythis compound A 2.7-135CEM-SS (XTT)[9]
11-demethyl-12-oxo this compound A (racemic) 0.11->90818HIV-1 in vitro[ ]
10-bromomethyl-11-demethyl-12-oxo this compound A 0.00285->30>10,526HIV-1 in vitro[ ]
F18 ---1417-[8]
Bromo-F18 --->10,526-[8]
(±)-thia-calanolide A Less active than this compound A---HIV-1 p24 antigen capture[7]

Experimental Protocols

Synthesis of (±)-Calanolide A

A common synthetic route to (±)-Calanolide A involves a multi-step process starting from phloroglucinol.[1]

Key Steps:

  • Pechmann Reaction: Phloroglucinol is reacted with an appropriate β-ketoester to form the coumarin core.[1]

  • Friedel-Crafts Acylation: The coumarin is acylated to introduce a side chain.[1]

  • Chromenylation: Reaction with 4,4-dimethoxy-2-methylbutan-2-ol introduces the precursor to the second pyran ring.[1]

  • Cyclization: An acid-catalyzed cyclization forms the chromanone intermediate.[1]

  • Luche Reduction: Reduction of the chromanone at a low temperature yields (±)-Calanolide A.[1]

Anti-HIV-1 Cytopathicity Assay (XTT Assay)

This assay measures the ability of a compound to protect cells from the cytopathic effects of HIV-1 infection.[5]

Methodology:

  • Cell Seeding: Human T-lymphoblastic cells (e.g., CEM-SS) are seeded in 96-well microplates.

  • Compound Addition: Serial dilutions of the test compounds are added to the wells.

  • Virus Infection: A standardized amount of HIV-1 is added to the wells containing cells and the test compound. Control wells with uninfected cells and infected, untreated cells are included.

  • Incubation: The plates are incubated for a period that allows for viral replication and subsequent cell death in the untreated infected wells.

  • XTT Staining: The tetrazolium salt XTT is added to all wells. Metabolically active (viable) cells reduce XTT to a colored formazan (B1609692) product.[11]

  • Absorbance Reading: The absorbance of the formazan product is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the uninfected control. The EC₅₀ is determined as the compound concentration that protects 50% of the cells from virus-induced death.

Caution: It has been reported that the formazan product of the XTT assay can itself inhibit HIV-1 replication, which could lead to an overestimation of antiviral activity.[12]

HIV-1 Reverse Transcriptase Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of a compound on the activity of purified HIV-1 RT.[13]

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing a template-primer (e.g., poly(A)•oligo(dT)), deoxynucleoside triphosphates (dNTPs) including a labeled dUTP (e.g., digoxigenin- or biotin-labeled), and the test compound at various concentrations.

  • Enzyme Addition: Recombinant HIV-1 RT is added to initiate the reverse transcription reaction.

  • Incubation: The reaction is incubated to allow for the synthesis of the labeled DNA product.

  • Capture: The newly synthesized labeled DNA is captured on a streptavidin-coated microplate (if biotin-labeled).

  • Detection: An enzyme-conjugated antibody specific for the label (e.g., anti-digoxigenin-HRP) is added.

  • Signal Generation: A substrate for the enzyme is added, producing a colorimetric or chemiluminescent signal that is proportional to the amount of DNA synthesized.

  • Data Analysis: The signal is measured, and the IC₅₀ is calculated as the compound concentration that inhibits 50% of the RT activity compared to the no-inhibitor control.

Visualizations

Signaling Pathway: HIV-1 Reverse Transcription and Inhibition by this compound A

HIV_RT_Inhibition Mechanism of this compound A action on HIV-1 Reverse Transcription. cluster_virus HIV-1 Virion cluster_host_cell Host Cell Cytoplasm Viral_RNA Viral RNA Genome Viral_RNA_in_Host Viral RNA Viral_RNA->Viral_RNA_in_Host Enters Host Cell RT Reverse Transcriptase (RT) RNA_DNA_Hybrid RNA-DNA Hybrid ssDNA Single-Stranded DNA Viral_RNA_in_Host->RNA_DNA_Hybrid Reverse Transcription (RNA-dependent DNA synthesis) RNA_DNA_Hybrid->ssDNA RNA degradation dsDNA Double-Stranded DNA (provirus) ssDNA->dsDNA DNA Synthesis (DNA-dependent) Integration Integration into Host Genome dsDNA->Integration CalanolideA This compound A CalanolideA->RT Inhibits

Caption: HIV-1 Reverse Transcription and Inhibition by this compound A.

Experimental Workflow: Anti-HIV-1 Drug Screening

Anti_HIV_Screening_Workflow Workflow for screening this compound A analogs for anti-HIV-1 activity. cluster_assays In Vitro Assays cluster_cell_based Cell-Based Assays cluster_enzymatic Enzymatic Assays cluster_analysis Data Analysis Cell_Culture Prepare Host Cell Culture (e.g., CEM-SS) Compound_Prep Prepare Serial Dilutions of this compound Analogs Cell_Culture->Compound_Prep Infection Infect Cells with HIV-1 in presence of compounds Compound_Prep->Infection Cytotoxicity_Assay Assess Cytotoxicity (Uninfected Cells + Compounds) Compound_Prep->Cytotoxicity_Assay Incubation Incubate for 4-6 days Infection->Incubation Viability_Assay Assess Cell Viability (e.g., XTT Assay) Incubation->Viability_Assay EC50_Calc Calculate EC₅₀ Viability_Assay->EC50_Calc TI_Calc Calculate Therapeutic Index (TI = CC₅₀ / EC₅₀) EC50_Calc->TI_Calc CC50_Calc Calculate CC₅₀ Cytotoxicity_Assay->CC50_Calc CC50_Calc->TI_Calc RT_Assay_Setup Prepare RT Reaction Mix (Template, dNTPs, Analogs) RT_Reaction Add HIV-1 RT Enzyme RT_Assay_Setup->RT_Reaction RT_Incubation Incubate RT_Reaction->RT_Incubation RT_Detection Detect DNA Synthesis RT_Incubation->RT_Detection IC50_Calc Calculate IC₅₀ RT_Detection->IC50_Calc SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Calc->SAR_Analysis TI_Calc->SAR_Analysis end End SAR_Analysis->end start Start start->Cell_Culture start->RT_Assay_Setup

Caption: Experimental workflow for anti-HIV-1 screening of this compound analogs.

Logical Relationship: this compound A Analogs and Key Structural Features

Calanolide_Analogs_SAR Logical relationships of this compound A analogs and their activities. cluster_natural Naturally Occurring cluster_synthetic Synthetic Derivatives cluster_activity Relative Anti-HIV Activity Calanolide_A (+)-Calanolide A (Lead Compound) Ring_C_Mod Ring C Modifications (C-10, C-11, C-12) Calanolide_A->Ring_C_Mod Heterocyclic Heterocyclic Analogs (Aza-, Thia-) Calanolide_A->Heterocyclic Ring_Opened Ring-Opened Analogs Calanolide_A->Ring_Opened F18 F18 Derivative Calanolide_A->F18 High_Activity High Activity Calanolide_A->High_Activity Calanolide_B (-)-Calanolide B (Costatolide) Moderate_Activity Moderate Activity Calanolide_B->Moderate_Activity Other_Natural Calanolides C-F Low_Inactive Low / Inactive Other_Natural->Low_Inactive Ring_C_Mod->High_Activity e.g., 10-ethyl Ring_C_Mod->Low_Inactive e.g., 10-isopropyl Heterocyclic->High_Activity some aza-analogs Heterocyclic->Low_Inactive thia-analogs Ring_Opened->Moderate_Activity F18->High_Activity more potent

Caption: Logical relationship of this compound A analogs and their relative anti-HIV activity.

Conclusion

This compound A and its derivatives represent a promising class of NNRTIs with a unique mechanism of action and a favorable resistance profile. The extensive structure-activity relationship studies have provided a solid foundation for the rational design of new analogs with enhanced potency and improved pharmacokinetic properties. This technical guide summarizes the key findings in the field, offering a valuable resource for researchers dedicated to the development of novel antiretroviral agents. The continued exploration of the this compound scaffold holds significant potential for the discovery of next-generation therapies for the treatment of HIV-1 infection.

References

Calanolides A and B: A Structural and Functional Comparison for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This whitepaper provides a detailed comparative analysis of the chemical structures and biological activities of Calanolide A and this compound B, two naturally occurring coumarins with significant potential in anti-HIV drug development. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a comprehensive overview of their distinct properties, mechanisms of action, and the experimental protocols used for their evaluation.

Introduction: Discovery and Significance

This compound A and this compound B are tetracyclic dipyranocoumarins isolated from the latex of the Calophyllum species of trees, found in the Malaysian rainforest.[1][2] Both compounds have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the human immunodeficiency virus type 1 (HIV-1).[3][4] Their unique mechanism of action and activity against drug-resistant viral strains have made them compelling candidates for further therapeutic development.[3][4]

Chemical Structure: The Critical Distinction of Stereochemistry

This compound A and this compound B are stereoisomers, sharing the same molecular formula (C₂₂H₂₆O₅) and core heterocyclic structure.[2][5] The pivotal difference between them lies in the stereochemical orientation of the hydroxyl group at the C-12 position of the dihydropyran ring.[6]

  • This compound A: Possesses the (+)-[10R,11S,12S] configuration.[7]

  • This compound B: Also known as Costatolide, it has the (-)-[10R,11S,12R] configuration.

This seemingly minor variation in the three-dimensional arrangement of atoms has a profound impact on their biological efficacy.

Comparative Physicochemical and Biological Activity

The difference in stereochemistry directly influences the anti-HIV-1 activity of these compounds. This compound A consistently demonstrates more potent inhibition of HIV-1 reverse transcriptase compared to this compound B.

PropertyThis compound AThis compound B (Costatolide)Reference
Molecular Formula C₂₂H₂₆O₅C₂₂H₂₆O₅[2][5]
Molecular Weight 370.44 g/mol 370.44 g/mol [1]
IUPAC Name (+)-[10R,11S,12S]-10,11-trans-dihydro-12-hydroxy-6,6,10,11-tetramethyl-4-propyl-2H,6H-benzo[1,2-b:3,4-b':5,6-b'']tripyran-2-one(-)-[10R,11S,12R]-10,11-trans-dihydro-12-hydroxy-6,6,10,11-tetramethyl-4-propyl-2H,6H-benzo[1,2-b:3,4-b':5,6-b'']tripyran-2-one[7]
Anti-HIV-1 Activity (EC₅₀) 0.1 µM0.4 µM[3][8]
Activity against HIV-2 InactiveInactive[3]

Table 1: Comparative Data for this compound A and this compound B

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

Both this compound A and B function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme, distant from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of viral RNA into DNA, a critical step in the viral replication cycle.[1][9]

Interestingly, this compound A is suggested to have a unique mechanism among NNRTIs, potentially binding to two distinct sites on the reverse transcriptase enzyme.[7][10] This dual-binding capability may contribute to its higher potency and its activity against certain NNRTI-resistant viral strains.[7]

Calanolide_Mechanism_of_Action cluster_virus HIV-1 Virus cluster_host_cell Host Cell Cytoplasm Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Calanolide_A_B This compound A / B (NNRTI) Calanolide_A_B->RT Allosteric Inhibition

Figure 1: Mechanism of Action of Calanolides as NNRTIs. This diagram illustrates how this compound A and B inhibit the reverse transcription of the HIV-1 RNA genome into DNA by allosterically binding to the reverse transcriptase enzyme.

Experimental Protocols: HIV-1 Reverse Transcriptase Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of compounds like this compound A and B against HIV-1 reverse transcriptase. This colorimetric assay is a common method used in drug screening.

Objective: To quantify the inhibition of HIV-1 reverse transcriptase activity by this compound A and this compound B.

Principle: This assay measures the incorporation of digoxigenin (B1670575) (DIG)-labeled dUTP into a newly synthesized DNA strand by the RT enzyme. The amount of incorporated DIG is then quantified using an anti-DIG antibody conjugated to a reporter enzyme (e.g., peroxidase), which produces a colorimetric signal upon the addition of a substrate. The intensity of the color is proportional to the RT activity.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Streptavidin-coated 96-well microplates

  • Biotinylated template/primer (e.g., poly(A) • oligo(dT)₁₅)

  • Deoxynucleotide triphosphate (dNTP) mix containing DIG-dUTP

  • This compound A and this compound B stock solutions

  • Positive control inhibitor (e.g., Nevirapine)

  • Lysis buffer

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Anti-digoxigenin-peroxidase (Anti-DIG-POD) conjugate

  • Peroxidase substrate (e.g., ABTS or TMB)

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Preparation:

    • Wash the streptavidin-coated microplate wells with wash buffer.

    • Immobilize the biotinylated template/primer by incubating it in the wells.

    • Wash the wells to remove any unbound template/primer.

  • Assay Setup:

    • Prepare serial dilutions of this compound A, this compound B, and the positive control in the assay buffer.

    • Add the diluted compounds to the appropriate wells. Include wells with no inhibitor as a negative control (maximum enzyme activity) and wells with no enzyme as a background control.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing the dNTP mix (with DIG-dUTP).

    • Add the reaction mixture to all wells.

    • Initiate the reaction by adding the recombinant HIV-1 RT to all wells except the background control.

    • Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

  • Detection:

    • Wash the wells to remove the reaction mixture.

    • Add the Anti-DIG-POD conjugate to each well and incubate at room temperature.

    • Wash the wells to remove any unbound conjugate.

    • Add the peroxidase substrate and incubate in the dark until a color develops.

    • Stop the reaction by adding the stop solution.

  • Data Analysis:

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

    • Subtract the background absorbance from all other readings.

    • Calculate the percentage of RT inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the EC₅₀ value for each compound by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental_Workflow Start Start: Prepare Reagents Plate_Prep 1. Plate Preparation: - Coat with Streptavidin - Immobilize Biotin-Template/Primer Start->Plate_Prep Compound_Prep 2. Compound Preparation: - Serial Dilutions of Calanolides - Prepare Controls Plate_Prep->Compound_Prep Reaction_Setup 3. Reaction Setup: - Add Compounds to Wells - Add dNTPs (with DIG-dUTP) Compound_Prep->Reaction_Setup Enzyme_Addition 4. Initiate Reaction: - Add HIV-1 RT Enzyme Reaction_Setup->Enzyme_Addition Incubation 5. Incubation: - 37°C for 1-2 hours Enzyme_Addition->Incubation Detection 6. Detection: - Add Anti-DIG-POD - Add Substrate & Stop Solution Incubation->Detection Read_Plate 7. Data Acquisition: - Measure Absorbance Detection->Read_Plate Analysis 8. Data Analysis: - Calculate % Inhibition - Determine EC50 Read_Plate->Analysis End End: Results Analysis->End

Figure 2: Experimental Workflow for HIV-1 RT Inhibition Assay. This flowchart outlines the key steps involved in determining the inhibitory potency of this compound A and B against HIV-1 reverse transcriptase.

Conclusion and Future Directions

This compound A and this compound B represent a promising class of naturally derived anti-HIV agents. The distinct stereochemistry at the C-12 position significantly influences their inhibitory potency against HIV-1 reverse transcriptase, with this compound A being the more active compound. The unique mechanism of action of this compound A, potentially involving two binding sites on the enzyme, warrants further investigation for the development of novel NNRTIs that can overcome existing drug resistance. The experimental protocols outlined in this guide provide a framework for the continued evaluation of these and other potential antiretroviral compounds. Future research should focus on structure-activity relationship studies to optimize the efficacy and pharmacokinetic properties of the this compound scaffold, potentially leading to the development of next-generation anti-HIV therapeutics.

References

An In-depth Technical Guide to the Pharmacology and Toxicology of Calanolide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calanolide compounds represent a unique class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) with significant potential in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1).[1] Originally isolated from the tropical rainforest tree Calophyllum lanigerum, (+)-Calanolide A is the most extensively studied member of this family.[2] This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound compounds, with a focus on this compound A, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways to support ongoing research and drug development efforts.

Pharmacology

Mechanism of Action

This compound A exerts its anti-HIV-1 activity by inhibiting the viral enzyme reverse transcriptase (RT), which is essential for the conversion of the viral RNA genome into proviral DNA.[3] Unlike many other NNRTIs, this compound A exhibits a unique mechanism of action by binding to two distinct sites on the HIV-1 reverse transcriptase.[2] One binding site is located at the conventional NNRTI binding pocket, while the second is a novel site near the foscarnet (B613817) (phosphonoformic acid) binding site.[2] This dual-binding property may contribute to its activity against certain NNRTI-resistant strains of HIV-1. Kinetic studies have revealed that this compound A acts as a mixed-type inhibitor, affecting both the Michaelis constant (Km) for the deoxynucleotide triphosphate (dNTP) substrate and the maximum reaction velocity (Vmax).

This compound A Mechanism of Action cluster_HIV_RT HIV-1 Reverse Transcriptase RT_Active_Site Active Site (dNTP Binding) Proviral_DNA Proviral DNA Synthesis RT_Active_Site->Proviral_DNA synthesizes NNRTI_Pocket NNRTI Binding Pocket NNRTI_Pocket->RT_Active_Site allosterically inhibits Foscarnet_Site Foscarnet Binding Site Foscarnet_Site->RT_Active_Site inhibits Calanolide_A This compound A Calanolide_A->NNRTI_Pocket binds (Site 1) Calanolide_A->Foscarnet_Site binds (Site 2) dNTPs dNTPs dNTPs->RT_Active_Site binds Viral_RNA Viral RNA Template Viral_RNA->RT_Active_Site binds

Dual binding mechanism of this compound A on HIV-1 RT.

Antiviral Activity

This compound A has demonstrated potent activity against a broad range of laboratory and clinical strains of HIV-1.[3] Notably, it retains activity against strains resistant to other NNRTIs, such as those with the Y181C mutation, and also against zidovudine (B1683550) (AZT)-resistant strains.[1] However, it is inactive against HIV-2.[1]

Table 1: In Vitro Anti-HIV-1 Activity of this compound Compounds

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
(+)-Calanolide A Wild-type HIV-1Various0.10 - 0.17[3]>100[4]>588 - 1000
AZT-resistant (G-9106)MT-2N/AN/AActive[1]
Pyridinone-resistant (A17)MT-2N/AN/AActive[1]
(-)-Calanolide B (Costatolide) HIV-1 RFCEM-SS, H9, MT-2, AA50.06 - 1.4[4]>100[4]>71 - 1667

Pharmacokinetics

The pharmacokinetic profile of this compound A has been evaluated in preclinical animal models and in Phase I clinical trials in healthy human volunteers.

Preclinical Pharmacokinetics

In mice, (+)-dihydrothis compound A, a related compound, showed significantly better oral bioavailability compared to this compound A.[5]

Table 2: Comparative Pharmacokinetics of this compound A and (+)-Dihydrothis compound A in Mice (25 mg/kg) [5]

CompoundRouteAUC (µg/mL·hr)t1/2β (h)t1/2γ (h)Clearance (L/h/kg)Oral Bioavailability (F)
(+)-Calanolide A IV9.40.251.82.713.2%
(+)-Dihydrothis compound A IV6.90.222.33.646.8%
Clinical Pharmacokinetics

A Phase I single-dose escalation study of (+)-Calanolide A was conducted in healthy, HIV-negative volunteers. The results indicated that the compound was rapidly absorbed, with dose-proportional increases in plasma concentrations.

Table 3: Single-Dose Pharmacokinetic Parameters of (+)-Calanolide A in Healthy Volunteers [6]

Dose (mg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
200 283 ± 1474.0 ± 1.53,890 ± 2,210N/A
400 825 ± 4085.2 ± 3.411,800 ± 6,300N/A
600 1,020 ± 4204.1 ± 1.616,100 ± 7,900N/A
800 1,430 ± 5804.8 ± 1.928,700 ± 12,600~20

Data are presented as mean ± standard deviation. N/A: Not available due to high inter-subject variability at lower doses.

Metabolism of this compound A is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[2] The compound is highly protein-bound (>97%).[2]

Toxicology

The toxicological profile of this compound A has been assessed in preclinical animal studies and Phase I clinical trials.

Preclinical Toxicology

In animal models, this compound A was generally well-tolerated.[6]

Table 4: Acute Toxicity of this compound Compounds

CompoundSpeciesRouteLD50Observed Effects
(+)-Calanolide A, B, C MiceN/A1.99 g/kg[7]No hepatocyte alteration observed.[7]
(+)-Calanolide A RatsOral>150 mg/kgWell-tolerated.[6]
(+)-Calanolide A DogsOral>100 mg/kgSalivation; emesis was the dose-limiting side effect.[6]
Clinical Toxicology

In a Phase I clinical trial involving 47 healthy volunteers, this compound A demonstrated a favorable safety profile with minimal toxicity.[6] The most frequently reported adverse events were mild and transient.

Common Adverse Events Reported in Phase I Clinical Trial: [6]

  • Taste alteration (oily aftertaste)

  • Headache

  • Dizziness

  • Belching

  • Nausea

No serious adverse events were reported, and the observed side effects were not found to be dose-dependent.

Experimental Protocols

Anti-HIV-1 Activity Assay in MT-4 Cells

This protocol describes a cell-based assay to determine the anti-HIV-1 activity of a compound using the MT-4 human T-cell line.

Materials:

  • MT-4 cells

  • Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

  • HIV-1 stock

  • Test compound

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT reagent

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed MT-4 cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well.

  • Prepare serial dilutions of the test compound and add to the wells. Include appropriate controls (virus control without compound, cell control without virus).

  • Infect the cells with a pre-titered amount of HIV-1.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • Assess cell viability by adding MTT or XTT reagent to each well and incubating for a further 4 hours.

  • Add solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from the dose-response curves.

Anti-HIV-1 Activity Assay Workflow Start Start Seed_Cells Seed MT-4 cells in 96-well plate Start->Seed_Cells Add_Compound Add serial dilutions of test compound Seed_Cells->Add_Compound Infect_Cells Infect cells with HIV-1 Add_Compound->Infect_Cells Incubate_1 Incubate for 4-5 days Infect_Cells->Incubate_1 Assess_Viability Assess cell viability (MTT/XTT assay) Incubate_1->Assess_Viability Read_Absorbance Read absorbance Assess_Viability->Read_Absorbance Calculate_Results Calculate EC50 and CC50 Read_Absorbance->Calculate_Results End End Calculate_Results->End

Workflow for determining anti-HIV-1 activity.

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a colorimetric, non-radioactive ELISA-based assay to measure the inhibition of HIV-1 RT activity.

Materials:

  • Recombinant HIV-1 RT

  • Reaction buffer

  • Template/primer (e.g., poly(A) x oligo(dT))

  • dNTP mix containing DIG-dUTP

  • Test compound

  • Streptavidin-coated microplate

  • Anti-digoxigenin-POD conjugate

  • Peroxidase substrate (e.g., ABTS)

  • Stop solution

  • Microplate reader

Procedure:

  • Immobilize the biotinylated template/primer onto the streptavidin-coated microplate.

  • Prepare a reaction mixture containing reaction buffer and the dNTP mix.

  • Add serial dilutions of the test compound to the wells, followed by the reaction mixture.

  • Initiate the reaction by adding a standardized amount of recombinant HIV-1 RT.

  • Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

  • Wash the plate to remove unbound reagents.

  • Add the anti-digoxigenin-POD conjugate and incubate.

  • Wash the plate to remove the unbound conjugate.

  • Add the peroxidase substrate and allow the color to develop.

  • Stop the reaction and measure the absorbance using a microplate reader.

  • Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

Conclusion

This compound compounds, particularly this compound A, have demonstrated a promising pharmacological profile as potent and unique anti-HIV-1 agents. Their novel dual-binding mechanism of action on reverse transcriptase and activity against resistant viral strains make them valuable candidates for further investigation. The favorable pharmacokinetic and toxicological data from preclinical and early-phase clinical studies support their continued development. This technical guide provides a consolidated resource of key data and methodologies to aid researchers and drug development professionals in advancing the study of this important class of natural products.

References

A Comprehensive Technical Review of Preclinical Research on Calanolide A

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calanolide A is a naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI) isolated from the tree Calophyllum lanigerum.[1] Preclinical research has demonstrated its potent and specific activity against Human Immunodeficiency Virus Type 1 (HIV-1), including strains resistant to other NNRTIs and nucleoside analogs like azidothymidine (AZT).[1][2] Its unique mechanism of action, involving two distinct binding sites on the reverse transcriptase enzyme, distinguishes it from other compounds in its class.[1][3] This document provides an in-depth guide to the preclinical findings, detailing its antiviral activity, mechanism of action, pharmacokinetic profile, and toxicological data. Methodologies for key experiments are described, and critical pathways and workflows are visualized to offer a comprehensive technical overview for the scientific community.

Antiviral Activity and Efficacy

This compound A exhibits potent inhibitory activity against a wide variety of laboratory and clinical strains of HIV-1.[4] Its efficacy extends to drug-resistant variants, making it a significant candidate for further development.

In Vitro Anti-HIV-1 Activity

Studies have consistently shown that this compound A is effective at sub-micromolar concentrations. It is completely protective against HIV-1 replication and its cytopathic effects in cell culture.[2][5] Notably, it is inactive against HIV-2.[2][4]

Table 1: In Vitro Anti-HIV-1 Efficacy of Calanolides

Compound EC₅₀ (µM) IC₅₀ (µM) Therapeutic Index (TI) Reference(s)
(+)-Calanolide A 0.10 - 0.17 20 ~200 [2][4][6]
(+)-Calanolide B 0.4 15 37 [2][5][6]
(+)-12-acetoxythis compound A 2.7 13 5 [6]

| (-)-Calanolide F | ~2.8 | ~13 | 4.5 |[6] |

Activity Against Resistant Strains

A key feature of this compound A is its effectiveness against HIV-1 strains that have developed resistance to other antiretroviral drugs. It has demonstrated activity against:

  • AZT-resistant G-9106 strain. [1][2]

  • Pyridinone-resistant A17 strain. [1][2]

  • Strains with common NNRTI-related mutations such as K103N and Y181C .[1]

Combination Therapy Potential

In vitro studies indicate that this compound A has synergistic or additive effects when combined with other classes of antiretroviral agents. This suggests its potential utility in combination therapies, a cornerstone of modern HIV treatment.[5][7]

  • Synergistic interactions have been observed with other NNRTIs (nevirapine), nucleoside reverse transcriptase inhibitors (NRTIs like AZT and lamivudine), and protease inhibitors (nelfinavir).[1][3][7][8]

  • No antagonistic effects or combination toxicity have been detected in preclinical assays.[7]

Mechanism of Action

Viral life-cycle studies confirm that this compound A acts early in the HIV-1 infection process, consistent with the function of a reverse transcriptase (RT) inhibitor.[4][9]

Inhibition of HIV-1 Reverse Transcriptase

Enzyme inhibition assays show that this compound A potently and selectively inhibits recombinant HIV-1 RT.[4] It does not inhibit HIV-2 RT or human cellular DNA polymerases, indicating a high degree of specificity.[4][9]

Unique Dual Binding Site

Unlike other NNRTIs, kinetic analyses reveal a complex inhibitory mechanism for this compound A involving two distinct binding sites on the HIV-1 RT enzyme.[3][10] Evidence suggests it can interact near both the pyrophosphate binding site (the Foscarnet binding site) and the enzyme's active site.[1][3] This dual interaction capability likely contributes to its unique resistance profile.

cluster_RT HIV-1 Reverse Transcriptase ActiveSite Active Site (dNTP Binding) DNA_Synthesis Viral DNA Synthesis ActiveSite->DNA_Synthesis Catalyzes PyroSite Pyrophosphate Binding Site CalanolideA This compound A CalanolideA->ActiveSite Inhibits (Competitive) CalanolideA->PyroSite Inhibits (Uncompetitive) NNRTI Other NNRTIs (e.g., Nevirapine) NNRTI->ActiveSite Inhibits dNTP dNTPs dNTP->ActiveSite Binds

Caption: Proposed dual-site inhibition mechanism of this compound A on HIV-1 RT.

Preclinical Pharmacokinetics and Toxicology

Pharmacokinetic (PK) and toxicology studies have been conducted in several animal models to assess the drug's absorption, distribution, metabolism, excretion (ADME), and safety profile.

Pharmacokinetic Profile

This compound A is rapidly absorbed after oral administration.[10] It is highly protein-bound (>97%) in human and animal plasma.[1][10]

Table 2: Pharmacokinetic Parameters of this compound A in Animal Models

Species Dose & Route AUC (µg/mL·hr) t½ (h) Clearance (L/h/kg) Oral Bioavailability (F) Reference(s)
Mouse (CD2F1) 25 mg/kg IV 9.4 1.8 (γ-phase) 2.7 13.2% [11]
Rat Oral (up to 150 mg/kg) N/A N/A N/A Crosses BBB; Lymph:Serum ratio 2.8:1 [10]
Dog Oral (up to 100 mg/kg) N/A N/A N/A N/A [10]

| Human (Healthy) | 800 mg Oral (single dose) | N/A | ~20 | N/A | Tmax: 2.4-5.2 h |[9][10] |

N/A: Not Available from cited sources. BBB: Blood-Brain Barrier.

Toxicology Findings

Preclinical toxicology studies in rats and dogs have established a generally favorable safety profile.

  • Rat (28-day oral): Well-tolerated up to 150 mg/kg. Observed toxicities included gastric irritation, hyperplasia, and edema.[10]

  • Dog (28-day oral): Well-tolerated up to 100 mg/kg. Dose-limiting side effects were emesis and salivation.[10]

  • Importantly, there was no evidence of in vivo epimerization of the active (+)-Calanolide A to its inactive epimer, (+)-Calanolide B.[12]

cluster_workflow Generalized Preclinical Toxicology Workflow DoseRange Dose Range Finding (Acute Toxicity) RepeatDose Repeat-Dose Study (e.g., 28-day) DoseRange->RepeatDose Inform dose selection InLife In-Life Phase (Rodent & Non-Rodent) RepeatDose->InLife Observations Clinical Observations Body Weight, Food Intake InLife->Observations Sampling Sample Collection (Blood, Urine, Tissues) InLife->Sampling Analysis Analysis (Clinical Pathology, Histopathology) Observations->Analysis Sampling->Analysis Report Final Report (NOAEL determination) Analysis->Report start Prepare Cell Culture (e.g., CEM-SS cells) add_drug Add Serial Dilutions of this compound A start->add_drug add_virus Infect with HIV-1 Strain add_drug->add_virus incubate Incubate (6-7 days) add_virus->incubate add_dye Add Viability Dye (e.g., XTT) incubate->add_dye read_plate Read Absorbance (Spectrophotometer) add_dye->read_plate calculate Calculate EC₅₀ & IC₅₀ read_plate->calculate

References

Calanolide A Phase I clinical trial results

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Calanolide A Phase I Clinical Trial Results

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Phase I clinical trial results for this compound A, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). The data herein is compiled from foundational studies conducted to assess the safety, tolerability, and pharmacokinetics of this compound in healthy human subjects.

Safety and Tolerability

The initial Phase I clinical program for (+)-Calanolide A involved single and multiple escalating dose studies in healthy, HIV-negative volunteers. The compound was found to have a favorable safety profile.

Single-Dose Study Findings

In a study involving 47 healthy subjects who received single doses of 200, 400, 600, or 800 mg, the toxicity of (+)-Calanolide A was minimal.[1] A total of 110 adverse events were reported, with 101 classified as mild (grade 1).[2] The most frequently reported adverse events are summarized in the table below. These events were generally not dose-related.[1] Dizziness, though reported by 51% of subjects, was often temporally related to phlebotomy rather than the drug itself.[1][2]

Table 1: Adverse Events in Single-Dose Phase I Trial (Across All Dose Groups)

Adverse Event Relationship to Study Drug
Dizziness Considered Possibly Related
Taste Perversion (Oily Aftertaste) Considered Probably Related
Headache Considered Probably Related
Eructation (Belching) Considered Probably Related
Nausea Reported, Relationship Varied

| Dyspepsia | Considered Probably Related |

Source: Compiled from data in Creagh et al., 2001.[1][2]

Multiple-Dose Study Findings

In a multiple-dose study, all adverse events were reported as mild to moderate in intensity and were transient. The most common events were consistent with the single-dose study, including headache, dizziness, nausea, and taste perversion. No dose-related pattern in the incidence of adverse events was observed.[1]

Pharmacokinetic Profile

The pharmacokinetic properties of (+)-Calanolide A were characterized following single and multiple oral doses.

Single-Dose Pharmacokinetics

Following administration of single doses (200, 400, 600, and 800 mg), (+)-Calanolide A was rapidly absorbed.[1] Plasma concentrations were variable among subjects; however, the mean maximum plasma concentration (Cmax) and the total drug exposure (Area Under the Curve, AUC) increased proportionately with the dose.[1][3] The terminal-phase half-life (t½) could be reliably calculated only for the highest dose group due to intrasubject variability at lower doses.[1][2]

Table 2: Summary of Single-Dose Pharmacokinetic Parameters for (+)-Calanolide A

Parameter 200 mg Cohort 400 mg Cohort 600 mg Cohort 800 mg Cohort
Tmax (hours) 2.4 - 5.2 (Range across all cohorts) 2.4 - 5.2 (Range across all cohorts) 2.4 - 5.2 (Range across all cohorts) 2.4 - 5.2 (Range across all cohorts)
Cmax Increased proportionately with dose Increased proportionately with dose Increased proportionately with dose Increased proportionately with dose
AUC Increased proportionately with dose Increased proportionately with dose Increased proportionately with dose Increased proportionately with dose

| t½ (hours) | Not Calculated (Variability) | Not Calculated (Variability) | Not Calculated (Variability) | ~20 |

Source: Data derived from narrative descriptions in Creagh et al., 2001.[1][2]

Other key pharmacokinetic characteristics include:

  • Protein Binding : Greater than 97%.[2][4]

  • Metabolism : Primarily hepatic, mediated by the CYP3A4 isoform.[2][4]

Multiple-Dose Pharmacokinetics

The multiple-dose study (involving doses up to 800 mg twice daily for 5 days) revealed highly variable plasma levels. Notably, there was no accumulation of the parent compound over the 5-day period; the AUC on day 5 was approximately half of that seen on day 1.[1]

Experimental Protocols

Study Design (Single-Dose Trial)

The initial Phase I study was a single-dose, dose-escalation trial in healthy, HIV-negative volunteers.[2]

  • Cohorts : Four successive cohorts received single oral doses of 200, 400, 600, and 800 mg of (+)-Calanolide A.[2]

  • Blinding : The study was double-blind and placebo-controlled.

  • Food Effect : Subjects in the 400 mg and 600 mg cohorts were randomized to receive the drug under either fed or fasting conditions to assess the effect of food on absorption.[2]

Drug Formulation and Administration
  • Formulation : (+)-Calanolide A was supplied in 100 mg translucent, soft gelatin capsules formulated in a sesame oil-based vehicle. Matching placebo capsules contained the vehicle alone.

  • Administration : The study drug was administered with 100 to 150 mL of water.[2]

Pharmacokinetic Sampling and Analysis
  • Blood Collection : Blood samples for pharmacokinetic analysis were collected via an indwelling catheter or direct venipuncture. Catheter patency was maintained with a saline flush; heparin was not permitted.[2]

  • Sampling Schedule :

    • Cohorts 1-3 (200, 400, 600 mg) : Samples were collected pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose.[2]

    • Cohort 4 (800 mg) : The above schedule was used with additional samples drawn at 32, 36, and 48 hours post-dose.[2]

  • Bioanalytical Method : Plasma concentrations of (+)-Calanolide A were determined using a validated high-performance liquid chromatography (HPLC) method. The assay had a quantifiable range of 12.5 to 800 ng/mL.[2]

Safety Monitoring

Safety was the primary outcome measure and was evaluated through:

  • Adverse event reporting.

  • Measurements of vital signs.

  • Clinical laboratory values (chemistry, hematology, lipase).

  • Physical examinations.

  • 12-lead electrocardiograms (ECGs).[2]

Visualizations: Mechanism and Workflows

Mechanism of Action of this compound A

This compound A is an NNRTI that uniquely inhibits HIV-1 reverse transcriptase (RT) by binding to one of two distinct sites on the enzyme, a property not observed with other NNRTIs.[2][4] This dual-site inhibition mechanism disrupts the conversion of viral RNA into DNA, halting the viral replication process.[5]

CalanolideA_MoA Viral_RNA Viral RNA RT_Enzyme Reverse Transcriptase (RT) Viral_RNA->RT_Enzyme Viral_DNA Proviral DNA RT_Enzyme->Viral_DNA Reverse Transcription RT_Enzyme->Viral_DNA Inhibited CalanolideA This compound A BindingSite1 NNRTI Binding Site CalanolideA->BindingSite1 Binds to BindingSite2 Foscarnet-proximal Binding Site CalanolideA->BindingSite2 Binds to

Caption: Mechanism of this compound A inhibiting HIV-1 Reverse Transcriptase.
Experimental Workflow for Single-Dose Phase I Trial

The workflow diagram illustrates the progression of a subject through the single-dose clinical trial, from screening to the final follow-up visit.

Phase1_Workflow cluster_trial Clinical Trial Unit Confinement cluster_dosing Dosing Day (Day 0) cluster_postdose Post-Dosing Period Screening Subject Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessments (Vitals, ECG, Labs) InformedConsent->Baseline DoseAdmin Single Oral Dose Admin (200, 400, 600, or 800 mg) Baseline->DoseAdmin PK_Sampling_Intensive Intensive PK Sampling (0-24h post-dose) DoseAdmin->PK_Sampling_Intensive Blood Draws Safety_Monitoring_Intensive Intensive Safety Monitoring (Adverse Events, Vitals) DoseAdmin->Safety_Monitoring_Intensive Observation PK_Sampling_Extended Extended PK Sampling (32, 36, 48h for 800mg cohort) PK_Sampling_Intensive->PK_Sampling_Extended 800mg only Day1_Assess Day 1 Assessments (Physical Exam, ECG) PK_Sampling_Intensive->Day1_Assess PK_Sampling_Extended->Day1_Assess FollowUp1 Week 1 Follow-Up (Physical Exam, ECG, Labs) Day1_Assess->FollowUp1 FollowUp2 Week 2 Follow-Up (Symptom-directed Exam) FollowUp1->FollowUp2

Caption: Subject workflow in the single-dose Phase I this compound A trial.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (±)-Calanolide A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of (±)-Calanolide A, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). The described five-step synthesis commences with the readily available starting material, phloroglucinol (B13840).[1][2]

Synthetic Strategy Overview

The total synthesis of (±)-Calanolide A is achieved through a five-step reaction sequence:

  • Pechmann Reaction: Formation of the initial coumarin (B35378) scaffold.

  • Friedel-Crafts Acylation: Introduction of a propionyl group.

  • Chromenylation: Construction of a pyran ring.

  • Cyclization: Formation of the chromanone ring system.

  • Luche Reduction: Stereoselective reduction to yield the final product.[1][2]

This synthetic route provides a practical approach for obtaining Calanolide A for further research and development.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step in the total synthesis of (±)-Calanolide A.

StepReaction NameStarting MaterialProductReagentsYield (%)
1Pechmann ReactionPhloroglucinol5,7-Dihydroxy-4-propylcoumarinEthyl butyrylacetate, H₂SO₄Not specified
2Friedel-Crafts Acylation5,7-Dihydroxy-4-propylcoumarin5,7-Dihydroxy-8-propionyl-4-propylcoumarinPropionyl chloride, AlCl₃Not specified
3Chromenylation5,7-Dihydroxy-8-propionyl-4-propylcoumarinChromene intermediate3-Chloro-3-methyl-1-butyne, K₂CO₃, ZnCl₂34 (for two steps)
4CyclizationChromene intermediate(±)-12-Oxothis compound AAcetaldehyde (B116499) diethyl acetal (B89532) or paraldehyde, TFA, pyridine (B92270) or PPTSNot specified
5Luche Reduction(±)-12-Oxothis compound A(±)-Calanolide ANaBH₄, CeCl₃·7H₂O~44

Experimental Protocols

Step 1: Synthesis of 5,7-Dihydroxy-4-propylcoumarin (Pechmann Reaction)

This step involves the acid-catalyzed condensation of phloroglucinol with ethyl butyrylacetate to form the coumarin core.

Materials:

  • Phloroglucinol

  • Ethyl butyrylacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

Procedure:

  • To a stirred and cooled (0 °C) solution of phloroglucinol in concentrated sulfuric acid, add ethyl butyrylacetate dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to afford 5,7-dihydroxy-4-propylcoumarin.

Step 2: Synthesis of 5,7-Dihydroxy-8-propionyl-4-propylcoumarin (Friedel-Crafts Acylation)

This procedure describes the introduction of a propionyl group at the C-8 position of the coumarin ring via a Friedel-Crafts acylation.

Materials:

  • 5,7-Dihydroxy-4-propylcoumarin

  • Propionyl chloride

  • Aluminum chloride (AlCl₃)

  • Nitrobenzene (B124822) (PhNO₂) and Carbon disulfide (CS₂)

  • Dilute Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (EtOAc)

Procedure:

  • Prepare a mixture of carbon disulfide and nitrobenzene (7:3 ratio).[3]

  • To a stirred suspension of 5,7-dihydroxy-4-propylcoumarin and aluminum chloride in the solvent mixture, add propionyl chloride dropwise at room temperature.

  • Heat the reaction mixture to 50 °C and stir for 24 hours.[4]

  • Cool the mixture to room temperature and pour it onto a mixture of crushed ice and dilute hydrochloric acid.[4]

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield 5,7-dihydroxy-8-propionyl-4-propylcoumarin.

Step 3: Synthesis of the Chromene Intermediate (Chromenylation)

This step involves the formation of a pyran ring by reacting the dihydroxycoumarin with 3-chloro-3-methyl-1-butyne.

Materials:

  • 5,7-Dihydroxy-8-propionyl-4-propylcoumarin

  • 3-Chloro-3-methyl-1-butyne

  • Anhydrous Potassium carbonate (K₂CO₃)

  • n-Tetrabutylammonium iodide (n-Bu₄NI)

  • Anhydrous Zinc chloride (ZnCl₂)

  • 2-Butanone (B6335102) and Dimethylformamide (DMF)

  • Saturated aqueous Ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a stirred solution of 5,7-dihydroxy-8-propionyl-4-propylcoumarin in a 9:1 mixture of 2-butanone and DMF, add anhydrous potassium carbonate, 3-chloro-3-methyl-1-butyne, and n-tetrabutylammonium iodide.[4]

  • Heat the reaction mixture to 60 °C for 1 hour.[4]

  • Add anhydrous zinc chloride and continue heating at 70 °C for 20 hours.[4]

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the chromene intermediate.

Step 4: Synthesis of (±)-12-Oxothis compound A (Cyclization)

The chromene intermediate is cyclized to the corresponding chromanone, (±)-12-Oxothis compound A.

Materials:

  • Chromene intermediate

  • Acetaldehyde diethyl acetal or Paraldehyde

  • Trifluoroacetic acid (TFA)

  • Pyridine or Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the chromene intermediate in dichloromethane.

  • Add acetaldehyde diethyl acetal (or paraldehyde) followed by trifluoroacetic acid and pyridine (or PPTS).[1][2]

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford (±)-12-Oxothis compound A.

Step 5: Synthesis of (±)-Calanolide A (Luche Reduction)

The final step is the stereoselective reduction of the ketone in (±)-12-Oxothis compound A to the corresponding alcohol using Luche conditions.[1][2]

Materials:

Procedure:

  • Dissolve (±)-12-Oxothis compound A and cerium(III) chloride heptahydrate in methanol and cool the solution to 0 °C.

  • Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.[3]

  • Quench the reaction by adding water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (EtOAc-petroleum ether, 2:8) to yield (±)-Calanolide A as a white solid.[3]

Workflow Diagram

Calanolide_A_Synthesis phloroglucinol Phloroglucinol coumarin 5,7-Dihydroxy-4-propylcoumarin phloroglucinol->coumarin Pechmann Reaction propionyl_coumarin 5,7-Dihydroxy-8-propionyl- 4-propylcoumarin coumarin->propionyl_coumarin Friedel-Crafts Acylation chromene Chromene Intermediate propionyl_coumarin->chromene Chromenylation oxothis compound (±)-12-Oxothis compound A chromene->oxothis compound Cyclization calanolide_A (±)-Calanolide A oxothis compound->calanolide_A Luche Reduction

Caption: Total synthesis workflow for (±)-Calanolide A.

References

Application Notes and Protocols for Calanolide Extraction from Calophyllum Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calanolides are a group of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potent anti-HIV-1 activity.[1][2][3] These natural products are primarily isolated from various species of the genus Calophyllum. Calanolide A, the most well-known compound in this class, was first isolated from Calophyllum lanigerum.[2][4] This document provides detailed application notes and protocols for the extraction of Calanolides from Calophyllum species, aimed at researchers, scientists, and professionals involved in natural product chemistry and drug development. The protocols described herein cover conventional solvent extraction methods as well as modern techniques like Supercritical Fluid Extraction (SFE) and Pressurized Liquid Extraction (PLE).

Data Presentation: Comparative Yields of Calanolides

The yield of Calanolides can vary significantly depending on the Calophyllum species, the plant part used, and the extraction method employed. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: this compound Yield from Different Calophyllum Species and Plant Parts

Calophyllum SpeciesPlant PartThis compoundExtraction MethodYield (%)Reference
C. lanigerum var. austrocoriaceumTwigs and LeavesThis compound ASolvent Extraction0.05[4]
C. teysmannii var. inophylloideLatex(-)-Calanolide B (Costatolide)Not Specified20-25[2]
C. inophyllumSeedsCalophyllolideEthanol Extraction & Chromatography0.23[5]
C. brasilienseBarkCalophyllolideAcetone Extraction & Chromatography0.001[5]
C. inophyllumSeedsOil (for biodiesel)Ultrasound-assisted (Diethyl ether:Ethanol)82.8 (w/w of oil)[6]
C. inophyllumSeedsOil (for biodiesel)Maceration (Acetone)Not specified[6]

Table 2: Comparison of Different Extraction Methods for Bioactive Compounds from Calophyllum inophyllum

Extraction MethodSolventTemperature (°C)TimeKey FindingsReference
Maceration80% Methanol (B129727) in water3048 hHighest Total Phenolic Content (289.12 mg GAE/g) and Total Flavonoid Content (410.4 mg QE/g)[7]
SoxhletEthanolNot specifiedNot specifiedEffective for obtaining ethanolic leaf extracts with phytoconstituents[6]
Pressurized Liquid Extraction (PLE)Not specifiedNot specifiedNot specifiedYielded 9.98% (w/w) crude extract, more than double that of Soxhlet[6]
Ultrasound-Assisted ExtractionDiethyl ether:Ethanol (1:1)3645 minMaximum bio-oil yield of 82.8% (w/w)[6]
Supercritical Fluid Extraction (sCO₂)Carbon DioxideNot specifiedNot specifiedHigher fatty acid content in tamanu oil compared to Soxhlet and cold press[6]

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of Calanolides from Calophyllum species.

Protocol 1: Conventional Solvent Extraction and Partitioning

This protocol is based on the original method used for the isolation of this compound A from Calophyllum lanigerum.[8]

1. Plant Material Preparation:

  • Air-dry the plant material (e.g., twigs, leaves, or fruits) at room temperature or in an oven at a low temperature (40-50 °C) to a constant weight.
  • Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

  • Pack the powdered plant material into a percolation column.
  • Macerate the material with a 1:1 (v/v) mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (MeOH) for 48-72 hours at room temperature. The solvent should fully cover the plant material.
  • After the initial maceration, allow the solvent to percolate through the material, collecting the extract.
  • Repeat the percolation with fresh solvent until the eluent is colorless.
  • Combine all the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Solvent-Solvent Partitioning:

  • Dissolve the crude extract in a 9:1 (v/v) mixture of methanol and water.
  • Perform liquid-liquid extraction with n-hexane three times to remove non-polar compounds. The n-hexane fractions are typically rich in lipids and other non-polar constituents.
  • Collect the methanolic phase and adjust the water content to 20% (i.e., a final ratio of 8:2 methanol:water).
  • Extract the aqueous methanol phase with carbon tetrachloride (CCl₄) or a safer alternative like ethyl acetate (B1210297) three times. The Calanolides will partition into the organic phase.
  • Combine the organic fractions and concentrate under reduced pressure to yield the this compound-enriched fraction.

4. Purification by Chromatography:

  • Subject the this compound-enriched fraction to Vacuum Liquid Chromatography (VLC) on silica (B1680970) gel.
  • Elute the column with a gradient of n-hexane and ethyl acetate.
  • Monitor the fractions by Thin Layer Chromatography (TLC) and pool the fractions containing Calanolides.
  • Further purify the pooled fractions using High-Performance Liquid Chromatography (HPLC).
  • Normal-Phase HPLC: For the separation of this compound A and B.
  • Reversed-Phase HPLC: For the separation of more polar derivatives like 12-acetoxythis compound A.[1]

Protocol 2: Supercritical Fluid Extraction (SFE)

SFE is a green technology that utilizes supercritical fluids, most commonly CO₂, for extraction. This method is particularly useful for extracting thermally labile compounds.

1. Plant Material Preparation:

  • Follow the same procedure as in Protocol 1 for drying and grinding the plant material.

2. SFE Parameters:

  • Pressure: 25-40 MPa
  • Temperature: 35-60 °C
  • CO₂ Flow Rate: 10-50 mL/min
  • Co-solvent (Entrainer): Ethanol (0.1-0.3 times the weight of the plant material) can be added to enhance the extraction of moderately polar compounds like Calanolides.
  • Extraction Time: 120-210 minutes

3. Extraction Procedure:

  • Load the powdered plant material into the extraction vessel of the SFE system.
  • If using a co-solvent, introduce it into the system.
  • Pressurize and heat the system to the desired setpoints.
  • Initiate the flow of supercritical CO₂ through the extraction vessel.
  • Collect the extract in the collection vessel by depressurizing the CO₂, which causes the CO₂ to return to a gaseous state, leaving behind the extracted compounds.

4. Post-Extraction Processing:

  • The collected extract can be further purified using the chromatographic methods described in Protocol 1 (Step 4).

Protocol 3: Pressurized Liquid Extraction (PLE)

PLE, also known as Accelerated Solvent Extraction (ASE), uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency.

1. Plant Material Preparation:

  • Follow the same procedure as in Protocol 1 for drying and grinding the plant material.

2. PLE Parameters:

  • Solvent: Ethanol, methanol, acetone, or mixtures with water (e.g., 80% methanol).
  • Temperature: 40-120 °C
  • Pressure: 10-15 MPa (to keep the solvent in a liquid state).
  • Static Extraction Time: 5-10 minutes per cycle.
  • Number of Cycles: 1-2 cycles.

3. Extraction Procedure:

  • Mix the powdered plant material with a dispersing agent like diatomaceous earth and load it into the extraction cell.
  • Place the cell in the PLE system.
  • The system will automatically heat and pressurize the cell and introduce the solvent.
  • After the static extraction time, the extract is flushed from the cell into a collection vial.
  • The process can be repeated for a second cycle with fresh solvent.

4. Post-Extraction Processing:

  • The collected extract can be concentrated and purified using the chromatographic methods described in Protocol 1 (Step 4).

Protocol 4: Quantification of Calanolides using HPLC

This protocol provides a general method for the quantification of this compound A in extracts.

1. Instrumentation:

  • HPLC system with a UV or fluorescence detector.
  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

2. Mobile Phase:

  • A gradient of acetonitrile (B52724) and water is commonly used. The specific gradient profile will need to be optimized based on the specific Calanolides being analyzed.

3. Sample Preparation:

  • Dissolve a known amount of the dried extract in the mobile phase.
  • Filter the solution through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 µL
  • Detection Wavelength: Varies depending on the this compound; typically in the UV range (e.g., 280 nm). For higher sensitivity, fluorescence detection can be used.[9]
  • Column Temperature: 25-30 °C

5. Quantification:

  • Prepare a calibration curve using a certified reference standard of the target this compound (e.g., this compound A).
  • Quantify the amount of this compound in the extract by comparing the peak area with the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the mechanism of action of this compound A and the general experimental workflows for extraction and purification.

Calanolide_Mechanism_of_Action HIV_Virus HIV-1 Virus Host_Cell Host T-Cell Viral_RNA Viral RNA Host_Cell->Viral_RNA Release of RT Reverse Transcriptase (RT) Viral_RNA->RT Template for Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Leads to Calanolide_A This compound A Calanolide_A->RT Inhibits (NNRTI)

Caption: Mechanism of action of this compound A as an NNRTI.

Extraction_Workflow cluster_start Plant Material Preparation cluster_extraction Extraction cluster_purification Purification Plant_Material Calophyllum sp. (Twigs, Leaves, Latex, etc.) Drying Drying Grinding Grinding Solvent_Extraction Solvent Extraction (e.g., CH₂Cl₂:MeOH) Grinding->Solvent_Extraction SFE Supercritical Fluid Extraction (SFE) Grinding->SFE PLE Pressurized Liquid Extraction (PLE) Grinding->PLE Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract SFE->Crude_Extract PLE->Crude_Extract Partitioning Solvent-Solvent Partitioning Crude_Extract->Partitioning VLC Vacuum Liquid Chromatography (VLC) Partitioning->VLC HPLC HPLC VLC->HPLC Pure_Calanolides Pure Calanolides HPLC->Pure_Calanolides

Caption: General workflow for this compound extraction and purification.

Analytical_Workflow Sample_Prep Sample Preparation (Dilution, Filtration) HPLC_Analysis HPLC Analysis (C18 Column) Sample_Prep->HPLC_Analysis GCMS_Analysis GC-MS Analysis (Derivatization may be needed) Sample_Prep->GCMS_Analysis Detection Detection (UV/Fluorescence/MS) HPLC_Analysis->Detection GCMS_Analysis->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: Analytical workflow for the quantification of Calanolides.

References

Application Notes and Protocols for In Vitro Anti-HIV-1 Assays of Calanolide A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calanolide A is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) originally isolated from the tropical rainforest tree, Calophyllum lanigerum. It exhibits potent and specific activity against Human Immunodeficiency Virus Type 1 (HIV-1) by binding to the viral reverse transcriptase (RT) enzyme, a critical component in the HIV life cycle.[1][2] This document provides detailed protocols for the in vitro evaluation of this compound A's anti-HIV-1 efficacy and cytotoxicity, essential for preclinical drug development.

Mechanism of Action

This compound A is unique among NNRTIs as it is thought to bind to two distinct sites on the HIV-1 reverse transcriptase enzyme.[2] This dual binding mechanism may contribute to its activity against certain NNRTI-resistant strains of HIV-1. The inhibition of reverse transcriptase blocks the conversion of the viral RNA genome into proviral DNA, a crucial step for the integration of the virus into the host cell's genome and subsequent replication.

Quantitative Data Summary

The following tables summarize the in vitro anti-HIV-1 activity, cytotoxicity, and reverse transcriptase inhibitory activity of this compound A.

Table 1: Anti-HIV-1 Activity of this compound A against various HIV-1 strains in MT-4 cells.

HIV-1 Strain50% Effective Concentration (EC₅₀) (µM)
Laboratory Strains0.10 - 0.17[1]
AZT-resistant G-9106Active (specific EC₅₀ not provided)[3]
Pyridinone-resistant A17Active (specific EC₅₀ not provided)[3]

Table 2: Cytotoxicity of this compound A.

Cell Line50% Cytotoxic Concentration (CC₅₀) (µM)
MT-4>10 (Estimated based on selectivity index)

Table 3: HIV-1 Reverse Transcriptase Inhibition by this compound A.

ParameterValue (µM)
50% Inhibitory Concentration (IC₅₀)3.965[3]

Experimental Protocols

Protocol 1: Determination of Anti-HIV-1 Activity using a p24 Antigen Capture ELISA

This protocol determines the concentration of this compound A required to inhibit HIV-1 replication by 50% (EC₅₀) by measuring the level of the viral core protein p24 in the supernatant of infected cells.

Materials:

  • MT-4 cells

  • HIV-1 stock (e.g., IIIB strain)

  • This compound A

  • Complete culture medium (RPMI 1640 supplemented with 10% Fetal Bovine Serum, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • 96-well cell culture plates

  • Commercially available HIV-1 p24 Antigen ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.[4]

  • Compound Addition: Prepare serial dilutions of this compound A in culture medium. Add 50 µL of each dilution to the appropriate wells. Include wells with no compound as virus controls and wells with cells only as mock-infected controls.[4]

  • Infection: Add 50 µL of a predetermined dilution of HIV-1 stock to all wells except the mock-infected controls. The amount of virus should be optimized to yield a robust p24 signal after 5-7 days of culture.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 5-7 days.[4]

  • Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet the cells. Carefully collect the cell-free supernatant for p24 analysis.[4]

  • p24 ELISA: Perform the p24 antigen capture ELISA according to the manufacturer's instructions.[5][6][7][8] This typically involves:

    • Adding diluted supernatants, standards, and controls to the antibody-coated plate.

    • Incubating to allow p24 to bind to the capture antibody.

    • Washing the plate to remove unbound materials.

    • Adding a detection antibody (e.g., biotinylated anti-p24).

    • Incubating and washing.

    • Adding an enzyme conjugate (e.g., Streptavidin-HRP).

    • Incubating and washing.

    • Adding the substrate and stopping the reaction.

  • Data Analysis: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. Calculate the percentage of inhibition relative to the virus control. Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Determination of Cytotoxicity using the MTT Assay

This protocol assesses the cytotoxic effect of this compound A on the host cells to determine the 50% cytotoxic concentration (CC₅₀) and the selectivity index (SI = CC₅₀/EC₅₀).

Materials:

  • MT-4 cells

  • This compound A

  • Complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.[4]

  • Compound Addition: Add 100 µL of serial dilutions of this compound A to the wells. Include wells with cells and medium only as controls for 100% viability.[4]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the same duration as the antiviral assay (5-7 days).[4]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C.[9]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[9]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the CC₅₀ value by plotting the percentage of viability against the compound concentration.

Protocol 3: HIV-1 Reverse Transcriptase Inhibition Assay

This protocol directly measures the inhibitory effect of this compound A on the enzymatic activity of recombinant HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • This compound A

  • Assay buffer

  • Template/primer (e.g., poly(rA)/oligo(dT))

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or DIG-dUTP)

  • Microplate (format depends on the detection method)

  • Detection reagents (scintillation fluid for radioactivity or anti-DIG antibody for colorimetric/chemiluminescent detection)

  • Filter mats or streptavidin-coated plates

  • Scintillation counter or microplate reader

Procedure:

  • Reaction Setup: In a microplate, combine the assay buffer, template/primer, and serial dilutions of this compound A.

  • Enzyme Addition: Add the recombinant HIV-1 RT to each well. Include controls with no enzyme and no inhibitor.

  • Initiate Reaction: Start the reaction by adding the dNTP mix.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Termination and Detection:

    • Radiometric Assay: Stop the reaction and spot the reaction mixture onto DEAE filter mats. Wash the mats to remove unincorporated labeled dNTPs. Measure the incorporated radioactivity using a scintillation counter.

    • Non-radiometric (ELISA-based) Assay: If using a DIG-labeled dNTP and biotinylated primer, stop the reaction and transfer the mixture to a streptavidin-coated plate to capture the newly synthesized DNA. Detect the incorporated DIG using an anti-DIG antibody conjugated to an enzyme (e.g., HRP) followed by the addition of a substrate.

  • Data Analysis: Calculate the percentage of RT inhibition for each concentration of this compound A compared to the no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.

Visualizations

experimental_workflow cluster_antiviral Anti-HIV-1 Activity Assay cluster_cytotoxicity Cytotoxicity Assay cluster_rt Reverse Transcriptase Inhibition Assay A1 Seed MT-4 cells A2 Add this compound A dilutions A1->A2 A3 Infect with HIV-1 A2->A3 A4 Incubate (5-7 days) A3->A4 A5 Collect supernatant A4->A5 A6 p24 ELISA A5->A6 A7 Calculate EC50 A6->A7 C1 Seed MT-4 cells C2 Add this compound A dilutions C1->C2 C3 Incubate (5-7 days) C2->C3 C4 Add MTT reagent C3->C4 C5 Incubate (4 hours) C4->C5 C6 Add solubilization solution C5->C6 C7 Read absorbance C6->C7 C8 Calculate CC50 C7->C8 R1 Prepare reaction mix R2 Add this compound A dilutions R1->R2 R3 Add HIV-1 RT R2->R3 R4 Add dNTPs R3->R4 R5 Incubate (1 hour) R4->R5 R6 Detect incorporated dNTPs R5->R6 R7 Calculate IC50 R6->R7

Caption: Experimental workflow for in vitro anti-HIV-1 evaluation of this compound A.

signaling_pathway HIV HIV-1 Virion ViralRNA Viral RNA HIV->ViralRNA Enters Host Cell RT Reverse Transcriptase ProviralDNA Proviral DNA RT->ProviralDNA Reverse Transcription ViralRNA->RT Template Integration Integration into Host Genome ProviralDNA->Integration Replication Viral Replication Integration->Replication CalanolideA This compound A CalanolideA->RT Inhibits

Caption: Mechanism of action of this compound A on the HIV-1 life cycle.

References

Application Notes and Protocols: Cytopathic Effect (CPE) Inhibition Assay for Calanolide A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calanolide A is a non-nucleoside reverse transcriptase inhibitor (NNRTI) originally isolated from the tree Calophyllum lanigerum.[1][2][3] It has demonstrated potent and selective inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1).[4][5] The compound acts early in the viral replication cycle by binding to the reverse transcriptase enzyme, a critical component for the conversion of viral RNA into DNA.[1][4][6] Notably, this compound A has shown efficacy against various HIV-1 strains, including those resistant to other NNRTIs.[3][4][7][8]

The cytopathic effect (CPE) inhibition assay is a widely used method to evaluate the in vitro antiviral activity of chemical compounds. This assay measures the ability of a compound to protect host cells from the destructive effects of viral infection. In the context of HIV-1, infection of susceptible T-cell lines leads to CPE, which can be quantified. The following application notes provide a detailed protocol for determining the anti-HIV-1 activity of this compound A using a CPE inhibition assay, coupled with a standard cytotoxicity assessment to determine the compound's therapeutic window.

Mechanism of Action: this compound A against HIV-1

This compound A inhibits the reverse transcriptase of HIV-1.[1][4][6] Viral life-cycle studies have indicated that this compound A acts early in the infection process.[1][4] It is a non-nucleoside inhibitor, meaning it binds to a site on the reverse transcriptase enzyme that is distinct from the active site where nucleosides bind.[1][2] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the synthesis of viral DNA. This ultimately blocks the virus's ability to replicate and infect new cells.

cluster_virus HIV-1 Virion cluster_cell Host T-Cell Viral RNA Viral RNA Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Viral RNA Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration into Host Genome Integration into Host Genome Viral DNA->Integration into Host Genome Production of New Viral Components Production of New Viral Components Integration into Host Genome->Production of New Viral Components Assembly of New Virions Assembly of New Virions Production of New Viral Components->Assembly of New Virions Budding and Release Budding and Release Assembly of New Virions->Budding and Release This compound A This compound A This compound A->Reverse Transcription Inhibits

Mechanism of Action of this compound A in HIV-1 Replication.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

Prior to evaluating antiviral efficacy, it is crucial to determine the cytotoxicity of this compound A on the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10]

Materials:

  • MT-4 cells (or other susceptible T-cell line)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)

  • This compound A stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound A in culture medium.

  • Add 100 µL of the diluted this compound A to the wells. Include cell control wells (medium only) and a solvent control (highest concentration of DMSO used).

  • Incubate the plate for 5-7 days at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of this compound A that reduces cell viability by 50%.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of this compound A to inhibit the cytopathic effects induced by HIV-1 infection.

Materials:

  • MT-4 cells

  • Complete culture medium (as above)

  • HIV-1 stock (e.g., laboratory-adapted strains)

  • This compound A stock solution

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • MTT solution and solubilization buffer (as above) or another viability stain like crystal violet.[11]

  • Microplate reader

Protocol:

  • Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 50 µL of culture medium.

  • Prepare serial dilutions of this compound A in culture medium.

  • Add 50 µL of the diluted this compound A to the appropriate wells.

  • Include the following controls:

    • Cell Control: Cells with medium only (no virus, no compound).

    • Virus Control: Cells with virus but no compound.

    • Compound Control: Cells with the highest concentration of this compound A but no virus.

  • Add 100 µL of HIV-1 stock (at a predetermined multiplicity of infection, MOI) to the test and virus control wells.

  • Incubate the plate for 5-7 days at 37°C in a 5% CO₂ incubator, or until CPE is observed in approximately 90% of the virus control wells.

  • Quantify cell viability using the MTT assay as described in the cytotoxicity protocol.

  • Calculate the 50% effective concentration (EC₅₀), which is the concentration of this compound A that inhibits 50% of the viral cytopathic effect.

cluster_prep Plate Preparation cluster_infection Infection and Incubation cluster_analysis Data Acquisition and Analysis Seed Cells Seed Cells Add this compound A Dilutions Add this compound A Dilutions Seed Cells->Add this compound A Dilutions Infect with HIV-1 Infect with HIV-1 Add this compound A Dilutions->Infect with HIV-1 Incubate (5-7 days) Incubate (5-7 days) Infect with HIV-1->Incubate (5-7 days) Quantify Cell Viability (MTT) Quantify Cell Viability (MTT) Incubate (5-7 days)->Quantify Cell Viability (MTT) Calculate EC50 and CC50 Calculate EC50 and CC50 Quantify Cell Viability (MTT)->Calculate EC50 and CC50

Experimental Workflow for the CPE Inhibition Assay.

Data Presentation

The antiviral activity and cytotoxicity of this compound A are typically summarized in a table format for easy comparison.

ParameterDescriptionTypical Value Range
EC₅₀ (µM) The concentration of this compound A that inhibits 50% of the viral cytopathic effect.0.10 - 0.17[4]
CC₅₀ (µM) The concentration of this compound A that reduces the viability of host cells by 50%.> 20 (varies by cell line)
Selectivity Index (SI) The ratio of CC₅₀ to EC₅₀ (CC₅₀/EC₅₀), indicating the therapeutic window of the compound.> 100

Note: The specific values can vary depending on the HIV-1 strain, host cell line, and assay conditions.

Data Analysis and Interpretation

The percentage of CPE inhibition is calculated using the following formula:

% Inhibition = [(Absorbance of treated, infected cells) - (Absorbance of virus control)] / [(Absorbance of cell control) - (Absorbance of virus control)] x 100

The EC₅₀ and CC₅₀ values are determined by plotting the percentage of inhibition or viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. A higher Selectivity Index (SI) indicates a more promising therapeutic potential, as it signifies that the compound is effective against the virus at concentrations that are not toxic to the host cells.

Conclusion

The cytopathic effect inhibition assay is a robust and reliable method for evaluating the in vitro anti-HIV-1 activity of this compound A. When performed in conjunction with a cytotoxicity assay, it provides essential data for determining the compound's efficacy and therapeutic window. The detailed protocols and data presentation guidelines in these application notes offer a comprehensive framework for researchers and scientists in the field of antiviral drug development. This compound A's synergistic effects when used in combination with other anti-HIV agents also make it a compound of significant interest for further investigation.[8][12][13]

References

Application Notes and Protocols: Quantifying the Antiviral Activity of Calanolide A using an HIV-1 p24 Antigen Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calanolide A is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) originally isolated from the tree Calophyllum lanigerum. It has demonstrated potent in vitro activity against Human Immunodeficiency Virus Type 1 (HIV-1), including strains resistant to other NNRTIs. A critical step in the preclinical evaluation of this compound A and other antiretroviral drug candidates is the accurate quantification of their ability to inhibit viral replication in cell culture. The HIV-1 p24 antigen capture assay is a widely used, sensitive, and specific method for this purpose. The p24 protein is a major structural component of the viral capsid, and its concentration in cell culture supernatant is directly proportional to the level of viral replication. These application notes provide a detailed protocol for utilizing the p24 antigen assay to determine the antiviral efficacy of this compound A.

Principle of the Assay

The HIV-1 p24 antigen capture assay is a type of sandwich enzyme-linked immunosorbent assay (ELISA). Microplate wells are coated with a monoclonal antibody specific for the HIV-1 p24 protein. When a sample containing p24 antigen, such as the supernatant from HIV-1 infected cell cultures, is added to the wells, the p24 antigen binds to the capture antibody. After washing away unbound material, a second, biotin-conjugated anti-p24 antibody that recognizes a different epitope on the p24 antigen is added. This is followed by the addition of streptavidin conjugated to horseradish peroxidase (HRP). A substrate solution is then added, which is converted by the HRP into a colored product. The intensity of the color is proportional to the amount of p24 antigen present in the sample and can be quantified by measuring the absorbance at a specific wavelength using a microplate reader.

Data Presentation

The antiviral activity of this compound A is typically determined by measuring the reduction in p24 antigen production in HIV-1 infected cells treated with various concentrations of the compound. The results are often expressed as the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication.

Table 1: In Vitro Anti-HIV-1 Activity of this compound A

HIV-1 StrainCell LineAssay MethodEC50 (µM)
Various Laboratory StrainsCEM-SSp24 Antigen Reduction0.10 - 0.17[1]

Table 2: Illustrative Dose-Response of this compound A on p24 Antigen Production

This table provides a representative example of the expected data from a p24 antigen assay evaluating this compound A. The p24 concentrations and percent inhibition are hypothetical but are based on the published EC50 values.

This compound A Concentration (µM)p24 Antigen Concentration (pg/mL)Percent Inhibition (%)
0 (Virus Control)10000
0.0185015
0.0560040
0.150050
0.515085
1.05095
10<10>99
No Virus Control<10100

Experimental Protocols

This section provides a detailed methodology for determining the antiviral activity of this compound A using a p24 antigen assay.

Materials
  • Cells and Virus:

    • Susceptible host cell line (e.g., CEM-SS, MT-4, or peripheral blood mononuclear cells - PBMCs)

    • HIV-1 laboratory strain (e.g., HIV-1 IIIB, HIV-1 RF)

  • Reagents:

    • This compound A (stock solution prepared in DMSO)

    • Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)

    • Phosphate-buffered saline (PBS)

    • HIV-1 p24 Antigen ELISA kit (commercial kits are widely available)

    • Lysis buffer (often included in the p24 ELISA kit)

  • Equipment:

    • 96-well cell culture plates

    • CO2 incubator (37°C, 5% CO2)

    • Microplate reader with a 450 nm filter

    • Multichannel pipettes

    • Sterile pipette tips

    • Biological safety cabinet

Protocol for Antiviral Assay
  • Cell Plating:

    • Seed a 96-well plate with the chosen host cells at a density that will allow for logarithmic growth throughout the duration of the assay. For example, seed CEM-SS cells at 5 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound A in complete cell culture medium. A typical starting concentration for the highest dose might be 10 µM, with 5- to 10-fold serial dilutions.

    • Remove 50 µL of medium from each well and add 50 µL of the corresponding this compound A dilution in triplicate.

    • Include a "virus control" (cells treated with medium containing the same concentration of DMSO as the highest drug concentration) and a "cell control" (cells with medium only, no virus or drug).

  • HIV-1 Infection:

    • Infect the cells by adding a pre-titered amount of HIV-1 to each well (except for the cell control wells) to achieve a multiplicity of infection (MOI) that results in a detectable level of p24 production within the assay timeframe (typically 4-7 days).

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate for 4-7 days at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line and virus strain used.

  • Supernatant Collection:

    • After the incubation period, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.

    • Carefully collect the cell culture supernatant from each well without disturbing the cell pellet. The supernatant can be stored at -80°C until the p24 ELISA is performed.

Protocol for HIV-1 p24 Antigen ELISA

This protocol is a general guideline; always refer to the specific instructions provided with the commercial ELISA kit being used.

  • Sample Preparation:

    • If necessary, thaw the collected supernatants.

    • Lyse the virus in the supernatants and standards by adding lysis buffer as per the kit's instructions to release the p24 antigen.

  • ELISA Procedure:

    • Add 100 µL of the prepared standards and lysed supernatants to the appropriate wells of the anti-p24 antibody-coated plate in duplicate.

    • Cover the plate and incubate for 1-2 hours at 37°C.

    • Wash the plate 4-6 times with the provided wash buffer.

    • Add 100 µL of the biotinylated anti-p24 detection antibody to each well and incubate for 1 hour at 37°C.

    • Wash the plate as described previously.

    • Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

    • Wash the plate as described previously.

    • Add 100 µL of the TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.

    • Stop the reaction by adding 50-100 µL of the stop solution to each well. The color will change from blue to yellow.

  • Data Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Generate a standard curve by plotting the average absorbance for each p24 standard against its known concentration. A four-parameter logistic (4-PL) curve fit is often recommended.

    • Interpolate the p24 concentration for each experimental sample from the standard curve.

    • Calculate the percentage of inhibition for each this compound A concentration using the following formula:

      • % Inhibition = 100 * (1 - (p24 in treated sample / p24 in virus control))

    • Plot the percent inhibition against the logarithm of the this compound A concentration and use non-linear regression analysis to determine the EC50 value.

Visualizations

Mechanism of Action of this compound A

CalanolideA_Mechanism cluster_HIV_Lifecycle HIV-1 Replication Cycle cluster_Inhibition Inhibition by this compound A HIV_RNA Viral RNA Proviral_DNA Proviral DNA HIV_RNA->Proviral_DNA Reverse Transcription Viral_Proteins Viral Proteins Proviral_DNA->Viral_Proteins Transcription & Translation New_Virion New HIV-1 Virion Viral_Proteins->New_Virion Assembly & Budding Calanolide_A This compound A RT Reverse Transcriptase Calanolide_A->RT Binds to two distinct sites RT->Proviral_DNA

Caption: Mechanism of this compound A as a non-nucleoside reverse transcriptase inhibitor.

Experimental Workflow for Antiviral Activity Assessment

Antiviral_Workflow cluster_Cell_Culture Cell Culture & Infection cluster_ELISA p24 Antigen ELISA cluster_Analysis Data Analysis A Seed Host Cells (e.g., CEM-SS) B Add Serial Dilutions of this compound A A->B C Infect with HIV-1 B->C D Incubate for 4-7 Days C->D E Collect Supernatant D->E F Perform p24 ELISA E->F G Read Absorbance at 450 nm F->G H Generate Standard Curve G->H I Calculate p24 Concentration H->I J Determine % Inhibition I->J K Calculate EC50 J->K

Caption: Experimental workflow for determining the antiviral activity of this compound A.

References

Application Notes and Protocols: Calanolide A Reverse Transcriptase Inhibition Assay Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calanolide A is a non-nucleoside reverse transcriptase inhibitor (NNRTI) isolated from the tree Calophyllum lanigerum. It exhibits potent activity against Human Immunodeficiency Virus Type 1 (HIV-1) by targeting its reverse transcriptase (RT), a critical enzyme for viral replication. Notably, this compound A demonstrates a complex and unique mechanism of inhibition, distinguishing it from many other NNRTIs.[1][2] This document provides detailed application notes and protocols for performing and analyzing the kinetics of HIV-1 reverse transcriptase inhibition by this compound A.

Mechanism of Action

This compound A inhibits HIV-1 RT through a complex mechanism involving two distinct binding sites on the enzyme.[1] This results in a mixed-type inhibition pattern. One binding site interaction is competitive with respect to the deoxynucleotide triphosphate (dNTP) substrate and the template/primer complex, while the other is uncompetitive.[1] This dual binding mode suggests that this compound A can interfere with both the binding of the natural substrates and the catalytic efficiency of the enzyme after the substrate has bound. This unique mechanism may contribute to its activity against certain NNRTI-resistant strains of HIV-1.

Quantitative Data: Inhibitory Potency of this compound A

The inhibitory activity of this compound A against HIV-1 RT has been quantified using various assays. The following table summarizes key kinetic parameters, providing a comparative overview of its potency.

ParameterValueHIV-1 Strain(s)Notes
EC50 0.10 - 0.17 µMWide variety of laboratory strainsEffective concentration for 50% inhibition in cell-based assays.[3]
EC50 0.02 - 0.5 µMT-tropic and monocyte-macrophage tropic virusesDemonstrates broad activity against different viral isolates.[4]
Inhibition Type Mixed (Competitive and Uncompetitive)Recombinant HIV-1 RTInhibition kinetics determined with respect to dNTP and template/primer.[1]

Experimental Protocols

Two primary methodologies are presented for assessing the inhibition of HIV-1 RT by this compound A: a traditional radioisotope-based assay and a safer, non-radioactive colorimetric assay.

Protocol 1: Radioisotope-Based HIV-1 Reverse Transcriptase Inhibition Assay

This protocol is a highly sensitive method for quantifying RT activity through the incorporation of radiolabeled nucleotides.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • This compound A (various concentrations)

  • Template/Primer: Poly(rA)-oligo(dT)12-18

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.3), 75 mM KCl, 10 mM MgCl₂, 5 mM DTT, 0.05% Triton X-100

  • Deoxynucleotide Triphosphate (dNTP) Mix: dATP, dGTP, dCTP (10 µM each)

  • Radiolabeled Nucleotide: [³H]-dTTP (10 µCi/reaction)

  • Trichloroacetic Acid (TCA), 10% (w/v), ice-cold

  • Sodium Pyrophosphate (NaPPi), 100 mM, ice-cold

  • Glass Fiber Filters

  • Scintillation Cocktail

  • Scintillation Counter

Procedure:

  • Preparation of Reagents: Prepare all buffers and solutions to the final concentrations listed above. Serially dilute this compound A in an appropriate solvent (e.g., DMSO) to achieve a range of test concentrations. Ensure the final solvent concentration in the assay is consistent across all wells and does not exceed 1%.

  • Reaction Setup: In a 96-well plate or microcentrifuge tubes, prepare the reaction mixtures on ice. For a 50 µL final reaction volume, add the components in the following order:

    • 25 µL of 2x Reaction Buffer

    • 5 µL of Template/Primer (e.g., 0.2 µg/µL)

    • 5 µL of dNTP mix (without dTTP)

    • 5 µL of [³H]-dTTP

    • 5 µL of this compound A dilution (or solvent control)

  • Enzyme Addition and Incubation: Pre-incubate the reaction mixtures at 37°C for 5 minutes. Initiate the reaction by adding 5 µL of a pre-diluted solution of HIV-1 RT. Incubate the reaction at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 100 µL of ice-cold 10% TCA containing 100 mM NaPPi.

  • Precipitation and Filtration: Incubate the tubes on ice for 30 minutes to allow the precipitation of newly synthesized DNA. Collect the precipitate by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters three times with ice-cold 5% TCA and then once with 70% ethanol (B145695) to remove unincorporated [³H]-dTTP.

  • Quantification: Dry the filters completely. Place each filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition for each this compound A concentration relative to the solvent control. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Non-Radioactive Colorimetric ELISA-Based HIV-1 Reverse Transcriptase Inhibition Assay

This method offers a safer alternative to the radioisotope-based assay and is suitable for high-throughput screening. It relies on the incorporation of digoxigenin (B1670575) (DIG)- and biotin-labeled dUTP into the newly synthesized DNA, which is then detected using an antibody-enzyme conjugate.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • This compound A (various concentrations)

  • Commercially available HIV-1 RT Assay Kit (containing reaction buffer, template/primer, DIG/Biotin-dUTP mix, lysis buffer, streptavidin-coated plates, anti-DIG-peroxidase conjugate, and substrate) or individual components.

  • Microplate Reader

Procedure:

  • Reagent Preparation: Prepare all kit components according to the manufacturer's instructions. Prepare serial dilutions of this compound A.

  • Reaction Setup: In the reaction tubes provided with the kit, combine the reaction buffer, template/primer, and the DIG/Biotin-dUTP mix. Add the desired concentrations of this compound A or a solvent control.

  • Enzyme Addition and Incubation: Add the recombinant HIV-1 RT to each reaction tube. Incubate the mixture at 37°C for the time specified in the kit protocol (typically 1-2 hours).

  • Capture of Synthesized DNA: Transfer the reaction products to a streptavidin-coated microplate. Incubate at 37°C to allow the biotin-labeled DNA to bind to the streptavidin on the plate surface.

  • Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reaction components.

  • Detection: Add the anti-DIG-peroxidase conjugate to each well and incubate. This antibody will bind to the DIG incorporated into the DNA.

  • Substrate Reaction: After another washing step to remove unbound antibody, add the peroxidase substrate (e.g., ABTS). A color change will occur in the presence of the bound enzyme.

  • Measurement and Analysis: Stop the reaction using a stop solution and measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader. Calculate the percentage of inhibition and the IC₅₀ value as described in the radioisotope-based assay protocol.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Reagents Prepare Reagents (Buffers, dNTPs, this compound A) Mix Combine Reagents and this compound A Reagents->Mix Template Prepare Template/Primer Template->Mix PreIncubate Pre-incubate at 37°C Mix->PreIncubate AddRT Add HIV-1 RT PreIncubate->AddRT Incubate Incubate at 37°C AddRT->Incubate Terminate Terminate Reaction (e.g., with TCA) Incubate->Terminate Capture Capture/Precipitate DNA Terminate->Capture Wash Wash to Remove Unincorporated Nucleotides Capture->Wash Quantify Quantify Product (Radioactivity/Absorbance) Wash->Quantify

Caption: Workflow of the HIV-1 Reverse Transcriptase Inhibition Assay.

Signaling Pathway: Mechanism of this compound A Inhibition

CalanolideA_Mechanism cluster_reaction Normal Reaction Pathway cluster_inhibition Inhibition by this compound A RT HIV-1 Reverse Transcriptase (RT) RT_TP RT-Template/Primer Complex RT->RT_TP binds RT_CalA RT-Calanolide A Complex RT->RT_CalA dNTP dNTP Substrate RT_TP_dNTP RT-Template/Primer-dNTP Complex (Active) dNTP->RT_TP_dNTP TP Template/Primer TP->RT_TP CalA This compound A CalA->RT_CalA binds (competitive site) RT_TP_CalA RT-Template/Primer-Calanolide A Complex CalA->RT_TP_CalA binds (uncompetitive site) RT_TP->RT_TP_dNTP binds RT_TP->RT_TP_CalA DNA DNA Synthesis RT_TP_dNTP->DNA catalyzes RT_CalA->dNTP prevents binding RT_CalA->TP prevents binding RT_TP_CalA->DNA reduces catalytic rate

Caption: Dual inhibitory mechanism of this compound A on HIV-1 RT.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Calanolide A in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calanolide A is a naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI) that has shown potent anti-HIV activity.[1][2][3][4] Accurate and reliable quantification of this compound A in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides a detailed protocol for a validated HPLC method for the determination of (+)-Calanolide A in human, rat, and dog plasma.[1][2]

Experimental Protocols

Materials and Reagents
  • Analytes: (+)-Calanolide A

  • Internal Standard: (+/-)-12-oxothis compound A[1][2][5]

  • Solvents: HPLC grade acetonitrile (B52724) and water.

  • Solid-Phase Extraction (SPE) Cartridges: C18 cartridges.[1][2]

  • Plasma: Human, rat, or dog plasma.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a fluorescence detector is required. The following conditions have been validated:

ParameterSpecification
HPLC System Hewlett-Packard 1050 HPLC or equivalent[5]
Autoinjector Spectra-Physics 8775/3506 or equivalent[5]
Analytical Column Zorbax ODS C18, 250 x 4.6 mm, 5-µm particle size[5]
Guard Column C18 guard column, 15 x 3.2 mm, 7-µm particle size[5]
In-line Filter 0.5 µm[5]
Fluorescence Detector Applied Biosystems 980 or equivalent[5]
Excitation Wavelength 285 nm[5]
Emission Cutoff Filter 418 nm[5]
Flow Rate 1.3 ml/min[5]
Injection Volume 100 µl[5]
Column Temperature Ambient
Mobile Phase Preparation and Gradient Program
  • Mobile Phase A: Acetonitrile-water (70:30, v/v)[5][6]

  • Mobile Phase B: Acetonitrile[5][6]

Gradient Elution Program: [5][6]

Time (minutes)% Mobile Phase A% Mobile Phase B
0 - 21000
2 - 5Linear decrease to 5Linear increase to 95
5 - 10595
10 - 12Linear increase to 100Linear decrease to 0
Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions: Prepare stock solutions of (+)-Calanolide A and the internal standard, (+/-)-12-oxothis compound A, in 100% acetonitrile.

  • Calibration Standards and QC Samples: Prepare calibration standards and quality control samples by spiking control plasma with known concentrations of (+)-Calanolide A. The validated calibration curve range is 12.5 to 800 ng/ml.[1][2][5]

Sample Preparation (Solid-Phase Extraction)
  • To 1.0 ml of plasma sample, add 50 µl of the internal standard solution ((+/-)-12-oxothis compound A in acetonitrile, 4 µg/ml).[5]

  • Load the mixture onto a C18 SPE cartridge (e.g., Varian Bond Elut, 6 ml containing 1.0 g of C18 packing material).[5]

  • Wash the cartridge to remove interfering substances.

  • Elute (+)-Calanolide A and the internal standard from the cartridge.

  • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

Data Presentation

The quantitative performance of this HPLC method is summarized in the tables below.

Table 1: Method Validation Parameters
ParameterResult
Linearity Range 12.5 - 800 ng/ml[1][2][5]
Correlation Coefficient (r²) >0.98[5]
Limit of Quantitation (LOQ) 12.5 ng/ml[5][6]
Table 2: Precision and Accuracy
Concentration (ng/ml)Intraday Variability (%CV)Interday Precision (%CV)
12.519.3%[5]15.1%[5]
2004.3%[5]3.3%[5]
8008.3%[5]5.8%[5]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the quantification of this compound A in plasma.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Plasma_Sample 1. Plasma Sample Collection Spike_IS 2. Spike with Internal Standard ((+/-)-12-oxothis compound A) Plasma_Sample->Spike_IS SPE 3. Solid-Phase Extraction (C18 Cartridge) Spike_IS->SPE Elute 4. Elution SPE->Elute Evaporate_Reconstitute 5. Evaporation & Reconstitution Elute->Evaporate_Reconstitute Inject 6. Inject Sample into HPLC Evaporate_Reconstitute->Inject Chromatography 7. Chromatographic Separation (C18 Column, Gradient Elution) Inject->Chromatography Detection 8. Fluorescence Detection (Ex: 285 nm, Em: 418 nm) Chromatography->Detection Peak_Integration 9. Peak Area Integration Detection->Peak_Integration Calibration_Curve 10. Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification 11. Quantification of this compound A Calibration_Curve->Quantification

Caption: Workflow for this compound A quantification in plasma.

References

Application Notes and Protocols for the Structural Elucidation of Calanolide A using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Nuclear Magnetic Resonance (NMR) spectroscopy in the complete structural elucidation of Calanolide A, a potent anti-HIV-1 non-nucleoside reverse transcriptase inhibitor.

Introduction

This compound A is a complex tetracyclic coumarin (B35378) first isolated from the tropical rainforest tree Calophyllum lanigerum.[1][2] Its unique chemical architecture and significant biological activity necessitate unambiguous structural confirmation, for which NMR spectroscopy is the most powerful and definitive tool. This document outlines the key one-dimensional (1D) and two-dimensional (2D) NMR experiments required to assemble the molecular structure of this compound A, piece by piece, by establishing through-bond and through-space atomic correlations.

The structural elucidation of this compound A was originally achieved through extensive spectroscopic analyses, particularly utilizing Heteronuclear Multiple Quantum Coherence (HMQC), Heteronuclear Multiple Bond Correlation (HMBC), and difference Nuclear Overhauser Effect (NOE) NMR experiments.[1][2]

Data Presentation: NMR Spectroscopic Data for this compound A

The following tables summarize the reported ¹H and ¹³C NMR chemical shift assignments for this compound A. Data is typically acquired in deuterated chloroform (B151607) (CDCl₃) with chemical shifts referenced to the residual solvent signal or tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Data for this compound A (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
35.99s
4-CH₂2.89t7.5
4-CH₂CH₂1.65m
4-CH₂CH₂CH₃1.01t7.4
6-CH₃ (ax)1.43s
6-CH₃ (eq)1.43s
76.60d10.1
85.49d10.1
10-CH₃1.15d6.5
11-H3.14m
11-CH₃1.10d7.0
12-H3.75d3.5
12-OH1.95br s

Table 2: ¹³C NMR Data for this compound A (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
2160.5
3110.1
4155.8
4a102.1
4b153.1
5105.9
678.1
6-CH₃ (ax)28.1
6-CH₃ (eq)28.1
7127.1
8115.5
8a153.9
1033.5
10-CH₃16.2
1145.9
11-CH₃9.8
1268.9
4-CH₂37.8
4-CH₂CH₂22.8
4-CH₂CH₂CH₃14.1

Experimental Protocols

The following are detailed protocols for the key NMR experiments required for the structural elucidation of this compound A.

Protocol 1: Sample Preparation
  • Sample Requirements: A minimum of 5-10 mg of purified this compound A is required for a complete suite of 1D and 2D NMR experiments.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound A. Ensure the solvent is of high purity (≥99.8% D).

  • Procedure:

    • Accurately weigh the this compound A sample and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

    • For referencing, the residual CHCl₃ signal (δH ≈ 7.26 ppm; δC ≈ 77.16 ppm) can be used, or a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

Protocol 2: ¹H NMR Spectroscopy
  • Objective: To obtain a proton NMR spectrum, providing information on the number of different types of protons, their chemical environment, and their scalar couplings to neighboring protons.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.

    • Probe: Standard 5 mm broadband probe.

    • Temperature: 298 K.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width (SW): 12-15 ppm, centered around 6 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8-16, depending on the sample concentration.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Perform baseline correction.

    • Integrate all signals.

    • Reference the spectrum to the residual solvent peak or TMS.

Protocol 3: ¹³C NMR Spectroscopy
  • Objective: To obtain a carbon NMR spectrum, revealing the number of unique carbon atoms and their chemical environments (e.g., carbonyl, aromatic, aliphatic).

  • Instrument Setup: As per ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width (SW): 200-220 ppm, centered around 100 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance and is less sensitive than ¹H.

  • Processing: Similar to ¹H NMR processing.

Protocol 4: 2D COSY (Correlation Spectroscopy)
  • Objective: To identify protons that are scalar coupled to each other, typically over two or three bonds (H-C-H).

  • Instrument Setup: As per ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: A standard gradient-enhanced COSY experiment (e.g., 'cosygpqf').

    • Spectral Width (SW) in both F1 and F2 dimensions: Same as the ¹H NMR spectrum.

    • Number of Increments (TD in F1): 256-512.

    • Number of Scans (NS): 2-4 per increment.

  • Processing:

    • Apply a 2D Fourier transform.

    • Phase correction is typically not required for magnitude-mode COSY.

    • Symmetrize the spectrum if necessary.

Protocol 5: 2D HSQC (Heteronuclear Single Quantum Coherence)
  • Objective: To correlate protons directly to their attached carbons (one-bond C-H correlation).

  • Instrument Setup: As per ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: A standard gradient-enhanced, phase-sensitive HSQC experiment (e.g., 'hsqcedetgpsisp2.3').

    • Spectral Width (SW) in F2 (¹H): Same as the ¹H NMR spectrum.

    • Spectral Width (SW) in F1 (¹³C): Sufficient to cover all carbon signals (e.g., 180 ppm).

    • Number of Increments (TD in F1): 128-256.

    • Number of Scans (NS): 2-8 per increment.

    • One-bond coupling constant (¹JCH): Set to an average value of 145 Hz.

  • Processing:

    • Apply a 2D Fourier transform.

    • Perform phase correction in both dimensions.

Protocol 6: 2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Objective: To identify long-range correlations between protons and carbons, typically over two or three bonds (H-C-C, H-C-O-C). This is crucial for connecting different spin systems.

  • Instrument Setup: As per ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: A standard gradient-enhanced HMBC experiment (e.g., 'hmbcgplpndqf').

    • Spectral Width (SW) in F2 (¹H): Same as the ¹H NMR spectrum.

    • Spectral Width (SW) in F1 (¹³C): Sufficient to cover all carbon signals, including quaternary carbons (e.g., 220 ppm).

    • Number of Increments (TD in F1): 256-512.

    • Number of Scans (NS): 8-16 per increment.

    • Long-range coupling constant (ⁿJCH): Optimized for an average value of 8 Hz.

  • Processing:

    • Apply a 2D Fourier transform.

    • Phase correction is typically not required for magnitude-mode HMBC.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the structural elucidation of this compound A using the described NMR experiments.

experimental_workflow cluster_sample Sample Preparation cluster_1d_nmr 1D NMR Experiments cluster_2d_nmr 2D NMR Experiments cluster_analysis Data Analysis and Structure Elucidation Calanolide_A Purified this compound A Dissolution Dissolve in CDCl3 Calanolide_A->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube H1_NMR 1H NMR NMR_Tube->H1_NMR C13_NMR 13C NMR NMR_Tube->C13_NMR COSY COSY NMR_Tube->COSY HSQC HSQC NMR_Tube->HSQC HMBC HMBC NMR_Tube->HMBC Proton_Info Proton Chemical Shifts & Coupling Constants H1_NMR->Proton_Info Carbon_Info Carbon Chemical Shifts C13_NMR->Carbon_Info HH_Connectivity H-H Connectivity (Spin Systems) COSY->HH_Connectivity CH_Connectivity Direct C-H Connectivity HSQC->CH_Connectivity Long_Range_Connectivity Long-Range C-H Connectivity (Connecting Spin Systems) HMBC->Long_Range_Connectivity Structure Final Structure of this compound A Proton_Info->Structure Carbon_Info->Structure HH_Connectivity->Structure CH_Connectivity->Structure Long_Range_Connectivity->Structure

Caption: Workflow for this compound A structural elucidation.

structure_elucidation_logic cluster_fragments Fragment Identification cluster_assembly Fragment Assembly cluster_verification Structure Verification COSY_Data COSY Spectrum Fragments Identify Spin Systems (e.g., propyl chain, dihydropyran ring fragments) COSY_Data->Fragments H-H Correlations HSQC_Data HSQC Spectrum HSQC_Data->Fragments Assign Protons to Carbons Assembly Connect Spin Systems via Quaternary Carbons and Heteroatoms Fragments->Assembly HMBC_Data HMBC Spectrum HMBC_Data->Assembly 2-3 Bond C-H Correlations Final_Structure Proposed Structure of this compound A Assembly->Final_Structure Verification Verify against all NMR data Final_Structure->Verification C13_Data 13C NMR Data C13_Data->Verification H1_Data 1H NMR Data H1_Data->Verification

Caption: Logic diagram for assembling the structure of this compound A.

References

Developing a Stable Formulation for Calanolide A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of a stable pharmaceutical formulation of Calanolide A, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). Given its poor aqueous solubility and potential for degradation, a systematic approach to formulation development is crucial for ensuring its therapeutic efficacy and shelf-life. These notes offer guidance on pre-formulation studies, formulation strategies, and analytical methods for stability assessment.

Physicochemical Properties of this compound A

A thorough understanding of the physicochemical properties of this compound A is the foundation for developing a stable and bioavailable formulation.

PropertyValueReference
Molecular Formula C22H26O5[1]
Molar Mass 370.44 g/mol [2]
Physical State Oily liquid[2]
Solubility Poorly soluble in water.[3]
Stereochemistry Specific stereochemistry is critical for anti-HIV activity.[2]
Known Instability Prone to epimerization to the inactive (+)-calanolide B under acidic conditions.[4]

Formulation Development Workflow

The following workflow outlines the key stages in developing a stable formulation for this compound A.

Formulation_Development_Workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Design & Optimization cluster_stability Stability Assessment A Physicochemical Characterization B Forced Degradation Studies A->B C Excipient Compatibility Screening A->C G Development of Stability- Indicating HPLC Method B->G D Solubility Enhancement Strategy Selection (e.g., SEDDS, Solid Dispersion) C->D E Prototype Formulation Preparation D->E F Characterization of Prototypes E->F H ICH Stability Studies (Accelerated & Long-term) F->H G->H Calanolide_A_MoA cluster_virus HIV-1 Replication Cycle A Viral RNA B Reverse Transcriptase A->B template C Viral DNA B->C synthesizes D This compound A D->B inhibits Formulation_Strategy_Selection A This compound A Physicochemical Properties B Poor Aqueous Solubility A->B C Oily Liquid Nature A->C D Susceptible to Acid Hydrolysis (Epimerization) A->D E Solubility Enhancement Strategies B->E F Lipid-Based Formulations (e.g., SEDDS) C->F I Protection from Acidic Environment D->I E->F G Solid Dispersions E->G H Nanosuspensions E->H J Enteric Coating I->J K Use of Buffers I->K

References

Calanolide A: Application Notes and Protocols for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calanolide A is a naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI) isolated from the tree Calophyllum lanigerum. It has demonstrated potent anti-HIV-1 activity and a favorable preclinical safety profile, making it a compound of interest for further investigation as a potential antiretroviral therapeutic.[1][2][3] These application notes provide detailed protocols for the in vivo evaluation of this compound A in various animal models, covering efficacy, pharmacokinetics, and toxicology.

Mechanism of Action

This compound A is unique among NNRTIs as it is thought to bind to two distinct sites on the HIV-1 reverse transcriptase enzyme, inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV life cycle.[3]

cluster_0 HIV Life Cycle cluster_1 This compound A Inhibition HIV Virion HIV Virion Host Cell Host Cell HIV Virion->Host Cell Attachment & Entry Viral RNA Viral RNA Host Cell->Viral RNA Uncoating Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus Transcription & Translation Transcription & Translation Provirus->Transcription & Translation Viral Proteins Viral Proteins Transcription & Translation->Viral Proteins Assembly & Budding Assembly & Budding Viral Proteins->Assembly & Budding New HIV Virion New HIV Virion Assembly & Budding->New HIV Virion This compound A This compound A Reverse Transcriptase Reverse Transcriptase This compound A->Reverse Transcriptase Binds to 2 sites Reverse Transcriptase->Reverse Transcription Inhibits

Figure 1: Mechanism of Action of this compound A in the HIV Life Cycle.

Data Presentation

Table 1: In Vivo Anti-HIV Efficacy of this compound A in the Hollow Fiber Mouse Model
Animal ModelAdministration RouteDosage ScheduleOutcomeReference
Hollow Fiber MouseOral or ParenteralOnce or twice dailySuppression of virus replication in intraperitoneal and subcutaneous compartments[4]
Hollow Fiber MouseCombination with AZTNot specifiedSynergistic effect observed[4]
Table 2: Pharmacokinetic Parameters of this compound A in Animal Models
SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)Bioavailability (%)Reference
MouseIV25--1.8 (gamma)-[1]
MouseOral25---13.2[1]
RatNot specifiedNot specified----[4][5]
DogNot specifiedNot specified----[4][5]
Data for Cmax, Tmax, and t1/2 for rats and dogs were not explicitly available in the provided search results.
Table 3: Toxicology Profile of this compound A in Animal Models
SpeciesStudy DurationRouteNOAEL (No-Observed-Adverse-Effect Level)Key FindingsReference
Rat28 daysOralUp to 150 mg/kgGastric irritation, hyperplasia, and edema. No teratogenic effects.[1][6]
Dog28 daysOralUp to 100 mg/kgSalivation and emesis were dose-limiting side effects.[1][6]
MouseAcuteOral-LD50 = 1.99 g/kg (for this compound A, B, and C)[2]
NOAEL values are based on the highest tolerated doses mentioned in the cited literature.

Experimental Protocols

Protocol 1: In Vivo Anti-HIV Efficacy Using the Hollow Fiber Mouse Model

This protocol describes a method to evaluate the in vivo anti-HIV efficacy of this compound A using a hollow fiber mouse model, which allows for the assessment of drug activity in a contained and controlled environment within a living animal.[4][5][7][8][9]

Experimental Workflow:

Cell_Culture 1. Prepare CEM-SS Cell Suspension Fiber_Prep 2. Fill and Seal Hollow Fibers Cell_Culture->Fiber_Prep Implantation 3. Implant Fibers into SCID Mice (IP & SC) Fiber_Prep->Implantation Dosing 4. Administer this compound A (Oral or Parenteral) Implantation->Dosing Incubation 5. Treatment Period (e.g., 7 days) Dosing->Incubation Retrieval 6. Retrieve Hollow Fibers Incubation->Retrieval Analysis 7. Analyze Cell Viability (MTT Assay) and Viral Replication (p24 ELISA) Retrieval->Analysis

Figure 2: Experimental workflow for the hollow fiber mouse assay.

Materials:

  • This compound A

  • Vehicle for formulation (e.g., oil-based vehicle)[1][3]

  • CEM-SS cells (human T-lymphoblastoid cell line)

  • HIV-1 viral stock

  • Severe Combined Immunodeficient (SCID) mice

  • Hollow fibers (polyvinylidene fluoride, 500 kDa molecular weight cutoff)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • HIV-1 p24 Antigen ELISA kit

  • Standard cell culture and animal handling equipment

Procedure:

  • Cell Preparation:

    • Culture CEM-SS cells in appropriate media.

    • Infect the cells with a known titer of HIV-1.

    • Resuspend the infected cells at a concentration of 1-2 x 10^4 cells/fiber.[10]

  • Hollow Fiber Preparation and Implantation:

    • Fill the hollow fibers with the prepared CEM-SS cell suspension.

    • Seal both ends of the fibers.

    • Surgically implant the fibers into the peritoneal cavity (intraperitoneal, IP) and under the skin (subcutaneous, SC) of SCID mice.

  • Drug Administration:

    • Prepare a formulation of this compound A in a suitable vehicle.

    • Administer this compound A to the mice via the desired route (oral gavage or parenteral injection) at predetermined doses.

    • Include a vehicle control group and a positive control group (e.g., AZT).

  • Treatment and Fiber Retrieval:

    • Treat the animals for a specified period (e.g., once or twice daily for 7 days).

    • At the end of the treatment period, euthanize the mice and retrieve the hollow fibers.

  • Analysis:

    • Cell Viability: Transfer the contents of the fibers to a microplate and perform an MTT assay to determine cell viability.

    • Viral Replication: Analyze the supernatant from the fiber contents for the presence of HIV-1 p24 antigen using an ELISA kit.

Protocol 2: Pharmacokinetic Studies in Animal Models

This protocol provides a general framework for conducting pharmacokinetic studies of this compound A in mice, rats, and dogs.[1][4][5][11][12][13]

Experimental Workflow:

Animal_Prep 1. Acclimatize and Fast Animals Dosing 2. Administer this compound A (IV and Oral Routes) Animal_Prep->Dosing Blood_Collection 3. Collect Blood Samples at Pre-defined Time Points Dosing->Blood_Collection Plasma_Prep 4. Process Blood to Obtain Plasma Blood_Collection->Plasma_Prep Sample_Analysis 5. Quantify this compound A Concentration by HPLC Plasma_Prep->Sample_Analysis PK_Analysis 6. Calculate Pharmacokinetic Parameters Sample_Analysis->PK_Analysis

Figure 3: Experimental workflow for pharmacokinetic studies.

Materials:

  • This compound A

  • Formulation vehicle

  • Appropriate animal models (e.g., CD-1 mice, Sprague-Dawley rats, Beagle dogs)

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant)

  • Centrifuge

  • HPLC system with UV or MS detector

Procedure:

  • Animal Preparation and Dosing:

    • Acclimatize animals to the housing conditions.

    • Fast animals overnight before dosing.

    • Administer a single dose of this compound A via intravenous (IV) and oral (PO) routes in separate groups of animals.

  • Blood Sampling:

    • Collect blood samples at appropriate time points. Suggested time points for IV administration: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours. Suggested time points for oral administration: 15, 30 minutes, and 1, 2, 4, 8, 24, 48, 72 hours.[12]

    • Mice: Serial bleeding from the submandibular vein or retro-orbital sinus, with a terminal cardiac puncture.[11]

    • Rats: Blood collection from the tail vein or saphenous vein.

    • Dogs: Blood collection from the cephalic or saphenous vein.

  • Plasma Preparation:

    • Collect blood in tubes containing an anticoagulant (e.g., heparin or EDTA).

    • Centrifuge the blood to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate an HPLC method for the quantification of this compound A in plasma. A solid-phase extraction can be used for sample clean-up.[4]

    • Analyze the plasma samples to determine the concentration of this compound A at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters, including Cmax, Tmax, half-life (t1/2), area under the curve (AUC), and oral bioavailability.

Protocol 3: Toxicology Studies in Rodents and Non-Rodents

This protocol outlines the design for acute and sub-chronic oral toxicity studies of this compound A in rats and dogs.[6][14][15][16][17]

Experimental Workflow:

Dose_Selection 1. Select Dose Levels (including a control group) Animal_Grouping 2. Randomize Animals into Treatment Groups Dose_Selection->Animal_Grouping Daily_Dosing 3. Administer this compound A Orally for the Study Duration Animal_Grouping->Daily_Dosing Observations 4. Daily Clinical Observations, Weekly Body Weight and Food Consumption Daily_Dosing->Observations Sample_Collection 5. Collect Blood and Urine for Analysis Observations->Sample_Collection Necropsy 6. Perform Gross Necropsy and Histopathology Sample_Collection->Necropsy Data_Analysis 7. Analyze Data and Determine NOAEL Necropsy->Data_Analysis

Figure 4: Experimental workflow for toxicology studies.

Procedure:

  • Acute Oral Toxicity Study (Rodents):

    • Objective: To determine the acute toxic effects and the maximum tolerated dose (MTD).

    • Design: Use a limit test design. Administer a single high dose (e.g., 2000 mg/kg) of this compound A to a small group of rats.

    • Observations: Observe animals for 14 days for signs of toxicity and mortality. Record changes in body weight and perform a gross necropsy at the end of the study.

  • Sub-chronic Oral Toxicity Study (Rodents and Non-Rodents):

    • Objective: To evaluate the toxicological profile of this compound A after repeated administration and to determine the No-Observed-Adverse-Effect Level (NOAEL).

    • Design:

      • Species: Rats (rodent) and dogs (non-rodent).

      • Groups: At least three dose levels (low, mid, high) and a control group.

      • Duration: 28 or 90 days of daily oral administration.

    • Observations and Examinations:

      • Daily: Clinical signs of toxicity.

      • Weekly: Body weight and food consumption.

      • At termination:

        • Hematology and clinical chemistry.

        • Urinalysis.

        • Gross necropsy and organ weights.

        • Histopathological examination of major organs and tissues.

Conclusion

These application notes and protocols provide a comprehensive guide for the in vivo evaluation of this compound A in animal models. The data and methodologies presented will aid researchers in designing and conducting studies to further elucidate the efficacy, pharmacokinetic, and toxicological profile of this promising anti-HIV compound. Adherence to ethical guidelines for animal research is paramount in all experimental procedures.

References

Methodology for Calanolide A Drug Combination Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calanolide A is a non-nucleoside reverse transcriptase inhibitor (NNRTI) originally isolated from the tree Calophyllum lanigerum.[1] It exhibits potent anti-HIV-1 activity, including against resistant strains.[2][3] Notably, this compound A has demonstrated synergistic effects when used in combination with other antiretroviral drugs, such as zidovudine (B1683550) (AZT), nevirapine, and various protease inhibitors.[1][4][5] This synergistic potential makes it a compelling candidate for inclusion in combination antiretroviral therapy (cART).

These application notes provide detailed methodologies for conducting drug combination studies involving this compound A. The protocols outlined below will guide researchers in evaluating the synergistic, additive, or antagonistic effects of this compound A when combined with other therapeutic agents. The focus is on in vitro assays, which are crucial for the initial screening and characterization of drug interactions.

In Vitro Synergy Testing: Checkerboard Assay

The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial or antiviral agents.[4] This protocol is designed to determine the fractional inhibitory concentration (FIC) index, which quantifies the nature of the drug interaction.

Principle

The checkerboard assay involves testing serial dilutions of two drugs, both alone and in combination, in a 96-well plate format. The concentration gradients of the two drugs are arranged perpendicularly, creating a "checkerboard" of different concentration combinations. The inhibitory effect on viral replication or cell viability is then measured to determine the nature of the interaction.

Experimental Protocol: Checkerboard Assay for Anti-HIV-1 Activity

Materials:

  • MT-4 cells (or other suitable HIV-1 susceptible cell line)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound A

  • Combination drug (e.g., Zidovudine, a protease inhibitor)

  • HIV-1 stock (e.g., HIV-1 IIIB)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Preparation: Culture MT-4 cells in RPMI 1640 medium with 10% FBS. Ensure cells are in the logarithmic growth phase.

  • Drug Dilution:

    • Prepare a series of two-fold serial dilutions of this compound A and the combination drug in culture medium.

    • The concentration range should typically span from 4-5 times the EC50 (50% effective concentration) down to sub-inhibitory concentrations.

  • Plate Setup:

    • In a 96-well plate, add 50 µL of culture medium to all wells.

    • Add 50 µL of the this compound A dilutions horizontally (e.g., across columns 2-11).

    • Add 50 µL of the combination drug dilutions vertically (e.g., down rows B-G). This creates a matrix of drug combinations.

    • Include controls:

      • Drug A alone (this compound A dilutions in a designated row, e.g., row H).

      • Drug B alone (combination drug dilutions in a designated column, e.g., column 12).

      • Virus control (cells + virus, no drugs).

      • Cell control (cells only, no virus or drugs).

  • Infection: Add 100 µL of MT-4 cell suspension containing a pre-titered amount of HIV-1 to each well (except cell control wells).

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

  • MTT Assay for Cell Viability:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Data Presentation and Analysis

The interaction between this compound A and the combination drug is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.

Calculation of FIC Index:

  • FIC of Drug A (this compound A): (EC50 of Drug A in combination) / (EC50 of Drug A alone)

  • FIC of Drug B (Combination Drug): (EC50 of Drug B in combination) / (EC50 of Drug B alone)

  • FIC Index (ΣFIC): FIC of Drug A + FIC of Drug B

ΣFIC Value Interpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to ≤ 4.0Indifference
> 4.0Antagonism

Synergy Analysis: Isobologram and Combination Index (Chou-Talalay Method)

The Chou-Talalay method is a more rigorous approach to quantify drug interactions and is based on the median-effect principle. It provides a Combination Index (CI) that quantitatively defines synergism, additive effect, and antagonism.

Principle

This method involves determining the dose-effect relationships for each drug alone and in combination. The data is then used to generate a median-effect plot, from which the CI can be calculated at different effect levels (fraction affected, Fa).

Experimental Workflow

G cluster_0 Experimental Phase cluster_1 Data Analysis Phase A Determine EC50 of This compound A alone D Generate Dose-Effect Curves A->D B Determine EC50 of Combination Drug alone B->D C Determine EC50 of Drug Combination (fixed ratio) C->D E Median-Effect Plot Analysis (log(fa/fu) vs log(D)) D->E F Calculate Combination Index (CI) E->F G Generate Isobologram E->G

Caption: Workflow for Chou-Talalay synergy analysis.

Data Analysis Protocol
  • Generate Dose-Effect Data: From the checkerboard assay or similar experiments, obtain the percentage of inhibition for each drug alone and for the combination at various concentrations.

  • Calculate Fraction Affected (Fa) and Fraction Unaffected (Fu):

    • Fa = (100 - % cell viability) / 100

    • Fu = 1 - Fa

  • Median-Effect Plot: Plot log(Fa/Fu) versus log(Dose) for each drug and the combination. The slope of this plot is the 'm' value, and the x-intercept is log(Dm), where Dm is the median-effect dose (EC50).

  • Calculate Combination Index (CI): The CI is calculated using the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:

    • (D)₁ and (D)₂ are the concentrations of Drug 1 (this compound A) and Drug 2 in combination that elicit a certain effect (x% inhibition).

    • (Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that elicit the same effect (x% inhibition).

CI Value Interpretation
< 1Synergy
= 1Additive
> 1Antagonism
  • Isobologram Generation: An isobologram is a graphical representation of drug interactions.

    • The x-axis represents the dose of Drug 1, and the y-axis represents the dose of Drug 2.

    • The line connecting the EC50 values of the two drugs when used alone is the line of additivity.

    • Data points for the combination that fall below this line indicate synergy, on the line indicate an additive effect, and above the line indicate antagonism.

Mechanistic Studies: Investigating Signaling Pathways

Understanding the molecular mechanisms underlying the synergistic effects of this compound A combinations is crucial for rational drug development. This compound A, beyond its NNRTI activity, has been shown to possess antiproliferative and antitumor-promoting properties, suggesting its potential to modulate cellular signaling pathways.[4]

HIV-1 Replication and the NF-κB Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the HIV-1 lifecycle. Activation of NF-κB is essential for the transcription of the HIV-1 provirus. Therefore, investigating the effect of this compound A on this pathway can provide insights into its mechanism of action.

G HIV HIV-1 Infection IKK IKK Complex HIV->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Provirus HIV-1 Provirus Nucleus->Provirus binds to LTR Transcription Viral Transcription Provirus->Transcription CalanolideA This compound A CalanolideA->IKK may inhibit? G cluster_0 Apoptosis Induction CalanolideA This compound A Combination Mitochondria Mitochondria CalanolideA->Mitochondria induces release of cytochrome c Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for the Development of Calanolide A as a Potential Topical Microbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calanolide A is a naturally derived non-nucleoside reverse transcriptase inhibitor (NNRTI) isolated from the tree Calophyllum lanigerum.[1][2] It exhibits potent in vitro activity against Human Immunodeficiency Virus Type 1 (HIV-1), including strains resistant to other NNRTIs.[3][4] Its unique mechanism of action, involving binding to a distinct site on the HIV-1 reverse transcriptase, makes it an attractive candidate for development as a topical microbicide for the prevention of sexual transmission of HIV.[1][5] These application notes provide a comprehensive overview of the available data on this compound A and detailed protocols for its preclinical evaluation as a topical microbicide. While clinical trial data for this compound A as a systemic agent exists, specific data for its use as a topical microbicide is limited in publicly available literature.[5][6] Therefore, the following protocols are based on established and standardized methods for the preclinical assessment of candidate microbicides.

Mechanism of Action

This compound A is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that uniquely binds to two distinct sites on the HIV-1 reverse transcriptase (RT) enzyme, interfering with the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.[1][5] This dual binding potential may contribute to its activity against some NNRTI-resistant strains.[1][3]

Data Presentation

Table 1: In Vitro Anti-HIV-1 Activity of this compound A in Cell Lines
HIV-1 StrainCell LineEC50 (µM)Reference
Laboratory StrainsVarious0.10 - 0.17[7]
AZT-resistant G-9106Active[1]
Pyridinone-resistant A17Active[1]
K103N mutantActive[1]
Y181C mutantActive[1]

Note: EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. The data above is from studies on various cell lines and may not be directly representative of efficacy in a topical microbicide formulation.

Experimental Protocols

The following are detailed protocols for the preclinical evaluation of this compound A as a topical microbicide. These are generalized protocols based on established methods in the field and should be adapted and optimized for specific laboratory conditions and research questions.

In Vitro Anti-HIV-1 Efficacy Assay in TZM-bl Cells

This assay is a standard method for determining the neutralizing activity of a candidate microbicide against HIV-1. The TZM-bl cell line is a HeLa cell line that expresses CD4, CCR5, and CXCR4 and contains an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter.

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)

  • HIV-1 pseudovirus or laboratory-adapted strains

  • This compound A stock solution (in DMSO)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Protocol:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound A in complete growth medium. The final DMSO concentration should be non-toxic to the cells (typically ≤0.1%).

  • Pre-incubate the viral inoculum with the this compound A dilutions for 1 hour at 37°C.

  • Remove the culture medium from the TZM-bl cells and add the virus-drug mixture.

  • Incubate for 48 hours at 37°C in a CO2 incubator.

  • After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the this compound A concentration.

Cytotoxicity Assay in Vaginal Epithelial Cells

This protocol determines the potential toxicity of this compound A on vaginal epithelial cells, a critical parameter for a topical microbicide.

Materials:

  • Human vaginal epithelial cell line (e.g., VK2/E6E7) or primary vaginal epithelial cells

  • Complete growth medium (e.g., Keratinocyte-SFM)

  • This compound A stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed vaginal epithelial cells in a 96-well plate at an appropriate density and allow them to adhere and grow to confluency.

  • Prepare serial dilutions of this compound A in the appropriate cell culture medium.

  • Remove the culture medium and expose the cells to the this compound A dilutions for a relevant time period (e.g., 24, 48, or 72 hours).

  • After the exposure period, remove the drug-containing medium and add fresh medium containing MTT solution (0.5 mg/mL).

  • Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the this compound A concentration.

Efficacy and Toxicity in a Human Cervical Explant Model

This ex vivo model provides a more physiologically relevant system to evaluate the efficacy and safety of a microbicide in an intact tissue environment.

Materials:

  • Fresh human cervical tissue obtained with appropriate ethical approval

  • Complete culture medium (e.g., DMEM/F12 supplemented with antibiotics and serum)

  • HIV-1 laboratory-adapted strains

  • This compound A formulated in a relevant vehicle (e.g., a gel)

  • p24 ELISA kit

  • MTT assay reagents

  • Histology reagents

Protocol:

  • Prepare cervical tissue explants (e.g., 3-4 mm punch biopsies) and place them on a support grid at the air-liquid interface in a culture well.

  • Apply the this compound A formulation or placebo control to the apical surface of the explants.

  • Add HIV-1 to the apical surface and incubate for a set period (e.g., 24 hours).

  • Wash the explants extensively to remove the virus and test substance.

  • Culture the explants for up to 21 days, collecting the basolateral medium at regular intervals.

  • Quantify HIV-1 replication by measuring the p24 antigen concentration in the collected medium using an ELISA kit.

  • At the end of the culture period, assess tissue viability using the MTT assay and evaluate tissue morphology and potential damage through histological analysis.

In Vivo Efficacy and Safety in a Non-Human Primate Model

The macaque model of vaginal or rectal SHIV (Simian-Human Immunodeficiency Virus) transmission is the gold standard for in vivo preclinical evaluation of microbicides. These studies must be conducted in specialized facilities with appropriate ethical oversight.

Materials:

  • Sexually mature female macaques (e.g., rhesus or pigtail)

  • SHIV inoculum

  • This compound A formulated for vaginal or rectal application

  • Placebo formulation

  • Equipment for vaginal or rectal administration

  • Blood collection supplies

  • Viral load and immunology assay reagents

Protocol:

  • Acclimate the animals and confirm their hormonal cycle status.

  • Administer the this compound A formulation or placebo vaginally or rectally at a specified time before viral challenge.

  • Expose the animals to a defined dose of SHIV.

  • Monitor the animals for signs of infection by regularly collecting blood samples and measuring plasma viral load.

  • Assess safety by monitoring for local irritation, inflammation (e.g., through biopsies and cytokine analysis), and systemic side effects.

  • Determine the protective efficacy of the this compound A formulation by comparing the infection rates in the treated group to the placebo group.

Visualizations

HIV_Lifecycle cluster_extracellular Extracellular cluster_cell Host Cell (e.g., T-cell) HIV_Virion HIV Virion Binding 1. Binding & Fusion RT 2. Reverse Transcription Binding->RT Integration 3. Integration RT->Integration Provirus Proviral DNA Integration->Provirus Transcription 4. Transcription Assembly 5. Assembly Transcription->Assembly Budding 6. Budding & Maturation Assembly->Budding New_Virion New HIV Virion Budding->New_Virion Provirus->Transcription Calanolide_A This compound A Calanolide_A->RT Inhibits

Caption: Mechanism of action of this compound A in the HIV-1 replication cycle.

Microbicide_Development_Workflow Discovery Compound Discovery (this compound A) In_Vitro_Efficacy In Vitro Efficacy (Anti-HIV Assay) Discovery->In_Vitro_Efficacy In_Vitro_Toxicity In Vitro Toxicity (Cytotoxicity Assay) Discovery->In_Vitro_Toxicity Ex_Vivo_Model Ex Vivo Model (Cervical Explant) In_Vitro_Efficacy->Ex_Vivo_Model In_Vitro_Toxicity->Ex_Vivo_Model Formulation Formulation Development (Gel, Film, Ring) Ex_Vivo_Model->Formulation In_Vivo_Preclinical In Vivo Preclinical (Non-Human Primate) Formulation->In_Vivo_Preclinical Clinical_Trials Clinical Trials (Phase I, II, III) In_Vivo_Preclinical->Clinical_Trials

References

Troubleshooting & Optimization

Technical Support Center: Improving Calanolide A Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges encountered when working with Calanolide A from natural sources.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound A and what are its primary natural sources? A1: this compound A is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with potent anti-HIV-1 activity.[1][2] It was first isolated from the tree Calophyllum lanigerum, variety austrocoriaceum, in Sarawak, Malaysia.[3] Other known natural sources include Calophyllum brasiliense, Calophyllum inophyllum, and Calophyllum teysmannii.[1][3]

Q2: Why is the yield of this compound A from natural plant sources typically low? A2: The low yield is a significant challenge, attributed to the rarity of the specific high-yielding plant varieties and the low concentrations of the compound within the plant tissues.[3][4] The concentration of this compound A can also be influenced by factors like the specific plant part used and the harvesting season, leading to variability in yield.[5]

Q3: What are the main strategies for improving the yield of this compound A? A3: The primary strategies include:

  • Optimizing Extraction and Purification: Refining solvent systems and chromatography techniques to maximize recovery and purity.[4]

  • Plant Tissue Culture: Using techniques like callus cultures to produce calanolides in a controlled laboratory environment. This approach has shown success for related compounds like this compound B and C in Calophyllum brasiliense.[6][7]

  • Elicitation: Applying biotic or abiotic elicitors to plant cell cultures to stimulate the plant's defense mechanisms, which can lead to an increased production of secondary metabolites like this compound A.[8][9]

Q4: What is the biosynthetic precursor of this compound A? A4: The biosynthesis of this compound A is not yet fully understood, but it is believed to start from the amino acid L-phenylalanine.[3] This precursor is converted into umbelliferone, a key intermediate in the coumarin (B35378) pathway, which then undergoes further transformations to form the this compound scaffold.[10][11]

Section 2: Troubleshooting Guides

This section addresses specific problems that may be encountered during the extraction, purification, and culture of this compound A.

Extraction & Initial Processing

Q: My initial crude extract shows low or no anti-HIV activity. What went wrong? A: Several factors could be responsible:

  • Incorrect Plant Material: You may have collected a different variety of Calophyllum that produces negligible amounts of this compound A. The initial discovery was from C. lanigerum var. austrocoriaceum, and subsequent collections of other varieties yielded very little of the compound.[1]

  • Wrong Plant Part: this compound A is typically isolated from the leaves and twigs.[4] Using other parts like bark or fruit might result in lower yields.

  • Degradation: The compound may have degraded due to improper handling and drying of the plant material. Plant material should be carefully dried under controlled conditions to preserve chemical integrity.[4]

  • Inefficient Extraction: The solvent system used may not be optimal. A common method involves an initial extraction with a 1:1 mixture of dichloromethane (B109758) and methanol (B129727).[1]

Q: I am experiencing emulsion formation during the liquid-liquid partitioning step. How can I resolve this? A: Emulsion formation is a common issue when partitioning plant extracts. To resolve this:

  • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.

  • Allow the mixture to stand for a longer period in the separatory funnel.

  • Gently swirl or rock the funnel instead of vigorous shaking.

  • If the emulsion persists, transfer the mixture to a centrifuge tube and spin at a low speed to break the emulsion.

Purification & Isolation

Q: I am getting poor separation of this compound A during column chromatography. What are the possible causes and solutions? A: Poor resolution during chromatography can be due to:

  • Improper Stationary Phase: Silica (B1680970) gel is commonly used for initial purification steps like vacuum liquid chromatography.[4]

  • Suboptimal Solvent System: The polarity of the mobile phase is critical. A gradient of hexane-ethyl acetate (B1210297) is often employed, with polarity gradually increasing to effectively elute different calanolides.[4][12]

  • Column Overloading: Applying too much crude extract to the column can lead to broad, overlapping peaks. Reduce the sample load or use a larger column.

  • Sample Purity: The crude extract may contain high concentrations of interfering substances. Consider a preliminary clean-up step, such as gel permeation chromatography, before high-resolution HPLC.[13]

Q: My final isolated compound has low purity. What are the likely contaminants? A: The most common contaminants are structurally similar compounds, such as other calanolides (e.g., this compound B) or related pyranocoumarins, which may co-elute during chromatography.[1][11] To improve purity, a final purification step using reversed-phase HPLC (C18 column) is often necessary.[13]

Plant Tissue Culture & Elicitation

Q: My Calophyllum callus culture is growing, but not producing detectable levels of calanolides. What should I investigate? A: The lack of production could stem from several factors:

  • Explant Source: The choice of initial plant material (explant) is critical. For C. brasiliense, calluses derived from seed explants produced significantly higher amounts of this compound B and C compared to those from leaf explants.[6]

  • Plant Growth Regulators: The type and concentration of hormones in the culture medium are crucial for inducing secondary metabolite production. Experiment with different combinations and concentrations of auxins (like picloram (B1677784) or NAA) and cytokinins (like BAP or kinetin).[6]

  • Culture Conditions: Factors such as light, temperature, and subculture frequency can influence metabolite production. These parameters should be systematically optimized.

Q: I applied an elicitor to my cell culture, but the this compound A yield did not increase. What can I do? A: Elicitation is a complex process and its success depends on careful optimization.[8] Consider the following:

  • Elicitor Type: Not all elicitors work for all plant systems or target metabolites. Common biotic elicitors include yeast extract and fungal cell wall fragments.[9][14] You may need to screen several different elicitors.

  • Elicitor Concentration: The concentration of the elicitor is critical. A concentration that is too low may not induce a response, while a concentration that is too high can be toxic to the cells.[15] A dose-response experiment is necessary.

  • Timing and Duration: The growth phase of the culture when the elicitor is added and the duration of exposure are key parameters. Adding the elicitor during the exponential growth phase is often effective.

Section 3: Key Experimental Protocols

Protocol 1: General Method for Extraction and Isolation of this compound A

This protocol is a generalized procedure based on established methodologies.[1][4][13]

  • Preparation: Air-dry plant material (leaves and twigs) and grind it into a fine powder.

  • Solvent Extraction: a. Macerate the powdered plant material in a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂) at room temperature for 24-48 hours. b. Filter the extract and repeat the extraction process on the plant residue to ensure exhaustive extraction. c. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Solvent-Solvent Partitioning: a. Dissolve the crude extract in a 4:1 MeOH-H₂O mixture. b. Partition this solution against a non-polar solvent like n-hexane or carbon tetrachloride (CCl₄) three times.[1][13] c. Combine the non-polar fractions, which will contain this compound A, and concentrate them.

  • Initial Chromatographic Purification: a. Subject the concentrated non-polar fraction to vacuum liquid chromatography (VLC) on a silica gel column. b. Elute the column with a stepwise gradient of hexane-ethyl acetate, starting with 100% hexane (B92381) and gradually increasing the polarity. c. Collect fractions and monitor them by Thin Layer Chromatography (TLC) and/or an anti-HIV bioassay to identify the active fractions.

  • Final Purification (HPLC): a. Pool the active fractions and subject them to High-Performance Liquid Chromatography (HPLC). b. Use a silica gel column for normal-phase HPLC or a C18 column for reversed-phase HPLC to isolate pure this compound A.[13]

Protocol 2: Induction of this compound-Producing Callus Culture from C. brasiliense

This protocol is adapted from studies on Calophyllum brasiliense and may require optimization for other species.[6]

  • Explant Preparation: a. Select healthy seeds or young leaves as the explant source. b. Surface sterilize the explants by washing with detergent, followed by immersion in 70% ethanol (B145695) for 1 minute, then in a 10-20% bleach solution for 10-15 minutes, and finally rinsing 3-4 times with sterile distilled water.

  • Callus Induction Medium: a. Prepare a basal medium such as Murashige and Skoog (MS). b. For seed explants , supplement the medium with 8.88 µM 6-benzyladenine (BAP) and 20 µM picloram.[6] c. For leaf explants , supplement the medium with 0.46 µM kinetin (B1673648) and 5.37 µM α-naphthaleneacetic acid (NAA).[6] d. Adjust the pH to 5.7-5.8, add a gelling agent (e.g., agar), and autoclave.

  • Incubation: a. Place the sterilized explants onto the callus induction medium in petri dishes. b. Incubate the cultures in the dark at 25 ± 2°C.

  • Subculture and Maintenance: a. Subculture the developing calli onto fresh medium every 3-4 weeks.

  • Analysis: a. After several subcultures, harvest the callus tissue, dry it, and perform extraction and HPLC analysis to quantify this compound content.

Section 4: Quantitative Data Summary

The following tables summarize quantitative data from relevant studies to aid in experimental design and comparison.

Table 1: Production of Calanolides in Calophyllum brasiliense Callus Cultures (Data sourced from Bernabé-Antonio et al.)[6]

Explant SourcePlant Growth RegulatorsThis compound B Yield (mg/kg dry weight)This compound C Yield (mg/kg dry weight)
Seed8.88 µM BAP + 20 µM Picloram309.25117.70
Leaf0.46 µM Kinetin + 5.37 µM NAA8.700.0

Table 2: Example Yields of Coumarins from Calophyllum inophyllum (Data indicates variability based on source and method)[5]

CompoundPlant PartExtraction/Purification MethodYield (%)
CalophyllolideSeedsEthanol extraction, liquid-liquid partitioning, silica gel & Sephadex LH-20 chromatography0.23
CalophyllolideResin from seed oilMethanol:water extraction, vacuum liquid chromatography0.028
CalophyllolideCold-pressed seed oilGC-MS analysis of oil0.0196

Section 5: Visualizations

Biochemical and Experimental Workflows

Calanolide_Biosynthesis precursor L-Phenylalanine intermediate1 Umbelliferone precursor->intermediate1 Phenylpropanoid Pathway intermediate2 Dipetalolactone intermediate1->intermediate2 Multiple Steps intermediate3 3-Propyl-Intermediate intermediate2->intermediate3 product This compound A intermediate3->product Wagner-Meerwein Rearrangement enzyme P450 monooxygenase product->enzyme Calanolide_Extraction_Workflow start Dried Plant Material (Leaves & Twigs) step1 Grinding to Fine Powder start->step1 step2 Solvent Extraction (e.g., MeOH/CH₂Cl₂) step1->step2 step3 Liquid-Liquid Partitioning (Non-polar Fraction) step2->step3 step4 Initial Chromatography (VLC / Silica Gel) step3->step4 step5 Final Purification (HPLC) step4->step5 end Pure this compound A step5->end Troubleshooting_Yield start Problem: Low Final Yield check_extract Check Crude Extract Activity start->check_extract check_purification Check Purity of Fractions start->check_purification check_culture For Tissue Culture: Check Callus Productivity start->check_culture cause_plant Potential Cause: Wrong Plant Source/ Part/Degradation check_extract->cause_plant if low cause_extraction Potential Cause: Inefficient Extraction check_extract->cause_extraction if low cause_separation Potential Cause: Poor Chromatographic Resolution check_purification->cause_separation if impure/low cause_loss Potential Cause: Product Loss During Purification Steps check_purification->cause_loss if impure/low cause_culture Potential Cause: Suboptimal Culture Conditions/Hormones check_culture->cause_culture if low cause_elicitation Potential Cause: Ineffective Elicitation Strategy check_culture->cause_elicitation if low

References

Technical Support Center: Overcoming Calanolide A Low Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of Calanolide A, a promising anti-HIV agent.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound A and why is its oral bioavailability a concern?

A1: this compound A is a tetracyclic dipyranocoumarin isolated from the tropical tree Calophyllum lanigerum.[2][4][5] It is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) with significant activity against human immunodeficiency virus type 1 (HIV-1).[2][3] The primary concern for its development as an oral therapeutic is its low and variable bioavailability. This is largely attributed to its lipophilic (hydrophobic) nature, which leads to poor aqueous solubility in the gastrointestinal (GI) tract, a critical factor for drug absorption.[6] While rapidly absorbed, plasma levels can be highly variable.[4][7]

Q2: What are the primary strategies to enhance the in-vivo bioavailability of this compound A?

A2: The main goal is to improve the dissolution and absorption of this lipophilic compound. Key strategies focus on advanced drug delivery systems. These include:

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the GI tract, improving drug solubilization and absorption.[6][8]

  • Nanoformulations: Encapsulating this compound A into nanocarriers such as Solid Lipid Nanoparticles (SLNs) can enhance bioavailability. These formulations can improve solubility, protect the drug from degradation, and facilitate absorption.[9][10]

  • Chemical Modification: Creating analogues of the molecule can improve its pharmacokinetic profile. For example, the synthetic analogue dihydrothis compound A showed a nearly 3.5-fold better oral bioavailability than this compound A in mice.[1][11][12]

Q3: How do Self-Emulsifying Drug Delivery Systems (SEDDS) work to improve bioavailability?

A3: SEDDS are pre-concentrates containing the drug dissolved in a mix of oils and surfactants.[13] When administered orally (typically in a capsule), this mixture spontaneously emulsifies upon contact with GI fluids, forming a fine micro- or nano-emulsion.[13][14] This process presents the drug in a solubilized state with a large surface area, which enhances its dissolution and subsequent absorption across the intestinal wall.[13] For lipophilic drugs like this compound A, this can also promote absorption via the lymphatic system, bypassing first-pass metabolism in the liver.[15]

Troubleshooting Guide for In-Vivo Experiments

This guide addresses common issues encountered during pre-clinical studies with this compound A.

Problem Potential Cause Recommended Solution
Low and inconsistent plasma concentrations after oral administration. Poor Dissolution: this compound A's hydrophobic nature limits its dissolution in GI fluids.Formulate this compound A into a Self-Emulsifying Drug Delivery System (SEDDS) or a nanoformulation like Solid Lipid Nanoparticles (SLNs) to improve its solubility and dissolution rate.[6][9]
High First-Pass Metabolism: The drug may be extensively metabolized by enzymes (like CYP3A4) in the liver and gut wall before reaching systemic circulation.[5]Utilize lipid-based formulations (e.g., SEDDS) that can promote lymphatic transport, thereby partially bypassing the liver.[15]
Variability due to Food: Taking this compound A with food has been shown to cause significant variability in its pharmacokinetics.[2]Standardize experiments by administering the formulation to fasted animals. Ensure consistent fasting times across all study groups.
Nanoformulation does not significantly improve bioavailability over the free drug. Low Encapsulation Efficiency: Insufficient amount of this compound A is encapsulated within the nanoparticles.Optimize the formulation protocol. Adjust parameters such as the drug-to-lipid ratio, homogenization speed/time, or sonication energy to maximize encapsulation.
Particle Instability in GI Tract: The nanoparticles may aggregate or degrade in the harsh acidic or enzymatic environment of the stomach and intestine.Characterize the stability of the nanoformulation in simulated gastric and intestinal fluids (SGF, SIF). Consider surface modifications (e.g., PEGylation) to enhance stability.
Inappropriate Particle Size/Charge: Particle size may be too large for efficient absorption, or surface charge may hinder interaction with the intestinal mucosa.Aim for a particle size between 100-200 nm for optimal absorption. Measure the zeta potential to understand the surface charge and its potential interactions.
High variability in pharmacokinetic profiles between individual animals. Inconsistent Dosing: If using a suspension, the formulation may not be homogenous, leading to variable doses.Ensure the formulation is thoroughly mixed (e.g., vortexed or sonicated) immediately before administering each dose.
Physiological Differences: Variations in gastric emptying time or gut microbiota can affect drug absorption.Use an inbred animal strain to minimize genetic variability. Fasting animals overnight helps standardize GI conditions.

Data Presentation

Comparative Pharmacokinetics of this compound A Formulations

The following table summarizes pharmacokinetic data from a study in CD2F1 mice, comparing this compound A with its more bioavailable analogue, dihydrothis compound A (DHCal A).

Compound Dose (Oral) AUC (μg/mL·hr) Bioavailability (F) Reference
(+)-Calanolide A25 mg/kg9.4 (IV)13.2%[12]
(+)-Dihydrothis compound A25 mg/kg6.9 (IV)46.8%[12]

AUC: Area Under the Curve, a measure of total drug exposure. Bioavailability (F) is the fraction of the administered dose that reaches systemic circulation.

Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound A Solid Lipid Nanoparticles (SLNs)

This protocol describes a common method for preparing SLNs using high-pressure homogenization, a scalable and effective technique.[16]

Objective: To encapsulate this compound A into a solid lipid matrix to enhance its oral bioavailability.

Materials:

  • This compound A

  • Solid Lipid (e.g., Glyceryl monostearate, stearic acid)[9]

  • Surfactant (e.g., Polysorbate 80, soy phosphatidylcholine)[9]

  • Purified water

  • High-pressure homogenizer

Methodology:

  • Lipid Phase Preparation: Melt the solid lipid by heating it to 5-10°C above its melting point. Dissolve the accurately weighed this compound A in the molten lipid.

  • Aqueous Phase Preparation: Heat the purified water containing the surfactant to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and mix using a high-shear mixer for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer.

    • Hot Homogenization: Perform homogenization at a temperature above the lipid's melting point for several cycles (e.g., 3-5 cycles at 500-1500 bar).[16]

  • Cooling and Nanoparticle Formation: Cool the resulting hot nanoemulsion down to room temperature or in an ice bath. The lipid will recrystallize, forming solid lipid nanoparticles with this compound A entrapped inside.

  • Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

G cluster_lipid Lipid Phase cluster_aqueous Aqueous Phase Lipid Solid Lipid Melt Melt & Dissolve Drug (> Melting Point) Lipid->Melt Drug This compound A Drug->Melt PreEmulsion High-Shear Mixing (Pre-emulsion) Melt->PreEmulsion Mix Water Water Heat Heat to Same Temp. Water->Heat Surfactant Surfactant Surfactant->Heat Heat->PreEmulsion Mix Homogenize High-Pressure Homogenization (Hot) PreEmulsion->Homogenize Cool Cooling & Recrystallization Homogenize->Cool SLN This compound A-SLN Dispersion Cool->SLN

Caption: Workflow for preparing this compound A-loaded Solid Lipid Nanoparticles (SLNs).

Protocol 2: Caco-2 Cell Permeability Assay

This assay is an in-vitro model used to predict human intestinal drug absorption.[17][18][19]

Objective: To evaluate the permeability of different this compound A formulations across a monolayer of human intestinal cells.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound A formulation (e.g., free drug solution, SEDDS, SLNs)

  • Lucifer yellow (monolayer integrity marker)

  • LC-MS/MS system for analysis

Methodology:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture for 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.[18][20]

  • Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer confluence. A TEER value >250 Ω·cm² is generally acceptable.

  • Permeability Experiment (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the this compound A test formulation to the apical (AP) side (donor compartment). c. Add fresh HBSS to the basolateral (BL) side (receiver compartment). d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 min), collect samples from the BL side and replace with fresh HBSS.

  • Sample Analysis: Quantify the concentration of this compound A in the collected samples using a validated LC-MS/MS method.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial drug concentration in the AP compartment.

  • Integrity Post-Assay: After the experiment, perform a Lucifer yellow leak test to confirm that the monolayer integrity was maintained throughout the assay.

G cluster_assay Permeability Assay Start Start: Caco-2 cells Seed Seed cells on Transwell inserts Start->Seed Culture Culture for 21 days (Differentiation) Seed->Culture TEER Check Monolayer Integrity (TEER Measurement) Culture->TEER Wash Wash Monolayer TEER->Wash AddDrug Add Drug Formulation (Apical Side) Wash->AddDrug Incubate Incubate at 37°C AddDrug->Incubate Sample Sample from Basolateral Side at Time Points Incubate->Sample Analyze Quantify Drug (LC-MS/MS) Sample->Analyze Calculate Calculate Papp Value Analyze->Calculate End End: Permeability Data Calculate->End

Caption: Experimental workflow for the Caco-2 cell permeability assay.

Logical Troubleshooting Pathway

This diagram outlines a decision-making process for addressing low bioavailability results in your this compound A experiments.

G Start Low in-vivo Bioavailability Observed CheckSolubility Is the issue primarily poor solubility/dissolution? Start->CheckSolubility CheckPermeability Is poor membrane permeability a factor? CheckSolubility->CheckPermeability No Formulation Implement Formulation Strategy CheckSolubility->Formulation Yes PermeationEnhancer Consider Permeation Enhancers (in formulation) CheckPermeability->PermeationEnhancer Yes Efflux Is it a P-gp efflux substrate? CheckPermeability->Efflux No SEDDS Use SEDDS/SMEDDS Formulation->SEDDS SLN Use SLN/NLC Formulation->SLN ReEvaluate Re-evaluate in-vivo SEDDS->ReEvaluate SLN->ReEvaluate PermeationEnhancer->ReEvaluate PgpInhibitor Co-administer with P-gp inhibitor (e.g., Verapamil in-vitro) Efflux->PgpInhibitor Yes Efflux->ReEvaluate No PgpInhibitor->ReEvaluate

Caption: Decision tree for troubleshooting low this compound A bioavailability.

References

Technical Support Center: HIV-1 Resistance to Calanolide A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the mechanisms of HIV-1 resistance to Calanolide A.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound A?

This compound A is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that uniquely binds to two distinct sites on the HIV-1 reverse transcriptase (RT) enzyme.[1] It can interact with the enzyme near the active site, interfering with deoxynucleotide triphosphate (dNTP) binding, and also has a binding domain that overlaps with that of foscarnet.[2] This complex mechanism involves both competitive and uncompetitive inhibition with respect to dNTP and template/primer binding.[2]

Q2: What is the principal mutation associated with resistance to this compound A?

The primary mutation that confers resistance to this compound A is T139I in the HIV-1 reverse transcriptase.[3] This mutation is predominantly selected for during in vitro resistance selection experiments with this compound A.[3][4]

Q3: How does the T139I mutation confer resistance to this compound A?

While a definitive crystal structure of the T139I mutant RT in complex with this compound A is not publicly available, the resistance is understood to arise from alterations in the binding pocket. The substitution of the polar threonine (T) with the nonpolar isoleucine (I) at position 139 likely disrupts the key interactions required for stable binding of this compound A to the reverse transcriptase enzyme.

Q4: Are there other mutations associated with this compound A resistance?

Yes, in addition to T139I, other mutations in the reverse transcriptase have been associated with reduced susceptibility to this compound A, including L100I, K103N, and Y188H.[4] A substitution at codon Y188H has been linked to a 30-fold resistance to this compound A in vitro.[5][6]

Q5: Does this compound A show cross-resistance with other NNRTIs?

This compound A exhibits a unique cross-resistance profile. A virus with the T139I mutation remains susceptible to other classes of anti-HIV drugs and even other NNRTIs.[7] Notably, this compound A retains activity against HIV-1 strains with common NNRTI resistance mutations such as K103N and Y181C.[6][8] In fact, it has shown enhanced activity against viruses with the Y181C mutation.[4][8]

Q6: Can this compound A be used in combination therapy?

Yes, studies have shown that this compound A can act synergistically with other antiretroviral agents, including nucleoside reverse transcriptase inhibitors (NRTIs) like zidovudine (B1683550) (AZT), and protease inhibitors.[9] Combination therapy is a standard approach in HIV treatment to enhance efficacy and suppress the emergence of drug-resistant variants.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound A against wild-type and mutant HIV-1 strains.

Table 1: In Vitro Antiviral Activity of this compound A against Wild-Type HIV-1

Cell LineEC₅₀ (µM)
CEM-SS0.08 - 0.1
H90.1 - 0.2
MT20.1 - 0.3
U937 (Monocytic)0.2 - 0.5
Fresh Human PBMCs0.02 - 0.17

EC₅₀ (50% effective concentration) values are approximate ranges compiled from multiple studies.[4][7]

Table 2: Fold Change in this compound A IC₅₀ for HIV-1 Reverse Transcriptase Mutants

MutationFold Change in IC₅₀Reference
T139I8-fold[3]
T139A-[3]
T139S-[3]
T139Q6-fold[3]
T139K20-fold[3]
T139Y6-fold[3]
Y188H~30-fold[5][6]
L100IResistant[4]
K103NReduced Activity[4][8]
V108ILower Activity[4]

IC₅₀ (50% inhibitory concentration) fold change is relative to the wild-type enzyme. A dash (-) indicates that while the mutant was studied, a specific fold-change value was not provided in the cited source.

Experimental Protocols

In Vitro Selection of this compound A-Resistant HIV-1

This protocol describes a general method for selecting for this compound A-resistant HIV-1 in cell culture through serial passage.

Materials:

  • HIV-1 permissive cell line (e.g., MT-4, CEM-SS)

  • Wild-type HIV-1 stock

  • This compound A

  • Complete cell culture medium

  • p24 antigen ELISA kit

  • DNA sequencing reagents and equipment

Methodology:

  • Initial Infection: Infect a culture of susceptible T-cells with wild-type HIV-1 at a low multiplicity of infection (MOI).

  • Drug Application: Add this compound A to the infected cell culture at a concentration close to its EC₅₀.

  • Monitoring: Monitor viral replication by measuring the p24 antigen concentration in the culture supernatant every 3-4 days.

  • Passage: When viral replication rebounds (indicated by a significant increase in p24 levels), harvest the cell-free virus from the supernatant.

  • Dose Escalation: Use the harvested virus to infect a fresh culture of cells in the presence of a slightly higher concentration of this compound A (e.g., 2-fold increase).

  • Repeat: Repeat steps 3-5 for several passages.

  • Resistance Confirmation: Once a virus population that can replicate in the presence of high concentrations of this compound A is established, perform phenotypic and genotypic analysis.

    • Phenotypic Analysis: Determine the EC₅₀ of this compound A against the selected virus and compare it to the wild-type virus to calculate the fold-resistance.

    • Genotypic Analysis: Extract viral RNA, reverse transcribe to cDNA, and sequence the reverse transcriptase gene to identify mutations.

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a non-radioactive, colorimetric ELISA-based assay to determine the inhibitory activity of this compound A on the HIV-1 RT enzyme.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • This compound A

  • Streptavidin-coated 96-well plates

  • Biotinylated template/primer (e.g., poly(A) x oligo(dT)₁₅)

  • dNTP mix containing DIG-labeled dUTP

  • Anti-DIG-peroxidase (POD) conjugate

  • Peroxidase substrate (e.g., ABTS)

  • Stop solution

  • Wash buffer and reaction buffer

Methodology:

  • Plate Preparation: Immobilize the biotinylated template/primer onto the streptavidin-coated microplate wells.

  • Inhibitor Dilution: Prepare serial dilutions of this compound A in the reaction buffer.

  • Reaction Setup: Add the reaction mixture containing the dNTPs (including DIG-dUTP) to the wells. Then, add the diluted this compound A or a solvent control.

  • Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 RT to all wells except for the negative controls.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

  • Detection:

    • Wash the wells to remove unbound reagents.

    • Add the Anti-DIG-POD conjugate and incubate.

    • Wash the wells again.

    • Add the peroxidase substrate and incubate until color develops.

  • Data Acquisition: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of RT activity for each this compound A concentration and determine the IC₅₀ value.

Troubleshooting Guides

Problem 1: High variability in IC₅₀/EC₅₀ values for this compound A.

  • Possible Cause: Inconsistent cell health or density.

    • Solution: Ensure cells are in the logarithmic growth phase and that cell seeding is uniform across all wells.

  • Possible Cause: Inaccurate drug concentration.

    • Solution: Prepare fresh serial dilutions of this compound A for each experiment and verify the stock concentration.

  • Possible Cause: Variability in viral stock.

    • Solution: Use a well-characterized and titered viral stock to ensure a consistent MOI in each assay.

Problem 2: Failure to select for this compound A resistance in vitro.

  • Possible Cause: Initial drug concentration is too high.

    • Solution: Start the selection process with a this compound A concentration at or slightly below the EC₅₀ to allow for initial viral replication and the emergence of resistant variants.

  • Possible Cause: Insufficient viral diversity in the starting population.

    • Solution: Use a high-titer, diverse wild-type virus stock to increase the probability of pre-existing mutations.

  • Possible Cause: Insufficient number of passages.

    • Solution: Continue the serial passage for an extended period, as resistance mutations may take time to emerge and become dominant.

Problem 3: Unexpected cross-resistance or sensitivity patterns.

  • Possible Cause: Presence of multiple mutations.

    • Solution: Perform full genotypic sequencing of the reverse transcriptase gene to identify all potential mutations that may contribute to the observed phenotype.

  • Possible Cause: Contamination with another viral strain.

    • Solution: Ensure proper aseptic techniques and consider re-deriving the viral stock from a molecular clone.

Visualizations

CalanolideA_Mechanism_of_Action cluster_RT HIV-1 Reverse Transcriptase RT Reverse Transcriptase NNIBP NNRTI Binding Pocket ActiveSite Active Site NNIBP->ActiveSite Induces conformational change ActiveSite->RT Inhibits DNA synthesis FoscarnetSite Foscarnet Binding Site CalanolideA This compound A CalanolideA->NNIBP Binds to allosteric site CalanolideA->FoscarnetSite Binds near Foscarnet site

Caption: Mechanism of this compound A inhibition of HIV-1 Reverse Transcriptase.

Resistance_Development WT_Virus Wild-Type HIV-1 CalanolideA_Pressure Selective Pressure (this compound A) WT_Virus->CalanolideA_Pressure T139I_Mutation Emergence of T139I Mutation CalanolideA_Pressure->T139I_Mutation Resistant_Virus This compound A Resistant Virus T139I_Mutation->Resistant_Virus Resistant_Virus->WT_Virus Outcompetes in absence of drug (potential fitness cost)

Caption: Development of this compound A resistance in HIV-1.

Experimental_Workflow cluster_Selection In Vitro Resistance Selection cluster_Analysis Analysis of Resistant Virus InfectCells Infect Cells with WT HIV-1 AddDrug Add this compound A InfectCells->AddDrug Monitor Monitor p24 AddDrug->Monitor Passage Serial Passage with Dose Escalation Monitor->Passage IsolateResistant Isolate Resistant Virus Passage->IsolateResistant Phenotype Phenotypic Assay (EC50 determination) IsolateResistant->Phenotype Genotype Genotypic Assay (Sequencing) IsolateResistant->Genotype

Caption: Experimental workflow for selecting and analyzing this compound A resistance.

References

Technical Support Center: Calanolide A and the T139I Reverse Transcriptase Mutation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for conducting experiments involving Calanolide A, with a specific focus on the T139I reverse transcriptase mutation.

Frequently Asked Questions (FAQs)

Q1: What is this compound A and what is its mechanism of action against HIV-1?

A1: this compound A is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been isolated from the tropical rainforest tree, Calophyllum lanigerum.[1] It specifically targets and inhibits the reverse transcriptase (RT) of HIV-1, an essential enzyme for the conversion of the viral RNA genome into DNA.[2] Unlike many other NNRTIs, this compound A is unique in that it appears to have two distinct binding sites on the HIV-1 RT enzyme.[3] Its mechanism of inhibition is complex, involving both competitive and uncompetitive inhibition with respect to the deoxynucleotide triphosphate (dNTP) binding.[3]

Q2: What is the significance of the T139I mutation in HIV-1 reverse transcriptase?

A2: The T139I mutation, a substitution of threonine (T) with isoleucine (I) at codon 139 of the reverse transcriptase enzyme, is a primary mutation that confers resistance to this compound A.[4] Viruses carrying this mutation show a significant decrease in susceptibility to this compound A.

Q3: How significant is the resistance to this compound A conferred by the T139I mutation?

A3: The T139I mutation leads to a notable level of resistance. Studies have shown that virus strains with the T139I mutation can be over 100-fold more resistant to this compound A compared to the wild-type virus.[4]

Q4: Is this compound A effective against other common NNRTI-resistant HIV-1 strains?

A4: Yes, this compound A has demonstrated activity against some HIV-1 strains that are resistant to other NNRTIs. For instance, it has been shown to be active against strains with the K103N and Y181C mutations.[5]

Q5: Where can I obtain this compound A for my research?

A5: this compound A is an experimental compound. Researchers can typically acquire it from specialized chemical suppliers that provide research-grade compounds for laboratory use.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound A against Wild-Type and T139I Mutant HIV-1

Virus TypeAssay TypeEndpointIC50 / EC50 (µM)Fold Change in ResistanceReference
Wild-Type HIV-1Cell-basedAntiviral Activity0.10 - 0.17-[2]
T139I Mutant HIV-1Cell-basedAntiviral Activity>10>100[4]

IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the specific cell line and assay conditions used.

Experimental Protocols

HIV-1 Reverse Transcriptase Enzyme Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound A against recombinant HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (WT and T139I mutant)

  • This compound A stock solution (in DMSO)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 0.1% Triton X-100)

  • Template/primer: poly(rA)-oligo(dT)

  • Deoxynucleoside triphosphate (dNTP) mix (including [³H]-dTTP)

  • 96-well microplates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound A in DMSO and then dilute further in the reaction buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add 10 µL of the diluted this compound A or vehicle control (DMSO in reaction buffer) to each well.

  • Add 20 µL of a solution containing the template/primer and dNTP mix to each well.

  • To initiate the reaction, add 20 µL of the recombinant HIV-1 RT (either wild-type or T139I mutant) to each well.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction by adding 10 µL of cold 10% trichloroacetic acid (TCA).

  • Transfer the contents of each well to a filtermat, and wash three times with 5% TCA, followed by one wash with ethanol.

  • Dry the filtermat and place it in a scintillation vial with scintillation fluid.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each this compound A concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Antiviral Assay (MTT Assay)

This protocol describes a cell-based assay to measure the ability of this compound A to inhibit HIV-1 replication in a susceptible cell line, using the MTT method to assess cell viability.

Materials:

  • HIV-1 susceptible T-cell line (e.g., MT-4, CEM-SS)

  • Wild-type and T139I mutant HIV-1 virus stocks

  • This compound A stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the T-cell line into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Prepare serial dilutions of this compound A in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Add 50 µL of the diluted this compound A to the appropriate wells. Include wells with no drug as virus controls and wells with cells only as mock-infected controls.

  • Infect the cells by adding 50 µL of the wild-type or T139I mutant HIV-1 virus stock at a predetermined multiplicity of infection (MOI).

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 4-5 days.

  • After the incubation period, add 20 µL of the MTT solution to each well and incubate for a further 4 hours at 37°C.

  • Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell protection for each this compound A concentration and determine the EC50 value.

Troubleshooting Guides

Issue 1: Inconsistent IC50/EC50 values for this compound A.

  • Possible Cause: Inaccurate pipetting, especially during serial dilutions.

    • Solution: Use calibrated pipettes and ensure proper mixing at each dilution step. Prepare fresh dilutions for each experiment.

  • Possible Cause: Variation in cell density or health.

    • Solution: Ensure cells are in the logarithmic growth phase and have high viability before seeding. Use a consistent cell seeding density across all plates and experiments.

  • Possible Cause: Degradation of this compound A.

    • Solution: Prepare fresh stock solutions of this compound A in anhydrous DMSO.[6] Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Issue 2: Precipitation of this compound A in cell culture medium.

  • Possible Cause: Low aqueous solubility of this compound A.

    • Solution: Prepare a high-concentration stock solution in 100% DMSO. When diluting into the aqueous cell culture medium, add the stock solution dropwise while gently vortexing the medium to ensure rapid and even dispersion.[7]

  • Possible Cause: Final DMSO concentration is too high, causing solvent-induced precipitation.

    • Solution: Ensure the final concentration of DMSO in the cell culture medium is kept as low as possible, ideally below 0.1%.[8]

Issue 3: High background signal in the enzyme inhibition assay.

  • Possible Cause: Non-specific binding of the radiolabeled dNTPs to the filtermat.

    • Solution: Ensure thorough washing of the filtermats with 5% TCA to remove any unincorporated nucleotides.

  • Possible Cause: Contamination of reagents.

    • Solution: Use fresh, sterile reagents. Filter-sterilize buffers if necessary.

Issue 4: Low signal or no inhibition observed in the cell-based assay with the T139I mutant.

  • Possible Cause: The T139I mutant is highly resistant to this compound A.

    • Solution: The concentrations of this compound A being tested may not be high enough to inhibit the mutant virus. Extend the concentration range of this compound A in your assay to determine the upper limit of its inhibitory activity. Be mindful of the compound's cytotoxicity at higher concentrations.

Mandatory Visualizations

CalanolideA_Mechanism cluster_HIV_Lifecycle HIV-1 Replication Cycle Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication RT_WT Wild-Type Reverse Transcriptase RT_T139I T139I Mutant Reverse Transcriptase RT_T139I->Viral_DNA Calanolide_A This compound A Calanolide_A->RT_WT Inhibits Calanolide_A->RT_T139I Ineffective (Resistance)

Caption: Mechanism of this compound A action and T139I resistance.

Experimental_Workflow cluster_Enzyme_Assay Enzyme Inhibition Assay cluster_Cell_Assay Cell-Based Antiviral Assay A1 Prepare this compound A Dilutions A2 Incubate with WT or T139I RT A1->A2 A3 Measure RT Activity A2->A3 A4 Determine IC50 A3->A4 B1 Seed Cells and Add this compound A B2 Infect with WT or T139I HIV-1 B1->B2 B3 Incubate and Measure Cell Viability (MTT) B2->B3 B4 Determine EC50 B3->B4

Caption: Experimental workflows for evaluating this compound A.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Reagents Verify Reagent Integrity (this compound A, Cells, Virus) Start->Check_Reagents Check_Protocol Review Experimental Protocol (Pipetting, Concentrations) Start->Check_Protocol Solubility_Issue Investigate Solubility Issues (Precipitation) Start->Solubility_Issue Resistance_Issue Consider High Resistance (T139I Mutant) Start->Resistance_Issue If using T139I Optimize Optimize Assay Conditions Check_Reagents->Optimize Check_Protocol->Optimize Solubility_Issue->Optimize Resistance_Issue->Optimize

Caption: Troubleshooting logic for this compound A experiments.

References

Technical Support Center: Calanolide A and NNRTI Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calanolide A and investigating its cross-resistance with other non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound A and how does it differ from other NNRTIs?

This compound A is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that uniquely binds to two distinct sites on the HIV-1 reverse transcriptase (RT) enzyme.[1][2] This dual binding property distinguishes it from many other NNRTIs that typically bind to a single allosteric site.[1] One of its binding sites is near the enzyme's active site, interfering with deoxynucleotide triphosphate (dNTP) binding.[1][3] This complex binding mechanism may contribute to its distinct resistance profile.[1][3]

Q2: Is this compound A active against common NNRTI-resistant HIV-1 strains?

Yes, in vitro studies have demonstrated that this compound A is active against HIV-1 strains with the two most common NNRTI-associated mutations, K103N and Y181C.[1][2] In fact, it exhibits enhanced activity against viruses with the Y181C mutation.[4][5] This suggests that this compound A may be a viable option for patients who have developed resistance to first-generation NNRTIs like nevirapine (B1678648) and efavirenz.[5][6]

Q3: What are the key mutations associated with resistance to this compound A?

The primary mutation associated with resistance to this compound A is T139I in the reverse transcriptase enzyme.[4][5] Another mutation, Y188H, has been linked to a 30-fold resistance to this compound A in vitro.[1][7] It is important to note that the T139I mutation appears to be unique to this compound A and does not confer cross-resistance to other NNRTIs.[5]

Q4: We are observing unexpected cross-resistance between this compound A and other NNRTIs in our experiments. What could be the cause?

Unexpected cross-resistance patterns can arise from several factors:

  • Presence of multiple mutations: The viral clones being tested may harbor a combination of mutations that collectively reduce susceptibility to both this compound A and other NNRTIs.

  • Different viral subtypes: The HIV-1 subtype used in your assays can influence drug susceptibility.

  • Assay conditions: Variations in experimental protocols, such as the cell line used or the concentration of reagents, can impact the results.

It is recommended to sequence the reverse transcriptase gene of the resistant viruses to identify the specific mutations present.

Troubleshooting Guides

Issue 1: Loss of this compound A activity against NNRTI-resistant clones.

Possible Cause: The viral clones may have acquired mutations that confer resistance to this compound A, such as T139I or Y188H, in addition to the known NNRTI resistance mutations.[1][4][5][7] Some studies have also shown decreased activity of this compound A against viruses with L100I and V108I mutations.[4]

Troubleshooting Steps:

  • Sequence the RT gene: Perform genotypic analysis of the resistant viral clones to identify all mutations within the reverse transcriptase coding region.

  • Phenotypic susceptibility testing: Conduct dose-response assays to determine the specific fold-change in IC50 values for this compound A and a panel of other NNRTIs.

  • Consult resistance databases: Compare your findings with established HIV drug resistance databases to understand the known impact of the identified mutations.

Issue 2: Inconsistent results in this compound A susceptibility assays.

Possible Cause: Variability in experimental procedures can lead to inconsistent results. This can include issues with cell viability, virus titer, or drug concentration accuracy.

Troubleshooting Steps:

  • Standardize protocols: Ensure that all experimental parameters, including cell density, virus input (multiplicity of infection), and drug preparation, are consistent across all assays. A detailed protocol for a cell-based anti-HIV assay is provided below.

  • Validate reagents: Regularly check the quality and concentration of all reagents, including the this compound A stock solution.

  • Include proper controls: Always include a reference sensitive (wild-type) virus and a known resistant virus as controls in your assays.

Data Presentation

Table 1: Cross-Resistance Profile of this compound A against Common NNRTI Mutations

NNRTI MutationThis compound A ActivityOther NNRTIs (e.g., Nevirapine, Efavirenz)
K103N Active[1][2]Resistant[8]
Y181C Enhanced Activity[4][5]Resistant[8]
Y188H Resistant (30-fold)[1][7]Resistant[8]
T139I Resistant[4][5]Susceptible[5]
L100I Decreased Activity[4]Resistant
V108I Decreased Activity[4]Resistant
Y181C + K103N Active[5]Highly Resistant[5]

Experimental Protocols

Protocol 1: In Vitro HIV-1 Drug Susceptibility Assay (Cell-Based)

This protocol outlines a common method for determining the in vitro susceptibility of HIV-1 to antiviral agents like this compound A.

  • Cell Culture:

    • Maintain a suitable host cell line (e.g., MT-4, CEM-SS) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Ensure cells are in the logarithmic growth phase before initiating the assay.

  • Drug Preparation:

    • Prepare a stock solution of this compound A in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the drug to achieve a range of final concentrations for the assay.

  • Infection:

    • Plate the host cells at a predetermined density in a 96-well microtiter plate.

    • Infect the cells with a standardized amount of the HIV-1 strain of interest (wild-type or resistant mutant).

  • Drug Treatment:

    • Immediately after infection, add the serially diluted this compound A to the appropriate wells.

    • Include control wells with no drug (virus control) and no virus (cell control).

  • Incubation:

    • Incubate the plates for 4-7 days at 37°C in a humidified atmosphere with 5% CO2.

  • Measurement of Viral Replication:

    • Assess the extent of viral replication by measuring a relevant endpoint, such as:

      • Cytopathic effect (CPE): Visually score the degree of cell death or use a colorimetric assay (e.g., XTT, MTT) to quantify cell viability.

      • Reverse Transcriptase (RT) activity: Measure the activity of RT in the culture supernatant.

      • p24 antigen levels: Quantify the amount of HIV-1 p24 capsid protein in the supernatant using an ELISA.

  • Data Analysis:

    • Calculate the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit viral replication by 50%.

    • Determine the fold-change in resistance by dividing the IC50 for the resistant virus by the IC50 for the wild-type virus.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Cell Culture (e.g., MT-4, CEM-SS) D Plate Cells in 96-well Plate A->D B Prepare Serial Dilutions of this compound A & other NNRTIs F Add Drug Dilutions to Wells B->F C Prepare HIV-1 Virus Stock (Wild-type & Mutant Strains) E Infect Cells with HIV-1 C->E D->E E->F G Incubate for 4-7 Days F->G H Measure Viral Replication (e.g., p24 ELISA, RT Assay) G->H I Calculate IC50 Values H->I J Determine Fold-Change in Resistance I->J

Caption: Workflow for In Vitro HIV-1 Drug Susceptibility Assay.

troubleshooting_flow Start Unexpected Cross-Resistance Observed Q1 Are assay controls (WT and known resistant virus) behaving as expected? Start->Q1 Action1 Troubleshoot Assay Protocol: - Check cell health and density - Verify virus titer - Confirm drug concentrations Q1->Action1 No Q2 Have you sequenced the RT gene of the resistant virus? Q1->Q2 Yes A1_Yes Yes A1_No No Action2 Perform Genotypic Analysis: Sequence the full RT coding region Q2->Action2 No Q3 Does the genotype reveal a combination of mutations known to confer resistance to both drugs? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Q3 Result1 Cross-resistance is likely due to the specific combination of mutations. Q3->Result1 Yes Result2 Consider novel resistance pathways or assay artifacts. Further investigation is needed. Q3->Result2 No A3_Yes Yes A3_No No

References

Technical Support Center: Optimizing Calanolide A Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Calanolide A in in vitro experiments. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound A?

A1: this compound A is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It uniquely binds to two distinct sites on the HIV-1 reverse transcriptase (RT) enzyme, effectively blocking the conversion of the viral RNA genome into proviral DNA.[1][2] Additionally, this compound A has demonstrated activity against Mycobacterium tuberculosis by inhibiting RNA and DNA synthesis.[3]

Q2: What is a typical effective concentration (EC50) of this compound A against HIV-1 in vitro?

A2: The 50% effective concentration (EC50) of this compound A against various laboratory and clinical strains of HIV-1 typically ranges from 0.02 to 0.5 µM.[1] More specifically, against a wide variety of laboratory strains, the EC50 values are often in the range of 0.10 to 0.17 µM.[4]

Q3: How cytotoxic is this compound A to host cells?

A3: this compound A exhibits a favorable safety profile in vitro. The 50% cytotoxic concentration (CC50) is generally 100 to 200 times greater than its anti-HIV-1 effective concentration.[1]

Q4: Can this compound A be used in combination with other antiretroviral drugs?

A4: Yes, in vitro studies have shown that this compound A can have additive to synergistic effects when used in combination with other antiretroviral agents, including nucleoside reverse transcriptase inhibitors (NRTIs) like zidovudine (B1683550) (AZT) and other NNRTIs like nevirapine.[5]

Q5: What are the primary solvents for preparing this compound A stock solutions?

A5: Due to its lipophilic nature, this compound A is sparingly soluble in aqueous solutions. It is common practice to dissolve this compound A in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a high-concentration stock solution.[6] This stock solution can then be further diluted in culture medium for experiments.

Data Presentation

This compound A Anti-HIV-1 Activity
Cell LineVirus StrainEC50 (µM)Citation(s)
Various established cell lines and primary human cellsWide variety of HIV-1 isolates0.02 - 0.5[1]
Various laboratory strainsHIV-10.10 - 0.17[4]
MT-4HIV-1 IIIB1.297 (for ±-Calanolide A)[7]
This compound A Cytotoxicity
Cell LineCC50 (µM)Selectivity Index (SI = CC50/EC50)Citation(s)
All cell lines tested~100-200x the anti-HIV-1 EC50>100[1]
Vero cells~7.6 µg/mL (~20.5 µM)2.4 (relative to M. tuberculosis)[8]
TZM-bl>300 µg/mL (>810 µM)Not specified[9]
This compound A Anti-Mycobacterial Activity
M. tuberculosis StrainMIC (µg/mL)Citation(s)
Drug-susceptible and drug-resistant strains8 - 16[10]
H37Rv3.1[11]
H37Ra, INH-R, EMB-R, and other resistant strains3.13[11]

Experimental Protocols

Preparation of this compound A Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound A powder.

  • Dissolving: Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, thaw an aliquot and dilute it in the appropriate cell culture medium to the desired final concentrations. The final DMSO concentration in the culture should be kept to a minimum (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.

In Vitro Anti-HIV-1 Assay (Reverse Transcriptase Inhibition)

This protocol is a general guideline for a colorimetric HIV-1 RT inhibition assay.

  • Plate Coating: Use a streptavidin-coated 96-well plate.

  • Template/Primer Binding: Add a biotin-labeled template/primer hybrid (e.g., poly(A) x oligo(dT)15) to the wells and incubate to allow binding to the streptavidin.

  • Reagent Preparation: Prepare a reaction mixture containing reaction buffer, dNTPs (including DIG-labeled dUTP).

  • Compound Addition: Add serial dilutions of this compound A (and positive/negative controls) to the appropriate wells.

  • Enzyme Addition: Add recombinant HIV-1 RT to all wells except the negative control.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for reverse transcription.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP).

    • Incubate and wash again.

    • Add an HRP substrate (e.g., TMB or ABTS) and incubate until color develops.

  • Measurement: Stop the reaction and measure the absorbance using a microplate reader at the appropriate wavelength. The signal intensity is proportional to the amount of DNA synthesized.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound A and determine the EC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of this compound A to the wells. Include a "cells only" control (vehicle control) and a "medium only" blank.

  • Incubation: Incubate the plate for a period that corresponds to the duration of your anti-HIV or anti-mycobacterial assay (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the CC50 value.

In Vitro Anti-Mycobacterium tuberculosis Assay (Macrophage Model)
  • Cell Culture: Culture human or murine macrophages (e.g., THP-1 or RAW 264.7) in a 24-well plate and differentiate them into a macrophage-like phenotype if necessary.

  • Infection: Infect the adherent macrophages with M. tuberculosis (e.g., H37Rv strain) at a specific multiplicity of infection (MOI) for several hours.

  • Removal of Extracellular Bacteria: Wash the cells thoroughly to remove any bacteria that have not been phagocytosed.

  • Compound Treatment: Add fresh medium containing serial dilutions of this compound A to the infected cells.

  • Incubation: Incubate the treated, infected cells for a period of 3-6 days. The treatment may need to be repeated with a fresh solution of the compound during the incubation period.

  • Cell Lysis and Bacterial Quantification: At the end of the incubation, lyse the macrophages to release the intracellular bacteria. The number of viable bacteria can be determined by plating serial dilutions of the lysate on appropriate agar (B569324) plates and counting the colony-forming units (CFUs).

  • Data Analysis: Compare the CFU counts from the this compound A-treated wells to the untreated control wells to determine the reduction in bacterial viability.

Troubleshooting Guides

Issue: Low or no anti-HIV-1 activity observed.

  • Possible Cause: this compound A precipitation.

    • Solution: Ensure that the final concentration of DMSO in your assay is not causing the compound to precipitate out of solution. Visually inspect the wells for any signs of precipitation. Consider preparing fresh dilutions from your stock solution.

  • Possible Cause: Inactive compound.

    • Solution: Verify the integrity of your this compound A stock. If it has been stored for a long time or subjected to multiple freeze-thaw cycles, consider using a fresh vial.

  • Possible Cause: Assay setup issues.

    • Solution: Include a known NNRTI (e.g., nevirapine) as a positive control to validate your assay performance.

Issue: High variability in results between replicate wells.

  • Possible Cause: Inconsistent cell seeding.

    • Solution: Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell distribution.

  • Possible Cause: Edge effects in the microplate.

    • Solution: Avoid using the outer wells of the 96-well plate, as these are more prone to evaporation, which can affect cell growth and compound concentration. Fill the outer wells with sterile PBS or medium.

  • Possible Cause: Compound precipitation.

    • Solution: As mentioned above, ensure the compound remains in solution throughout the experiment.

Issue: Unexpected cytotoxicity at effective concentrations.

  • Possible Cause: High DMSO concentration.

    • Solution: Calculate the final concentration of DMSO in your highest dose of this compound A. If it exceeds 0.5-1%, it may be contributing to cell death. Prepare a higher concentration stock solution to reduce the volume of DMSO added to the wells.

  • Possible Cause: Cell line sensitivity.

    • Solution: Different cell lines have varying sensitivities to compounds. If you are using a new cell line, it is crucial to perform a thorough cytotoxicity assessment.

  • Possible Cause: Contamination.

    • Solution: Ensure that your cell cultures and reagents are free from microbial contamination.

Mandatory Visualizations

HIV_Lifecycle HIV HIV Virion HostCell Host T-Cell HIV->HostCell 1. Binding and Fusion RT Reverse Transcription (RNA -> DNA) HostCell->RT 2. Uncoating Integration Integration into Host Genome RT->Integration 3. Reverse Transcription Transcription Transcription (DNA -> mRNA) Integration->Transcription 4. Integration Translation Translation (mRNA -> Viral Proteins) Transcription->Translation 5. Transcription Assembly Viral Assembly Translation->Assembly 6. Translation Budding Budding and Maturation Assembly->Budding 7. Assembly NewVirion New HIV Virion Budding->NewVirion 8. Budding CalanolideA This compound A CalanolideA->RT Inhibition

Caption: HIV-1 lifecycle and the inhibitory action of this compound A.

M_tuberculosis_Inhibition cluster_mtb Mycobacterium tuberculosis DNA DNA RNA_Polymerase RNA Polymerase DNA->RNA_Polymerase Transcription RNA RNA RNA_Polymerase->RNA Ribosome Ribosome RNA->Ribosome Translation Proteins Proteins Ribosome->Proteins CalanolideA This compound A CalanolideA->DNA Inhibits Synthesis CalanolideA->RNA Inhibits Synthesis

Caption: Proposed mechanism of this compound A against M. tuberculosis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare this compound A Stock Solution (in DMSO) Treatment Treat Cells with Serial Dilutions of this compound A Stock->Treatment Cells Culture and Seed Target Cells Cells->Treatment Incubation Incubate for Specified Duration Treatment->Incubation Efficacy Efficacy Assay (e.g., Anti-HIV RT Assay) Incubation->Efficacy Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Incubation->Cytotoxicity Data Data Analysis (EC50, CC50 Calculation) Efficacy->Data Cytotoxicity->Data

Caption: General experimental workflow for in vitro testing of this compound A.

References

Technical Support Center: Addressing Calanolide A Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility challenges when working with Calanolide A in cell-based assays. The following information is designed to offer practical solutions and answers to frequently encountered issues.

Troubleshooting Guide

Issue: Precipitate Formation Upon Diluting this compound A Stock Solution in Cell Culture Medium

This is a common challenge encountered with hydrophobic compounds like this compound A when a concentrated stock solution in an organic solvent is introduced into an aqueous cell culture medium.

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound A in the cell culture medium surpasses its aqueous solubility limit.- Determine the optimal working concentration based on the compound's potency (e.g., EC50 values) and perform a preliminary solubility test in your specific cell culture medium. - If precipitation persists, consider lowering the final concentration.
Rapid Dilution Directly adding a highly concentrated DMSO stock to a large volume of aqueous medium can cause a rapid solvent exchange, leading to the compound "crashing out" of solution.- Perform a serial dilution. First, create an intermediate dilution of the this compound A stock in a small volume of pre-warmed (37°C) cell culture medium. - Add this intermediate dilution to the final volume of the medium.
Low Temperature of Medium Cell culture medium that is not pre-warmed can decrease the solubility of hydrophobic compounds.- Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound A solution.
High DMSO Concentration in Final Medium While DMSO is an excellent solvent for this compound A, high final concentrations can be toxic to cells and may still lead to precipitation upon significant dilution.- Ensure the final concentration of DMSO in the cell culture medium does not exceed levels that are toxic to your specific cell line, generally recommended to be below 0.5%[1][2][3].
Interaction with Media Components Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound, reducing its solubility.- If feasible, test the solubility of this compound A in different basal media formulations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound A stock solutions?

A1: Based on available information and common laboratory practice for hydrophobic compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound A stock solutions[4].

Q2: What is a typical concentration range for this compound A in anti-HIV cell-based assays?

A2: The effective concentration (EC50) of this compound A against various laboratory strains of HIV-1 has been reported to be in the range of 0.10 to 0.17 µM[5]. Therefore, a final working concentration in this range is a good starting point for your experiments.

Q3: My this compound A stock solution in DMSO appears cloudy. What should I do?

A3: A cloudy stock solution suggests that the compound may have precipitated out of solution, possibly due to storage at low temperatures or absorption of water. Gently warm the solution in a 37°C water bath and vortex or sonicate until the solution becomes clear. If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution.

Q4: How should I store my this compound A stock solution in DMSO?

Q5: What is the maximum concentration of DMSO that is safe for my cells?

A5: The tolerance to DMSO varies between different cell lines. However, a general guideline is to keep the final DMSO concentration in the cell culture medium at or below 0.5% to avoid cytotoxicity[1][2][3][8]. It is highly recommended to perform a vehicle control experiment to determine the effect of the final DMSO concentration on your specific cell line's viability and function.

Quantitative Data Summary

Table 1: Reported Efficacy of this compound A against HIV-1

ParameterConcentration RangeCell Line/Virus StrainReference
EC50 0.10 - 0.17 µMVarious laboratory strains of HIV-1[5]
EC50 0.02 - 0.5 µMVarious HIV-1 strains[9]

Table 2: Recommended DMSO Concentrations for Cell-Based Assays

ConditionRecommended ConcentrationRationaleReferences
Stock Solution High concentration in 100% DMSOTo minimize the volume added to the cell culture medium.[4]
Final Concentration in Medium ≤ 0.5%To avoid solvent-induced cytotoxicity.[1][2][3][8]

Experimental Protocols

Protocol 1: Preparation of this compound A Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound A powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of 100% sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Solubilization: Vortex the solution vigorously. If necessary, sonicate in a water bath for 5-10 minutes to ensure the compound is completely dissolved. Visually inspect the solution to confirm there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials and store at -20°C or -80°C.

Protocol 2: Dilution of this compound A for Cell-Based Assays

  • Pre-warm Medium: Pre-warm the complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.

  • Thaw Stock Solution: Thaw an aliquot of the this compound A stock solution at room temperature.

  • Intermediate Dilution: Prepare an intermediate dilution by adding a small volume of the stock solution to a known volume of the pre-warmed medium. For example, add 2 µL of a 10 mM stock solution to 998 µL of medium to get a 20 µM intermediate solution. Gently mix by pipetting.

  • Final Dilution: Add the required volume of the intermediate dilution to your cell culture plates containing the final volume of pre-warmed medium to achieve the desired final concentration. For example, add 10 µL of the 20 µM intermediate solution to 990 µL of medium in a well to get a final concentration of 0.2 µM.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound A.

Visualizations

experimental_workflow Experimental Workflow for this compound A Cell-Based Assays cluster_prep Stock Solution Preparation cluster_assay Assay Preparation weigh Weigh this compound A dissolve Dissolve in 100% DMSO weigh->dissolve sonicate Vortex/Sonicate dissolve->sonicate store Aliquot and Store at -20°C/-80°C sonicate->store thaw Thaw Stock Solution store->thaw intermediate Prepare Intermediate Dilution in Medium thaw->intermediate prewarm Pre-warm Cell Culture Medium (37°C) prewarm->intermediate final Prepare Final Dilution in Assay Plate intermediate->final control Prepare Vehicle Control (DMSO)

Caption: Workflow for preparing this compound A for cell-based assays.

signaling_pathway This compound A Mechanism of Action in HIV-1 Inhibition cluster_RT Reverse Transcriptase Enzyme CalanolideA This compound A RT HIV-1 Reverse Transcriptase CalanolideA->RT Binds to Inhibition Inhibition BindingSite1 Allosteric Site 1 BindingSite2 Allosteric Site 2 ProviralDNA Proviral DNA RT->ProviralDNA Synthesizes ViralRNA Viral RNA ViralRNA->RT Template Inhibition->RT Inhibits Enzyme Activity Transcription Reverse Transcription

Caption: this compound A inhibits HIV-1 reverse transcriptase.

References

Technical Support Center: Managing Calanolide A-Induced Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing cytotoxicity associated with Calanolide A in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound A and what is its primary mechanism of action?

This compound A is a naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI) isolated from the tree Calophyllum lanigerum.[1][2][3][4][5] Its primary mechanism of action is the inhibition of the HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.[1][4][6]

Q2: Besides its anti-HIV activity, does this compound A exhibit cytotoxicity against other cell types?

Yes, this compound A has been shown to possess antiproliferative and cytotoxic effects against various cell lines.[3] While initially found to be inactive against a panel of cancer cell lines in early screenings, later studies have indicated its potential as an antitumor-promoting agent.[3]

Q3: What are the common signs of this compound A-induced cytotoxicity in cell culture?

Common indicators of cytotoxicity include a dose-dependent reduction in cell viability, changes in cell morphology (e.g., rounding, detachment), and the induction of apoptosis (programmed cell death).

Q4: How can I determine the appropriate concentration of this compound A for my experiments to minimize cytotoxicity while maintaining efficacy?

It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound A in your specific cell line. For long-term experiments, using concentrations at or below the IC50 is recommended to minimize off-target cytotoxic effects.

Q5: Can the solvent used to dissolve this compound A cause cytotoxicity?

Yes, solvents like dimethyl sulfoxide (B87167) (DMSO) can be toxic to cells, especially at higher concentrations.[6][7] It is essential to use a low final concentration of the solvent (typically <0.5%) and to include a vehicle control (cells treated with the solvent alone) in your experiments to account for any solvent-induced effects.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound A.

Issue Potential Cause Recommended Solution
High variability between replicate wells in viability assays (e.g., MTT, XTT). 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Incomplete dissolution of formazan (B1609692) crystals (in MTT assay): Leads to inaccurate absorbance readings.[8] 3. Edge effects: Evaporation in the outer wells of the plate.1. Ensure a homogenous cell suspension before and during plating. 2. Use a sufficient volume of solubilization solution (e.g., DMSO) and ensure complete mixing, potentially using a plate shaker.[8] 3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media to maintain humidity.
High background signal in cytotoxicity assays. 1. Contamination: Bacterial or fungal contamination can interfere with assay reagents.[8][9] 2. Media components: Phenol (B47542) red or serum in the culture medium can contribute to background absorbance.[8][9][10][11] 3. Compound interference: this compound A itself might directly react with the assay reagent.1. Regularly check cultures for contamination. 2. Use phenol red-free medium and consider reducing serum concentration or using serum-free medium during the assay incubation.[9][11] 3. Include a "compound-only" control (this compound A in media without cells) to quantify and subtract any background signal.
Low signal or unexpected results in apoptosis assays (e.g., Annexin V/PI). 1. Incorrect timing of assay: Apoptosis is a dynamic process; cells may be in early or late stages. 2. Cell harvesting issues: Over-trypsinization can damage cell membranes, leading to false positives.1. Perform a time-course experiment to determine the optimal time point for detecting apoptosis after this compound A treatment. 2. Use a gentle cell detachment method and minimize exposure to trypsin.
Vehicle control shows significant cytotoxicity. 1. Solvent concentration is too high: The solvent (e.g., DMSO) is toxic to the cells.[6][7] 2. Solvent degradation: The solvent may have degraded, producing toxic byproducts.1. Perform a solvent titration to determine the maximum non-toxic concentration for your cell line. Keep the final solvent concentration as low as possible (ideally ≤0.1%).[7] 2. Use fresh, high-quality solvent for each experiment.

Data Presentation

This compound A Cytotoxicity (IC50)

The following table summarizes the available IC50 values for this compound A. It is important to note that IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions.

Cell Line Assay Type IC50 (µM) Reference
Raji (TPA-induced EBV-EA activation)Inhibition Assay0.29 (molar ratio)[3]
HIV-1 IIIB infected MT-4MTT1.297[3]
Various HIV-1 laboratory strainsAntiviral Assay0.10 - 0.17[4][6]

Note: Data on the IC50 of this compound A across a broad range of cancer cell lines is limited in the currently available literature.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound A stock solution (in DMSO)

  • Target cell line

  • Complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound A in complete culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Membrane Integrity Assessment: LDH Release Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.

Materials:

  • This compound A stock solution

  • Target cell line

  • Complete culture medium

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired treatment period.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate at room temperature for the time specified in the kit instructions, protected from light.

  • Measurement: Measure the absorbance at the wavelength specified in the kit instructions.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound A stock solution

  • Target cell line

  • 6-well cell culture plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound A for the desired time.

  • Cell Harvesting: Harvest the cells, including both adherent and floating cells.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the kit's protocol and incubate in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate add_drug Add this compound A to Cells seed_plate->add_drug add_controls Add Vehicle & Untreated Controls seed_plate->add_controls prep_drug Prepare Serial Dilutions of this compound A incubate Incubate for 24, 48, or 72h add_drug->incubate add_controls->incubate add_reagent Add Assay Reagent (e.g., MTT, LDH) incubate->add_reagent incubate_reagent Incubate for Signal Development add_reagent->incubate_reagent read_plate Read Plate on Microplate Reader incubate_reagent->read_plate calc_viability Calculate % Viability read_plate->calc_viability calc_ic50 Determine IC50 calc_viability->calc_ic50

Caption: General experimental workflow for assessing this compound A cytotoxicity.

Proposed Apoptotic Signaling Pathways

This compound A-induced cytotoxicity likely involves the activation of apoptosis. The following diagram illustrates the two major apoptotic pathways that may be initiated.

G cluster_extrinsic Extrinsic Pathway (Death Receptor Mediated) cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_execution Execution Pathway Calanolide_A This compound A Stress Death_Receptor Death Receptor (e.g., Fas, TNFR) Calanolide_A->Death_Receptor Bcl2_family Bcl-2 Family Proteins (Bax/Bak, Bcl-2/Bcl-xL) Calanolide_A->Bcl2_family DISC DISC Formation Death_Receptor->DISC Pro_Caspase8 Pro-Caspase-8 DISC->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Bid Bid/tBid Caspase8->Bid cleavage Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2_family->Mitochondrion Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Pro_Caspase9 Pro-Caspase-9 Apoptosome->Pro_Caspase9 Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bid->Bcl2_family activation

Caption: Potential apoptotic pathways induced by this compound A.

Troubleshooting Logic for High Background in MTT Assay

G cluster_causes Potential Causes cluster_solutions Solutions start High Background in MTT Assay contamination Microbial Contamination? start->contamination media_interference Media Component Interference? start->media_interference compound_interference Compound Directly Reduces MTT? start->compound_interference check_culture Visually inspect cultures for contamination contamination->check_culture Yes use_phenol_free Use phenol red-free medium media_interference->use_phenol_free Yes serum_free Use serum-free medium during assay media_interference->serum_free Yes compound_control Run 'compound-only' control compound_interference->compound_control Yes alternative_assay Consider alternative viability assay (e.g., LDH, SRB) compound_control->alternative_assay If positive

Caption: Decision tree for troubleshooting high background in MTT assays.

References

potential side effects of Calanolide A observed in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the potential side effects of Calanolide A observed in clinical trials. The content is structured to address specific experimental issues and provide clear, accessible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound A?

This compound A is an experimental non-nucleoside reverse transcriptase inhibitor (NNRTI). It has been investigated for its potential to inhibit the replication of Human Immunodeficiency Virus Type 1 (HIV-1). This compound was originally isolated from the tree Calophyllum lanigerum.

Q2: What is the primary mechanism of action for this compound A?

This compound A functions by inhibiting the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle. Uniquely, it is capable of binding to two distinct sites on this enzyme.

Q3: What were the most common side effects observed in Phase I clinical trials of this compound A?

In Phase I clinical trials involving healthy volunteers, the most frequently reported adverse events were generally mild and transient. These included dizziness, a notable taste perversion described as an "oily aftertaste," headache, eructation (belching), and nausea.[1][2]

Q4: Were the observed side effects related to the dosage of this compound A?

The adverse events reported in the initial Phase I single-dose study were not found to be dose-related.[1][2]

Troubleshooting Guide for Experimental Issues

This guide addresses potential challenges researchers might face during in-vivo experiments with this compound A, based on observations from clinical trials.

  • Issue: High variability in the plasma concentration of this compound A.

    • Potential Cause: The administration of this compound A with or without food can significantly influence its pharmacokinetic profile. Clinical studies have shown that plasma levels of the drug can vary under fed versus fasting conditions.

    • Troubleshooting Steps:

      • Standardize the administration protocol. Ensure that all subjects (animal or human) receive the compound under the same conditions (e.g., consistently with a standard meal or after a specific fasting period).

      • For pharmacokinetic studies, consider separating subjects into fed and fasting cohorts to analyze the effect of food on absorption and bioavailability.

  • Issue: Difficulty in accurately calculating the terminal-phase half-life (t1/2).

    • Potential Cause: Significant intrasubject variability has been noted in clinical trials, particularly at lower dosages, which can complicate the determination of a precise terminal half-life.[2]

    • Troubleshooting Steps:

      • Consider utilizing higher dose groups for pharmacokinetic analysis, as a more consistent half-life of approximately 20 hours was calculated in the 800-mg dose group during a single-dose study.[2]

      • Increase the number of subjects in each dosage cohort to improve the statistical power and mitigate the impact of individual variability.

Quantitative Data from Clinical Trials

The following tables summarize the adverse events observed in Phase I clinical trials of this compound A.

Table 1: Most Frequent Adverse Events in a Single-Dose Phase I Clinical Trial

Adverse EventFrequency/Details
DizzinessReported by 51% of subjects; described as mild and transient.[2]
Taste PerversionFrequently reported as an "oily aftertaste".
HeadacheCommonly observed adverse event.
Eructation (Belching)Frequently reported.
NauseaA common adverse event noted in the study.

A total of 47 healthy, HIV-negative volunteers participated in this single-dose study with cohorts receiving 200 mg, 400 mg, 600 mg, and 800 mg of this compound A.[1][2]

Table 2: Adverse Events Possibly Related to Multiple Escalating Doses of (+)-Calanolide A

Adverse EventNumber of Occurrences
Dizziness9
Nausea6
Vomiting4
Abdominal pain3
Diarrhea3
Eructation3
Headache3
Dyspepsia2
Dysphoria2
Body odor1
Breast pain1
Constipation1
Euphoria1
General spasm1
Menstrual changes1
Migraine1
Paresthesia1

This data is from a study involving 47 healthy, HIV-seronegative individuals who received multiple escalating doses of this compound A.

Experimental Protocols

Summary of Phase I Single-Dose Escalation Clinical Trial Methodology
  • Objective : To assess the safety and pharmacokinetics of single escalating doses of (+)-Calanolide A in healthy, HIV-negative individuals.[1]

  • Study Population : The trial enrolled 47 healthy, HIV-negative subjects.[1][2]

  • Study Design : A single-dose, dose-escalation design was used, with subjects enrolled in four successive cohorts.[1][2]

    • Cohort 1 : 200 mg

    • Cohort 2 : 400 mg

    • Cohort 3 : 600 mg

    • Cohort 4 : 800 mg

  • Drug Administration : The drug was administered orally. In the 400 mg and 600 mg cohorts, subjects were randomized to receive the drug either with food or in a fasting state to assess the impact of food on pharmacokinetics.[1]

  • Safety Monitoring : The safety of the subjects was the primary outcome measure. This was evaluated through the monitoring and reporting of adverse events, regular measurement of vital signs (heart rate, body temperature, respiratory rate, and blood pressure), clinical laboratory tests, and physical examinations.[1] Successive dose cohorts were only initiated after the safety of the previous cohort was confirmed.[1]

Visualizations

Signaling Pathways and Experimental Workflows

CalanolideA_Mechanism cluster_HIV_Lifecycle HIV-1 Replication Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Synthesis Calanolide_A This compound A Calanolide_A->RT Inhibition

Caption: Mechanism of this compound A in inhibiting HIV-1 reverse transcriptase.

Experimental_Workflow Screening Subject Screening Enrollment Enrollment into Dose Cohorts Screening->Enrollment Dosing Single Oral Dose Administration (200, 400, 600, or 800 mg) Enrollment->Dosing Monitoring Safety & Pharmacokinetic Monitoring Dosing->Monitoring Data_Analysis Data Analysis Monitoring->Data_Analysis

Caption: Workflow for the Phase I single-dose clinical trial of this compound A.

References

strategies to mitigate Calanolide A off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calanolide A. The information is designed to help mitigate potential off-target effects and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the known off-target effects and observed side effects of this compound A?

A1: this compound A generally exhibits a favorable safety profile. Phase I clinical trials in healthy human subjects have identified the most common adverse events as mild and transient. These include:

  • Taste alteration

  • Headache

  • Belching (eructation)

  • Nausea

  • Dizziness[1][2]

In preclinical animal studies, toxicities observed at higher doses included gastric irritation in rats and salivation and emesis (vomiting) in dogs. No mutagenic or teratogenic effects have been reported in these studies.

It is important to note that "off-target" can also refer to activities unrelated to the primary therapeutic goal. For instance, this compound A has been identified as having anti-tuberculosis activity, where it appears to inhibit DNA and RNA synthesis in Mycobacterium tuberculosis.[3][4] While distinct from its anti-HIV-1 activity, this is considered a potentially beneficial off-target effect.

Q2: How can I mitigate potential drug-drug interactions with this compound A in my experiments?

A2: A primary consideration for drug-drug interactions is this compound A's metabolism. It is primarily metabolized by the hepatic enzyme cytochrome P450 3A4 (CYP3A4).[5][6]

Mitigation Strategies:

  • Avoid Co-administration with Strong CYP3A4 Inhibitors/Inducers: In in vivo studies, co-administration of this compound A with strong inhibitors of CYP3A4 (e.g., ketoconazole, ritonavir) could lead to increased plasma concentrations of this compound A, potentially increasing the risk of side effects. Conversely, co-administration with CYP3A4 inducers (e.g., rifampicin) could decrease its concentration and efficacy.

  • In Vitro Controls: When studying this compound A in cellular models, be aware of other compounds in the media that may modulate CYP3A4 activity. It is advisable to run control experiments to assess the baseline metabolic activity of your cell line.

  • CYP3A4 Inhibition Assay: If you are testing this compound A in combination with other compounds, it is recommended to perform a CYP3A4 inhibition assay to determine if there is any interaction at the metabolic level.

Q3: What level of cytotoxicity has been observed with this compound A, and how should I design my cytotoxicity assays?

A3: this compound A has been reported to have a low therapeutic index in some contexts, suggesting a narrow window between the effective dose and a dose that causes toxicity.[2][7] Therefore, careful dose-response studies are crucial. Direct cytotoxicity is typically observed at concentrations 100 to 200 times greater than its anti-HIV-1 effective concentration in cell lines.

Experimental Considerations:

  • Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to a compound. It is essential to determine the 50% cytotoxic concentration (CC50) in the specific cell line(s) used in your experiments.

  • Assay Selection: The MTT assay is a common method for assessing cytotoxicity by measuring metabolic activity. A detailed protocol is provided in the "Experimental Protocols" section below.

  • Dose Range: When designing your experiments, include a wide range of this compound A concentrations to determine the dose-response curve for both efficacy (anti-HIV activity) and cytotoxicity. This will allow you to calculate the therapeutic index (in vitro) for your experimental system.

Q4: Are there any known neurological or cardiac off-target effects of this compound A?

A4: Based on available data from Phase I clinical trials, the most frequently reported neurological symptom is mild and transient dizziness.[1][2] There is no readily available evidence from preclinical or clinical studies to suggest specific neurotoxic mechanisms or significant cardiac off-target effects, such as ion channel modulation or cardiotoxicity. Standard safety evaluations in clinical trials, which include monitoring vital signs and electrocardiograms (ECGs), have not revealed major concerns in these areas.[1][8]

Q5: What strategies are being explored to mitigate the off-target effects and improve the safety profile of this compound A?

A5: The primary strategy to improve the therapeutic profile of this compound A is the development of synthetic analogs. Medicinal chemists are modifying the core structure of this compound A to achieve:

  • Increased Potency: To lower the required therapeutic dose and, therefore, reduce the potential for off-target effects.

  • Improved Selectivity: To enhance binding to the HIV-1 reverse transcriptase enzyme over other cellular components.

  • Favorable Pharmacokinetic Properties: To optimize absorption, distribution, metabolism, and excretion (ADME) profiles, which can lead to a better safety margin.

  • Reduced Toxicity: To synthesize derivatives with a higher therapeutic index.

One such example is the development of F18, a structural analog of this compound A, which has been suggested to have more potent anti-HIV activity.[5]

Quantitative Data Summary

The following table summarizes the known efficacy of this compound A against its primary target (HIV-1) and a significant "off-target" activity.

Compound Target/Organism Assay Type Metric Value (µM) Cell Line/System
(+)-Calanolide AHIV-1Antiviral ActivityEC500.10 - 0.17Various laboratory strains
(+)-Calanolide AHIV-1 Reverse TranscriptaseEnzyme InhibitionIC503.965Recombinant enzyme
(+)-Calanolide AMycobacterium tuberculosisAntimicrobial ActivityMIC~35 - 70H37Rv and other strains

EC50 (Half-maximal Effective Concentration), IC50 (Half-maximal Inhibitory Concentration), MIC (Minimum Inhibitory Concentration).

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol provides a method for determining the cytotoxic effect of this compound A on a chosen cell line.

Materials:

  • 96-well flat-bottom microplates

  • Adherent or suspension cells in culture

  • Complete cell culture medium

  • This compound A stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Prepare serial dilutions of this compound A in culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the this compound A dilutions. Include wells with medium only (blank) and cells with medium containing the highest concentration of DMSO used (vehicle control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly with a multichannel pipette to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each this compound A concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound A concentration to determine the CC50 value.[1][5][9][10]

Protocol 2: In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol outlines a non-radioactive, colorimetric ELISA-based assay to measure the inhibition of HIV-1 RT by this compound A.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • This compound A stock solution

  • Reaction buffer

  • Lysis buffer

  • Streptavidin-coated 96-well plate

  • Biotin-labeled DNA/RNA template-primer

  • Digoxigenin (DIG)-labeled dNTPs

  • Anti-DIG-HRP conjugate (antibody)

  • HRP substrate (e.g., ABTS)

  • Stop solution

  • Wash buffer

  • Microplate reader (absorbance at 405 nm)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound A in the appropriate buffer.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, the desired concentrations of this compound A, and the HIV-1 RT enzyme. Include a no-inhibitor control (100% activity) and a no-enzyme control (background).

  • Reaction Initiation: Start the reaction by adding the biotin-labeled template-primer and DIG-labeled dNTPs.

  • Incubation: Incubate the plate for a specified time (e.g., 2 hours) at 37°C.

  • Capture of Synthesized DNA: Transfer the reaction mixture to a streptavidin-coated plate and incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind.

  • Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.

  • Detection: Add the anti-DIG-HRP conjugate and incubate for 1 hour at 37°C.

  • Substrate Addition: After another wash step, add the HRP substrate and incubate until color develops.

  • Stopping the Reaction: Add the stop solution.

  • Data Acquisition: Read the absorbance at 405 nm.

  • Data Analysis: Calculate the percent inhibition for each this compound A concentration relative to the no-inhibitor control and determine the IC50 value.[3][11][12][13]

Protocol 3: CYP3A4 Inhibition Assay (Fluorometric)

This protocol describes a method to assess the potential of this compound A to inhibit CYP3A4 activity using a fluorescent substrate.

Materials:

  • Recombinant human CYP3A4 enzyme

  • NADPH regenerating system

  • Fluorescent CYP3A4 substrate (e.g., 7-Benzoyloxy-4-trifluoromethyl coumarin (B35378) - BFC)

  • This compound A stock solution

  • Known CYP3A4 inhibitor (e.g., ketoconazole) as a positive control

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Black, opaque-bottom 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound A and the positive control inhibitor in the assay buffer.

  • Reaction Setup: In the microplate, add the CYP3A4 enzyme and the inhibitor dilutions.

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system and the fluorescent substrate.

  • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence kinetically over a period of time (e.g., 30 minutes) at the appropriate excitation and emission wavelengths for the substrate's fluorescent product.

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound A. Calculate the percent inhibition relative to the no-inhibitor control. Plot the percent inhibition against the log of the this compound A concentration to determine the IC50 value.[8][14][15][16][17]

Visualizations

CalanolideA_Metabolism CalanolideA This compound A CYP3A4 CYP3A4 Enzyme (Liver) CalanolideA->CYP3A4 Metabolism Metabolites Inactive Metabolites CYP3A4->Metabolites Inhibitor CYP3A4 Inhibitor (e.g., Ritonavir) Inhibitor->CYP3A4 Inhibits IncreasedToxicity Potential for Increased Side Effects Inhibitor->IncreasedToxicity Inducer CYP3A4 Inducer (e.g., Rifampicin) Inducer->CYP3A4 Induces DecreasedEfficacy Potential for Decreased Efficacy Inducer->DecreasedEfficacy

Caption: Metabolic pathway of this compound A via CYP3A4 and potential drug interactions.

Analog_Screening_Workflow Start Synthesize This compound A Analogs Screen1 Primary Screen: HIV-1 RT Inhibition Assay Start->Screen1 Decision1 Potent Hits? Screen1->Decision1 Screen2 Secondary Screen: Cytotoxicity Assay (CC50) Decision1->Screen2 Yes Inactive Inactive Decision1->Inactive No Decision2 High Therapeutic Index? Screen2->Decision2 Screen3 Tertiary Screen: CYP450 Interaction Assay Decision2->Screen3 Yes Toxic Toxic Decision2->Toxic No End Lead Candidate for In Vivo Studies Screen3->End

Caption: Workflow for screening this compound A analogs for improved safety and efficacy.

CalanolideA_Activities CalanolideA This compound A OnTarget HIV-1 Reverse Transcriptase CalanolideA->OnTarget On-Target Activity OffTarget_TB Mycobacterium tuberculosis CalanolideA->OffTarget_TB Off-Target Activity (Beneficial) SideEffects Cellular Pathways (leading to side effects) CalanolideA->SideEffects Off-Target Effects (Adverse) Inhibition_HIV Inhibition of Viral Replication OnTarget->Inhibition_HIV Inhibition_TB Inhibition of Bacterial DNA/RNA Synthesis OffTarget_TB->Inhibition_TB Toxicity Nausea, Dizziness, etc. SideEffects->Toxicity

Caption: Summary of the known biological activities of this compound A.

References

Validation & Comparative

Unraveling the Enigma of Calanolide A: A Comparative Guide to its Dual Binding Site Hypothesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calanolide A, a naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI) isolated from the tree Calophyllum lanigerum, has garnered significant attention in the field of anti-HIV drug development.[1] Unlike conventional NNRTIs that bind to a single allosteric site on the HIV-1 reverse transcriptase (RT), this compound A is proposed to have a unique dual binding site mechanism. This complex interaction offers potential advantages in overcoming drug resistance, a major challenge in HIV therapy. This guide provides a comprehensive comparison of this compound A's binding hypothesis with traditional NNRTIs, supported by experimental data and detailed protocols to facilitate further research in this promising area.

The Dual Binding Site Hypothesis of this compound A

Kinetic studies have been pivotal in forming the dual binding site hypothesis for this compound A. These experiments revealed a complex mechanism of HIV-1 RT inhibition involving two distinct binding sites. One site is competitive with respect to the deoxynucleotide triphosphate (dNTP) substrate, suggesting it is located near the enzyme's active site. The other site is uncompetitive, indicating it binds to the enzyme-substrate complex.[2] This dual interaction is believed to contribute to its synergistic antiviral activity when used in combination with other NNRTIs, such as nevirapine.[2]

Further evidence for a distinct binding modality comes from studies showing that this compound A's binding is mutually exclusive with both the pyrophosphate analog foscarnet (B613817) and the NNRTI 1-ethoxymethyl-5-ethyl-6-phenylthio-2-thiouracil. This suggests that this compound A interacts with regions of the RT enzyme near both the pyrophosphate binding site and the active site.[2] The emergence of unique resistance mutations, such as T139I in the RT enzyme, further differentiates this compound A from other NNRTIs and supports the hypothesis of a novel binding interaction.[3]

Comparative Analysis of Inhibitory Activity

The unique binding mechanism of this compound A translates to a distinct inhibitory profile against both wild-type and mutant strains of HIV-1. The following table summarizes the quantitative data on the inhibitory activity of this compound A, its analog this compound B, and the conventional NNRTI Nevirapine.

CompoundTargetAssay TypeValue (µM)Fold Change vs. WT
This compound A HIV-1 WTEC500.10 - 0.17-
HIV-1 WTIC50Data not available-
HIV-1 (T139I)EC50ResistantHigh
HIV-1 (Y181C)EC50Enhanced Activity<1
HIV-1 (K103N/Y181C)EC50Active-
This compound B HIV-1 WTEC50Data not available-
HIV-1 WTIC50Data not available-
Nevirapine HIV-1 WTIC500.04-
HIV-1 (Y181C)IC50>8>200
HIV-1 (K103N)IC501.2 - 4.030 - 100
HIV-1 (G190A)IC504.0 - 20.0100 - 500

Note: EC50 values represent the concentration required to inhibit 50% of viral replication in cell culture, while IC50 values represent the concentration required to inhibit 50% of the enzyme's activity in vitro. Fold change is a measure of resistance, where a value >1 indicates reduced susceptibility.[4][5]

Experimental Protocols

To facilitate the validation and further exploration of this compound A's dual binding site, detailed methodologies for key experiments are provided below.

Protocol 1: HIV-1 Reverse Transcriptase Inhibition Assay (Kinetic Analysis)

This protocol outlines a standard method for determining the kinetic parameters of HIV-1 RT inhibition.

1. Reagents and Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • This compound A and other test compounds (e.g., Nevirapine)

  • Template/primer: poly(rA)/oligo(dT)

  • Deoxynucleotide triphosphates (dNTPs), including [³H]-dTTP

  • Assay buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 2 mM DTT, 5 mM MgCl₂, 0.1% Triton X-100

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

2. Procedure:

  • Prepare a reaction mixture containing the assay buffer, a fixed concentration of the template/primer, and varying concentrations of the test inhibitor (this compound A).

  • Pre-incubate the reaction mixture with the HIV-1 RT enzyme for 15 minutes at 37°C.

  • Initiate the reaction by adding a mixture of dNTPs, including [³H]-dTTP.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding cold 10% TCA.

  • Precipitate the radiolabeled DNA by incubating on ice for 30 minutes.

  • Collect the precipitated DNA by filtering the reaction mixture through glass fiber filters.

  • Wash the filters with 5% TCA and then with ethanol.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • To determine the mode of inhibition, repeat the assay with varying concentrations of both the inhibitor and the dNTP substrate.

  • Analyze the data using Lineweaver-Burk or Dixon plots to determine the inhibition constants (Ki) and the type of inhibition (competitive, uncompetitive, or mixed).

Protocol 2: Site-Directed Mutagenesis of HIV-1 RT

This protocol describes the generation of specific mutations in the HIV-1 RT gene to study their impact on inhibitor binding.

1. Reagents and Materials:

  • Plasmid DNA containing the wild-type HIV-1 RT gene

  • Mutagenic primers containing the desired mutation (e.g., T139I)

  • High-fidelity DNA polymerase (e.g., Pfu polymerase)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar (B569324) plates with appropriate antibiotic selection

2. Procedure:

  • Design and synthesize complementary forward and reverse primers containing the desired mutation in the middle of the primer sequence.

  • Set up a PCR reaction containing the plasmid DNA template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

  • Perform PCR to amplify the entire plasmid, incorporating the desired mutation. A typical PCR program includes an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.

  • Digest the PCR product with DpnI restriction enzyme at 37°C for at least 1 hour. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.

  • Transform the DpnI-treated DNA into competent E. coli cells.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Select individual colonies and isolate the plasmid DNA.

  • Verify the presence of the desired mutation by DNA sequencing.

  • Express and purify the mutant HIV-1 RT protein for use in inhibition assays as described in Protocol 1.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_protein Protein Expression & Purification cluster_assay Kinetic Assay p_design Primer Design pcr PCR Amplification p_design->pcr dpni DpnI Digestion pcr->dpni transform Transformation dpni->transform sequence Sequencing transform->sequence expression Protein Expression sequence->expression purification Purification expression->purification assay_setup Assay Setup purification->assay_setup incubation Incubation assay_setup->incubation detection Detection incubation->detection analysis Data Analysis detection->analysis validation validation analysis->validation Hypothesis Validation signaling_pathway cluster_rt_cycle HIV-1 RT Catalytic Cycle cluster_inhibition This compound A Inhibition RT_DNA RT-DNA/RNA Complex RT_DNA_dNTP RT-DNA/RNA-dNTP Complex RT_DNA->RT_DNA_dNTP dNTP Binding RT_DNA_inc RT-DNA(n+1)/RNA Complex RT_DNA_dNTP->RT_DNA_inc Polymerization RT_DNA_inc->RT_DNA Translocation This compound This compound A competitive_site Competitive Site (near active site) This compound->competitive_site uncompetitive_site Uncompetitive Site This compound->uncompetitive_site competitive_site->RT_DNA_dNTP Blocks dNTP Binding uncompetitive_site->RT_DNA_inc Inhibits Polymerization/ Translocation

References

A Comparative Analysis of the Anti-HIV Potency of Calanolide A and Calanolide B

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two promising natural compounds in the fight against HIV-1, Calanolide A and this compound B, reveals distinct differences in their antiviral efficacy. While both pyranocoumarin (B1669404) derivatives, originally isolated from the Calophyllum genus of tropical trees, function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), experimental data consistently demonstrates the superior potency of this compound A in inhibiting HIV-1 replication.

This guide provides a comprehensive comparison of the antiviral potency of this compound A and this compound B, presenting supporting experimental data, detailed methodologies for key assays, and visual representations of experimental workflows and mechanisms of action to inform researchers, scientists, and drug development professionals.

Data Presentation: Head-to-Head Antiviral Activity

The antiviral potency of this compound A and this compound B has been evaluated in various in vitro studies. The following table summarizes the key quantitative data, highlighting the comparative efficacy of these two compounds against HIV-1.

ParameterThis compound AThis compound BCell LineVirus StrainReference
EC50 (µM) 0.10.4CEM-SSHIV-1[1]
Activity against NNRTI-resistant strains Active against K103N and Y181C mutations.Less effective than this compound A.VariousHIV-1[2]

EC50 (50% Effective Concentration): The concentration of the drug that inhibits 50% of viral replication. A lower EC50 value indicates higher potency.

As the data indicates, this compound A is approximately four times more potent than this compound B in inhibiting HIV-1 replication in cell culture.[1] Furthermore, this compound A has demonstrated efficacy against HIV-1 strains that have developed resistance to other NNRTIs, a significant advantage in the context of evolving drug resistance.[2]

Mechanism of Action: Targeting HIV-1 Reverse Transcriptase

Both this compound A and this compound B exert their antiviral effects by inhibiting the HIV-1 reverse transcriptase (RT) enzyme.[1] This enzyme is crucial for the virus to convert its RNA genome into DNA, a necessary step for integration into the host cell's genome and subsequent replication. As non-nucleoside inhibitors, they bind to an allosteric site on the RT enzyme, distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, rendering it inactive.

Interestingly, studies on this compound A have revealed a unique and complex interaction with the HIV-1 RT. It is suggested that this compound A may bind to two distinct sites on the enzyme, contributing to its high potency and its activity against certain NNRTI-resistant strains.[3]

HIV_Replication_and_NNRTI_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibition NNRTI Inhibition Viral_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase Viral_RNA->Reverse_Transcriptase Binds Proviral_DNA Proviral DNA Reverse_Transcriptase->Proviral_DNA Reverse Transcription Inactive_RT Inactive RT Complex Reverse_Transcriptase->Inactive_RT Conformational Change Host_Cell_DNA Host Cell DNA Viral_Proteins New Viral Proteins Host_Cell_DNA->Viral_Proteins Transcription & Translation Proviral_DNA->Host_Cell_DNA Integration New_Virions New Virions Viral_Proteins->New_Virions Assembly Calanolide_A_B This compound A / B Calanolide_A_B->Reverse_Transcriptase Binds to Allosteric Site Inactive_RT->Proviral_DNA Inhibition

Mechanism of Action of this compound A and B.

Experimental Protocols

The determination of the antiviral potency of this compound A and B relies on standardized in vitro assays. Below are detailed methodologies for the key experiments cited.

Anti-HIV Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect host cells from the cell-killing (cytopathic) effects of viral infection.

  • Cell Culture: CEM-SS cells, a human T-lymphoblastoid cell line highly susceptible to HIV-1, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin (B1217042) at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Preparation: this compound A and B are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then serially diluted in culture medium to achieve a range of final concentrations for testing.

  • Infection: CEM-SS cells are plated in 96-well microtiter plates. A standardized amount of HIV-1 virus stock is added to the wells, with the exception of the uninfected control wells.

  • Treatment: Immediately after infection, the diluted compounds are added to the appropriate wells. Control wells include uninfected cells, infected untreated cells, and wells with a known anti-HIV drug as a positive control.

  • Incubation: The plates are incubated for 6 days at 37°C to allow for viral replication and the development of cytopathic effects.

  • Quantification of CPE: The viability of the cells is assessed using a colorimetric assay, such as the MTT assay. In this assay, the tetrazolium salt MTT is reduced by metabolically active (living) cells to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells. The absorbance is read using a microplate reader.

  • Data Analysis: The 50% effective concentration (EC50) is calculated by determining the concentration of the compound that results in a 50% reduction in the cytopathic effect compared to the untreated virus control.

CPE_Inhibition_Assay_Workflow Start Start Cell_Culture Culture CEM-SS Cells Start->Cell_Culture Plate_Cells Plate Cells in 96-well Plate Cell_Culture->Plate_Cells Infect_Cells Infect Cells with HIV-1 Plate_Cells->Infect_Cells Prepare_Compounds Prepare Serial Dilutions of Calanolides Add_Compounds Add Diluted Calanolides to Wells Prepare_Compounds->Add_Compounds Infect_Cells->Add_Compounds Incubate Incubate for 6 Days at 37°C Add_Compounds->Incubate MTT_Assay Perform MTT Assay for Cell Viability Incubate->MTT_Assay Read_Absorbance Read Absorbance with Microplate Reader MTT_Assay->Read_Absorbance Calculate_EC50 Calculate EC50 Values Read_Absorbance->Calculate_EC50 End End Calculate_EC50->End

Workflow for the CPE Inhibition Assay.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This is a cell-free enzymatic assay that directly measures the inhibitory effect of the compounds on the activity of the HIV-1 RT enzyme.

  • Reagents: The assay utilizes a recombinant HIV-1 RT enzyme, a template-primer (e.g., poly(A)•oligo(dT)), deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., digoxigenin-dUTP or biotin-dUTP), and the test compounds.

  • Reaction Setup: The reaction is typically performed in a 96-well plate. The reaction mixture, containing the template-primer and dNTPs, is added to the wells.

  • Compound Addition: Serial dilutions of this compound A and B are added to the reaction mixture.

  • Enzyme Addition: The reaction is initiated by the addition of the HIV-1 RT enzyme.

  • Incubation: The plate is incubated at 37°C for a specified period (e.g., 1 hour) to allow for DNA synthesis.

  • Detection: The amount of newly synthesized DNA, which incorporates the labeled dNTPs, is quantified. In a common ELISA-based format, the biotinylated DNA product is captured on a streptavidin-coated plate. An antibody conjugated to an enzyme (e.g., horseradish peroxidase) that specifically recognizes the digoxigenin (B1670575) label is then added. Finally, a substrate is added that produces a colorimetric signal proportional to the amount of captured DNA.

  • Data Analysis: The 50% inhibitory concentration (IC50) is determined by calculating the concentration of the compound that reduces the RT activity by 50% compared to the untreated enzyme control.

Conclusion

The available experimental data clearly indicates that this compound A possesses superior anti-HIV-1 potency compared to this compound B. Its lower EC50 value and its activity against NNRTI-resistant strains make it a more promising candidate for further drug development. The detailed experimental protocols provided herein offer a foundation for the continued investigation and comparison of these and other novel antiviral compounds. The unique mechanism of action of this compound A, potentially involving two binding sites on the HIV-1 reverse transcriptase, warrants further exploration as it may hold the key to overcoming drug resistance and improving therapeutic outcomes for individuals living with HIV-1.

References

A Comparative Analysis of Resistance Profiles: Calanolide A vs. Nevirapine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the resistance profiles of two non-nucleoside reverse transcriptase inhibitors (NNRTIs), Calanolide A and Nevirapine. The information is intended for researchers, scientists, and drug development professionals engaged in the field of HIV therapeutics.

Introduction

The development of drug resistance is a major obstacle in the long-term efficacy of antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of combination therapy for HIV-1, but their effectiveness can be compromised by the emergence of resistant viral strains. This guide examines the distinct resistance profiles of this compound A, a naturally derived NNRTI, and Nevirapine, a widely used synthetic NNRTI. Understanding these differences is crucial for the development of novel treatment strategies and salvage therapies.

Quantitative Data Summary

The following tables summarize the key resistance mutations associated with this compound A and Nevirapine, their impact on drug susceptibility, and the cross-resistance profiles.

Table 1: Primary Resistance Mutations and Fold-Change in Resistance

DrugPrimary Resistance Mutation(s)Fold-Change in Resistance (Approximate)Key References
This compound A T139IUp to 20-fold[1]
Y188H30-fold (in vitro)
Nevirapine Y181C50 to 100-fold[2]
K103N~50-fold[2]
G190AHigh-level[3]
V106A, V108I, Y188LVariable, often high-level[4]

Table 2: Cross-Resistance Profile

DrugActive Against Common Nevirapine-Resistant Strains (K103N, Y181C)?Virus Resistant to this Drug Remains Sensitive to the Other?Key References
This compound A YesYes[5][6][7]
Nevirapine NoYes (for T139I mutation)[1]

Mechanism of Action and Resistance

This compound A and Nevirapine both inhibit HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. However, they bind to different sites and elicit distinct resistance mutations.

Nevirapine binds to a hydrophobic pocket in the p66 subunit of HIV-1 RT. Resistance mutations, such as K103N and Y181C, alter the conformation of this binding pocket, reducing the affinity of the drug.[2][3] Resistance to Nevirapine can emerge rapidly, sometimes within a week of initiating monotherapy.[4]

This compound A is unique in that it appears to have two distinct binding sites on the RT enzyme.[6] The primary resistance mutation selected by this compound A is T139I.[1][8] Notably, viruses carrying the T139I mutation remain susceptible to Nevirapine and other NNRTIs.[1] Conversely, this compound A retains its activity against viruses with the common Nevirapine resistance mutations K103N and Y181C.[5][6] This lack of cross-resistance is a significant advantage for this compound A.

Experimental Protocols

The characterization of resistance profiles relies on several key experimental methodologies. Below are detailed overviews of the common techniques used in the cited studies.

In Vitro Resistance Selection Studies

This method is used to identify potential resistance mutations by culturing the virus in the presence of a drug.

  • Cell and Virus Culture : HIV-1 permissive cells (e.g., MT-4 or peripheral blood mononuclear cells) are cultured in a suitable medium. A wild-type HIV-1 strain is used to infect the cells.

  • Drug Escalation : The initial drug concentration is typically set at or near the 50% effective concentration (EC50). The virus is allowed to replicate.

  • Serial Passage : The culture supernatant, containing progeny virus, is used to infect fresh cells with gradually increasing concentrations of the drug. This process is repeated over multiple passages.

  • Monitoring and Analysis : Viral replication is monitored by measuring p24 antigen levels or reverse transcriptase activity. When the virus can replicate at significantly higher drug concentrations, the proviral DNA is sequenced to identify mutations in the reverse transcriptase gene.[1]

Genotypic Resistance Assays (e.g., ViroSeq™ HIV-1 Genotyping System)

Genotypic assays identify resistance-associated mutations by sequencing the viral genes.

  • RNA Isolation : Viral RNA is extracted from patient plasma samples.

  • Reverse Transcription and PCR (RT-PCR) : The viral RNA is converted to cDNA, and the protease and reverse transcriptase genes are amplified using PCR.

  • DNA Sequencing : The amplified DNA is sequenced. The ViroSeq™ system uses dideoxynucleotide chain termination sequencing (Sanger sequencing).

  • Sequence Analysis : The obtained sequence is compared to a wild-type reference sequence to identify mutations known to be associated with drug resistance.[9]

Phenotypic Resistance Assays (e.g., PhenoSense™ HIV Drug Resistance Assay)

Phenotypic assays directly measure the ability of a virus to replicate in the presence of a drug.

  • Cloning : The patient's viral protease and reverse transcriptase genes are amplified and inserted into a standardized viral vector that contains a reporter gene (e.g., luciferase).

  • Virus Production : The recombinant virus is produced in a cell line.

  • Susceptibility Testing : The recombinant virus is used to infect target cells in the presence of serial dilutions of antiretroviral drugs.

  • Quantification : After a set incubation period, viral replication is measured by the expression of the reporter gene. The drug concentration that inhibits viral replication by 50% (IC50) is determined and compared to that of a wild-type reference virus to calculate the fold-change in resistance.[2][5]

Site-Directed Mutagenesis

This technique is used to create specific mutations in the reverse transcriptase gene to confirm their role in drug resistance.

  • Primer Design : Oligonucleotide primers containing the desired mutation are synthesized.

  • PCR Amplification : A plasmid containing the wild-type reverse transcriptase gene is amplified using the mutagenic primers.

  • Template Removal : The original, non-mutated parental DNA is digested using the DpnI enzyme.

  • Transformation : The mutated plasmid is transformed into E. coli for replication.

  • Verification : The plasmid DNA is isolated and sequenced to confirm the presence of the desired mutation. The mutated enzyme can then be expressed and tested for its susceptibility to inhibitors.[6][8]

Visualizations

The following diagrams illustrate the mechanisms of action and resistance for this compound A and Nevirapine.

cluster_0 Mechanism of NNRTI Action cluster_1 Drug Binding HIV-1 RT HIV-1 RT NNRTI Binding Pocket NNRTI Binding Pocket HIV-1 RT->NNRTI Binding Pocket DNA Synthesis DNA Synthesis NNRTI Binding Pocket->DNA Synthesis blocks Inhibition Inhibition Nevirapine Nevirapine Nevirapine->NNRTI Binding Pocket Calanolide_A Calanolide_A Calanolide_A->NNRTI Binding Pocket

Figure 1: General mechanism of NNRTI inhibition of HIV-1 reverse transcriptase.

cluster_0 Nevirapine Resistance Nevirapine Nevirapine RT_WildType Wild-Type RT Nevirapine->RT_WildType Binds RT_Mutated Mutated RT (K103N, Y181C) Nevirapine->RT_Mutated Fails to Bind Effectively Inhibition of DNA Synthesis Inhibition of DNA Synthesis RT_WildType->Inhibition of DNA Synthesis Binding_Pocket_Altered Altered Binding Pocket RT_Mutated->Binding_Pocket_Altered Continued DNA Synthesis Continued DNA Synthesis RT_Mutated->Continued DNA Synthesis Reduced_Binding Reduced Binding

Figure 2: Mechanism of Nevirapine resistance through RT mutation.

cluster_0 This compound A Resistance vs. Nevirapine-Resistant Strains Calanolide_A Calanolide_A RT_NVP_Resistant NVP-Resistant RT (K103N, Y181C) Calanolide_A->RT_NVP_Resistant Binds & Inhibits RT_CAL_Resistant This compound A-Resistant RT (T139I) Calanolide_A->RT_CAL_Resistant Fails to Bind Nevirapine Nevirapine Nevirapine->RT_NVP_Resistant Fails to Bind Nevirapine->RT_CAL_Resistant Binds & Inhibits

Figure 3: Lack of cross-resistance between this compound A and Nevirapine.

References

Synergistic Antiviral Activity of Calanolide A in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective and durable antiretroviral therapies for HIV-1 often relies on combination strategies that can enhance efficacy, reduce dosages, and mitigate the emergence of drug resistance. Calanolide A, a non-nucleoside reverse transcriptase inhibitor (NNRTI) originally isolated from the tree Calophyllum lanigerum, has demonstrated promising synergistic effects when combined with other classes of antiretroviral drugs. This guide provides a comparative overview of the synergistic potential of this compound A, supported by experimental evidence and detailed methodologies.

Overview of Synergistic Combinations

In vitro studies have consistently shown that this compound A exhibits synergistic or additive antiviral interactions with a range of approved antiretroviral agents. These include nucleoside reverse transcriptase inhibitors (NRTIs), other NNRTIs, and protease inhibitors (PIs).[1][2][3][4] Notably, no antagonistic effects or enhanced cytotoxicity have been observed in these combinations, highlighting the favorable safety profile of such therapeutic strategies.[1][2]

A particularly significant synergistic interaction has been identified in a three-drug combination involving this compound A, the NRTI lamivudine (B182088), and the PI nelfinavir.[1][2][4] This combination has been highlighted as demonstrating a significant level of synergy in preclinical evaluations.[1][2]

Quantitative Analysis of Synergistic Effects

The synergy between this compound A and other antiretroviral drugs is quantified using the Combination Index (CI) method, a widely accepted approach for evaluating drug interactions. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Drug(s)EC50 (Alone) (µM)EC50 (in Combination) (µM)Combination Index (CI)Interaction
This compound A 0.1 - 0.17---
Lamivudine Typical ValueReduced Value< 1Synergistic
Nelfinavir Typical ValueReduced Value< 1Synergistic
This compound A + Lamivudine + Nelfinavir -Significantly Reduced<< 1Synergistic
This compound A + Nevirapine -Reduced Value≤ 1Additive to Synergistic
This compound A + Zidovudine (AZT) -Reduced Value< 1Synergistic
This compound A + Indinavir -Reduced Value< 1Synergistic
This compound A + Saquinavir -Reduced Value< 1Synergistic

Note: "Typical Value" and "Reduced Value" are placeholders to illustrate the expected trend in the absence of specific publicly available data. The synergistic combinations would result in a lower required concentration of each drug to achieve the same therapeutic effect.

Experimental Protocols

The assessment of synergistic effects between this compound A and other antiretroviral drugs typically involves in vitro anti-HIV assays. The following is a generalized protocol based on the widely used checkerboard assay format.

In Vitro Synergy Assessment using Checkerboard Assay

1. Cell Culture and Virus Preparation:

  • Human T-lymphocyte cell lines susceptible to HIV-1 infection (e.g., CEM-SS or MT-2) are cultured under standard conditions.
  • A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) is propagated and titrated to determine the appropriate infectious dose for the assay.

2. Drug Dilution and Plate Setup:

  • Stock solutions of this compound A and the combination drug(s) are prepared in a suitable solvent (e.g., DMSO).
  • A 96-well microtiter plate is used to create a matrix of drug concentrations. This compound A is serially diluted along the rows, and the other drug is serially diluted along the columns. This creates a "checkerboard" of varying concentration combinations of the two drugs.
  • Control wells containing each drug alone, as well as untreated virus-infected and uninfected cells, are included.

3. Infection and Incubation:

  • The cultured cells are infected with the pre-titered HIV-1 stock.
  • The infected cells are then added to the 96-well plate containing the drug dilutions.
  • The plate is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for multiple rounds of viral replication (typically 4-6 days).

4. Measurement of Antiviral Activity:

  • After the incubation period, the extent of HIV-1 replication is quantified. A common method is to measure the activity of reverse transcriptase in the cell culture supernatant, which is indicative of the amount of virus present. Another method involves the use of a tetrazolium-based dye (e.g., XTT) to measure the viability of the cells, as HIV-1 infection leads to cell death.

5. Data Analysis:

  • The EC50 for each drug alone and for the fixed-ratio combinations is calculated using a dose-response curve fitting program.
  • The Combination Index (CI) is then calculated using the Chou-Talalay method, which is based on the median-effect principle. This analysis determines whether the drug combination is synergistic, additive, or antagonistic.

Mechanism of Synergy

The synergistic interaction of this compound A with other antiretroviral drugs stems from its unique mechanism of action as an NNRTI. This compound A is capable of binding to two distinct sites on the HIV-1 reverse transcriptase enzyme.[5] This dual binding potential may contribute to a more profound inhibition of the enzyme's function, especially when combined with other drugs that target the same enzyme (like NRTIs and other NNRTIs) or different stages of the viral life cycle (like protease inhibitors).

By inhibiting reverse transcriptase through a distinct mechanism, this compound A can act in concert with other inhibitors to more effectively suppress viral replication. This multi-pronged attack makes it more difficult for the virus to develop resistance.

Visualizing the Experimental Workflow and Synergistic Action

To better understand the experimental process and the concept of synergy, the following diagrams are provided.

G Experimental Workflow for Synergy Assessment CellCulture Cell Culture (e.g., CEM-SS) Infection Cell Infection CellCulture->Infection VirusPrep Virus Preparation (HIV-1 IIIB) VirusPrep->Infection DrugDilution Drug Dilution (this compound A & Partner Drug) PlateSetup 96-Well Plate Setup (Checkerboard) DrugDilution->PlateSetup Incubation Incubation (4-6 days) PlateSetup->Incubation Quantification Quantify Viral Replication (e.g., RT Assay) Incubation->Quantification DataAnalysis Data Analysis (EC50 & CI Calculation) Quantification->DataAnalysis

Caption: Workflow for assessing drug synergy using the checkerboard assay.

G Conceptual Representation of Drug Synergy cluster_drugs Antiretroviral Drugs cluster_target HIV-1 Life Cycle CalanolideA This compound A (NNRTI) RT Reverse Transcriptase CalanolideA->RT Inhibits Synergy Synergistic Effect (Enhanced Inhibition) CalanolideA->Synergy PartnerDrug Partner Drug (e.g., NRTI or PI) PartnerDrug->RT Inhibits (if NRTI/NNRTI) Protease Protease PartnerDrug->Protease Inhibits (if PI) PartnerDrug->Synergy HIV HIV-1 Replication RT->HIV Required for Protease->HIV Required for Synergy->HIV Strongly Inhibits

Caption: Synergistic inhibition of HIV-1 replication by this compound A and a partner drug.

Conclusion

The available evidence strongly supports the development of this compound A as a component of combination antiretroviral therapy. Its synergistic interactions with other drug classes, particularly in the three-drug combination with lamivudine and nelfinavir, offer the potential for more potent and durable suppression of HIV-1. The lack of antagonistic effects and combination-induced toxicity further enhances its clinical potential. Further quantitative analysis from clinical trials will be crucial to fully elucidate the in vivo efficacy of these synergistic combinations.

References

Calanolide A: A Comparative Guide to Combination Therapy vs. Monotherapy in HIV Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Calanolide A combination therapy versus monotherapy for the treatment of HIV-1. It synthesizes experimental data from key in vitro and in vivo studies to highlight the potential advantages of using this compound A as part of a multi-drug regimen.

Executive Summary

This compound A, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has demonstrated significant anti-HIV-1 activity in preclinical models. While effective as a monotherapy, its true potential appears to lie in combination with other antiretroviral agents. Studies have consistently shown that this compound A exhibits synergistic or additive effects when used with nucleoside reverse transcriptase inhibitors (NRTIs), other NNRTIs, and protease inhibitors. This synergy not only enhances the potency of the treatment but also has the potential to lower the effective dose of individual drugs, thereby reducing potential toxicity and combating the development of drug resistance. A notable three-drug combination of a this compound with lamivudine (B182088) (an NRTI) and nelfinavir (B1663628) (a protease inhibitor) has been identified as particularly synergistic in in vitro assays.[1] Furthermore, in vivo studies in a hollow fiber mouse model have confirmed a synergistic effect between (+)-Calanolide A and zidovudine (B1683550) (AZT), another NRTI.

Mechanism of Action

This compound A inhibits the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[2] Uniquely among NNRTIs, it is believed to bind to two distinct sites on the RT enzyme.[3] This dual-binding capability may contribute to its potency and its ability to act synergistically with other antiretrovirals. The synergistic interaction with other NNRTIs, such as nevirapine, is thought to stem from their distinct binding modes on the reverse transcriptase enzyme.

Data Presentation: In Vitro and In Vivo Studies

The following tables summarize the quantitative data from studies comparing this compound A monotherapy with combination therapy in HIV models.

In Vitro Efficacy of this compound A Monotherapy
HIV-1 StrainCell LineEC50 (µM)Reference
Various Laboratory Strains-0.10 - 0.17--INVALID-LINK--[2]
In Vitro Synergy of this compound A in Combination Therapies

Data on specific combination index (CI) values and EC50 reductions for all combinations are not publicly available in the reviewed literature. The interactions are described qualitatively as synergistic or additive.

CombinationInteractionKey FindingsReference
This compound A + Lamivudine + NelfinavirSynergisticIdentified as the most effective three-drug combination in in vitro assays.[1]--INVALID-LINK--[1]
This compound A + AZTSynergisticObserved in both in vitro and in vivo models.--INVALID-LINK--; --INVALID-LINK--
This compound A + NevirapineSynergisticMechanistic studies suggest distinct binding sites on HIV-1 RT.--INVALID-LINK--
Calanolides + other NRTIsSynergistic/AdditiveBroadly effective in combination with various NRTIs.--INVALID-LINK--[1]
Calanolides + other NNRTIsSynergistic/AdditiveDemonstrates potential for dual NNRTI regimens.--INVALID-LINK--[1]
Calanolides + Protease InhibitorsSynergistic/AdditiveEffective in combination with multiple protease inhibitors.--INVALID-LINK--[1]
In Vivo Efficacy of (+)-Calanolide A and AZT Combination

Specific viral load reduction percentages from the hollow fiber mouse model study are not detailed in the available literature.

TreatmentModelKey FindingsReference
(+)-Calanolide A + AZTHollow Fiber Mouse ModelA synergistic effect was observed in suppressing HIV replication.--INVALID-LINK--

Experimental Protocols

In Vitro Anti-HIV-1 Drug Combination Assay (General Protocol)

This protocol is a generalized representation based on standard methodologies for assessing antiviral drug synergy.

  • Cell Culture and Virus Preparation:

    • Human T-lymphoid cells (e.g., CEM-SS) are cultured in appropriate media.

    • A well-characterized laboratory strain of HIV-1 is propagated and titered.

  • Drug Preparation:

    • This compound A and other antiretroviral agents are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Serial dilutions of each drug are prepared.

  • Combination Assay Setup:

    • A checkerboard dilution method is typically employed. In a 96-well plate, serial dilutions of this compound A are added to the rows, and serial dilutions of the second drug are added to the columns. For a three-drug combination, a third dimension of drug concentrations can be tested.

    • Control wells include cells with no drug, cells with each drug alone, and uninfected cells.

  • Infection and Incubation:

    • Cells are infected with a standardized amount of HIV-1.

    • The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 6-7 days.

  • Assessment of Viral Replication:

    • The extent of viral replication is quantified by measuring the amount of HIV-1 p24 antigen in the cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).

    • Alternatively, cell viability can be measured using a tetrazolium-based colorimetric assay (e.g., XTT), as HIV-1 infection is cytopathic to the cells.

  • Data Analysis:

    • The 50% effective concentration (EC50) for each drug alone and in combination is calculated.

    • The level of synergy, additivity, or antagonism is determined using a combination index (CI) method, such as the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

In Vivo Hollow Fiber Mouse Model
  • Hollow Fiber Preparation and Implantation:

    • Semi-permeable hollow fibers are filled with HIV-1-infected human T-cells.

    • The fibers are surgically implanted into the peritoneal cavity and/or subcutaneous space of immunodeficient mice (e.g., SCID mice). The fiber membrane allows for the exchange of nutrients and drugs but contains the infected cells.

  • Drug Administration:

    • Mice are treated with (+)-Calanolide A, AZT, the combination of both, or a placebo control.

    • Drugs are administered via a clinically relevant route, such as oral gavage or intraperitoneal injection, on a defined schedule.

  • Sample Collection and Analysis:

    • At specified time points, the hollow fibers are removed from the mice.

    • The viability of the cells within the fibers is assessed.

    • The amount of HIV-1 p24 antigen produced by the cells within the fibers is quantified by ELISA as a measure of viral replication.

  • Data Analysis:

    • The reduction in p24 antigen levels in the drug-treated groups is compared to the placebo control group to determine the antiviral efficacy.

    • The effect of the combination therapy is compared to the effects of the individual drugs to assess for synergy.

Visualizations

HIV_Lifecycle_and_Drug_Targets cluster_virus HIV-1 Virion cluster_cell Host Cell HIV_RNA Viral RNA Reverse_Transcription Reverse_Transcription HIV_RNA->Reverse_Transcription Reverse Transcription RT Reverse Transcriptase Protease Protease Assembly Assembly Integrase Integrase Integration Integration Cell_Receptor CD4 Receptor & Co-receptor Nucleus Nucleus Host_DNA Host DNA Viral_DNA Viral_DNA Reverse_Transcription->Viral_DNA Viral_DNA->Integration Integration Proviral_DNA Proviral_DNA Integration->Proviral_DNA Transcription Transcription Proviral_DNA->Transcription Transcription Viral_mRNA Viral_mRNA Transcription->Viral_mRNA Translation Translation Viral_mRNA->Translation Translation Viral_Proteins Viral_Proteins Translation->Viral_Proteins Viral_Proteins->Assembly Assembly Budding Budding Assembly->Budding Budding New_Virion New_Virion Budding->New_Virion NNRTI This compound A (NNRTI) NNRTI->Reverse_Transcription NRTI AZT, Lamivudine (NRTI) NRTI->Reverse_Transcription PI Nelfinavir (Protease Inhibitor) PI->Assembly Synergy_Concept cluster_monotherapy Monotherapy cluster_combination Combination Therapy Calanolide_A This compound A Alone Effect_A Antiviral Effect Calanolide_A->Effect_A EC50 Drug_B Drug B Alone Effect_B Antiviral Effect Drug_B->Effect_B EC50 Combination This compound A + Drug B Synergistic_Effect Greater Antiviral Effect Combination->Synergistic_Effect Lower EC50 Reduced_Dosage Reduced Drug Dosages Synergistic_Effect->Reduced_Dosage Allows for Increased_Efficacy Increased Efficacy Synergistic_Effect->Increased_Efficacy Leads to Reduced_Toxicity Reduced Toxicity Reduced_Dosage->Reduced_Toxicity May result in Overcome_Resistance Overcome Drug Resistance Increased_Efficacy->Overcome_Resistance Can help to

References

Evaluating the In Vivo Efficacy of Synthetic Calanolide A Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of synthetic Calanolide A analogs against Human Immunodeficiency Virus Type 1 (HIV-1). This compound A, a naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI), and its synthetic analogs represent a promising class of antiretroviral compounds. This document summarizes key in vivo experimental data, details relevant methodologies, and offers a comparison with other anti-HIV agents to support ongoing research and development efforts in this field.

In Vivo Efficacy of this compound A Analogs

In vivo studies are crucial for evaluating the therapeutic potential of drug candidates. The primary model used for assessing the in vivo anti-HIV efficacy of this compound A and its analogs has been the hollow fiber mouse model. This model allows for the evaluation of drug efficacy in a contained system within a living organism, providing insights into drug activity and potential synergies with other compounds.

A key analog, (+)-dihydrothis compound A, has been investigated for its pharmacokinetic properties in mice. These studies are vital for determining the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which influences its in vivo efficacy and dosing regimens.

Comparative Efficacy Data

The following table summarizes available in vivo efficacy data for (+)-Calanolide A and its combination with Zidovudine (AZT), a nucleoside reverse transcriptase inhibitor.

Compound/CombinationAnimal ModelKey FindingsReference
(+)-Calanolide AHollow Fiber Mouse ModelDemonstrated suppression of HIV-1 replication in both intraperitoneal and subcutaneous compartments.[1]
(+)-Calanolide A + AZTHollow Fiber Mouse ModelA synergistic effect in suppressing HIV-1 replication was observed.[1]

Note: Specific quantitative data on the percentage of viral load reduction from these in vivo studies are not publicly detailed in the reviewed literature. Access to the full-text publications of the cited studies would be necessary to extract this information.

Pharmacokinetic Profile

Understanding the pharmacokinetic profile is essential for interpreting in vivo efficacy. A comparative study in CD2F1 mice has provided valuable insights into the bioavailability of this compound A and its dihydro-analog.

CompoundAnimal ModelAdministrationKey Pharmacokinetic ParametersReference
(+)-Calanolide ACD2F1 MiceIntravenous and OralOral bioavailability was found to be 13.2%.[2]
(+)-Dihydrothis compound ACD2F1 MiceIntravenous and OralOral bioavailability was markedly better at 46.8%.[2]

This data suggests that the synthetic analog, (+)-dihydrothis compound A, possesses a more favorable oral bioavailability, which is a significant advantage for clinical development.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. Below is a generalized protocol for the hollow fiber mouse model as applied to anti-HIV drug screening, based on available literature.

Hollow Fiber Mouse Model for Anti-HIV-1 Drug Evaluation

This in vivo assay provides a preliminary assessment of a compound's efficacy against HIV-1.

Objective: To determine the ability of a test compound to inhibit HIV-1 replication in human cells implanted within a semi-permeable fiber in a murine host.

Materials:

  • Immunodeficient mice (e.g., SCID mice)

  • Hollow fibers (e.g., polyvinylidene fluoride (B91410) - PVDF)

  • Human T-lymphoid cell line susceptible to HIV-1 infection (e.g., CEM-SS)

  • HIV-1 viral stock

  • Test compound (e.g., this compound A analog)

  • Control compounds (e.g., AZT, vehicle)

  • Culture medium and supplements

  • p24 antigen ELISA kit or reverse transcriptase activity assay kit

Procedure:

  • Cell Preparation: Culture CEM-SS cells to the desired density. A portion of the cells is infected with HIV-1.

  • Fiber Preparation: Hollow fibers are prepared and sterilized. The ends of the fibers are sealed.

  • Cell Encapsulation: A mixture of infected and uninfected CEM-SS cells is carefully injected into the hollow fibers.

  • Implantation: The cell-filled hollow fibers are surgically implanted into the peritoneal cavity and/or the subcutaneous space of the immunodeficient mice.

  • Drug Administration: Mice are treated with the test compound, control compounds, or vehicle according to the planned dosing schedule (e.g., once or twice daily) and route (e.g., oral gavage, intraperitoneal injection).

  • Treatment Period: The treatment continues for a predetermined period, typically several days.

  • Fiber Retrieval: At the end of the treatment period, the mice are euthanized, and the hollow fibers are retrieved.

  • Efficacy Assessment: The cells within the fibers are harvested. The viral replication is quantified by measuring the p24 antigen concentration or reverse transcriptase activity. Cell viability can also be assessed.

  • Data Analysis: The reduction in viral markers in the treated groups is compared to the vehicle control group to determine the in vivo efficacy of the test compound.

Workflow of the Hollow Fiber Mouse Model

G cluster_prep Preparation cluster_implant Implantation cluster_treat Treatment & Analysis A Culture CEM-SS cells B Infect cells with HIV-1 A->B D Encapsulate cells in fibers B->D C Prepare hollow fibers C->D E Implant fibers in mice D->E F Administer drug/control E->F G Retrieve fibers F->G H Assess viral replication G->H I Analyze data H->I

Caption: Workflow of the in vivo hollow fiber assay for anti-HIV drug screening.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

This compound A and its analogs are non-nucleoside reverse transcriptase inhibitors (NNRTIs). They function by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme, which is distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of the viral RNA genome into DNA. A unique feature of this compound A is its ability to bind to two distinct sites on the reverse transcriptase enzyme.

Signaling Pathway of this compound A Action

cluster_virus HIV-1 Lifecycle cluster_drug Drug Action ViralRNA Viral RNA RT Reverse Transcriptase ViralRNA->RT Template ProviralDNA Proviral DNA RT->ProviralDNA Reverse Transcription CalanolideA This compound A Analog CalanolideA->RT Inhibition

Caption: Inhibition of HIV-1 reverse transcriptase by this compound A analogs.

Comparison with Alternative Anti-HIV Agents

This compound A and its analogs have been evaluated in the context of existing antiretroviral therapies. In vitro studies have demonstrated synergistic or additive effects when combined with various classes of anti-HIV drugs, including:

  • Nucleoside Reverse Transcriptase Inhibitors (NRTIs): Zidovudine (AZT)

  • Other Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Nevirapine (B1678648)

  • Protease Inhibitors (PIs)

The unique binding site and mechanism of action of this compound A suggest that its analogs could be effective against HIV-1 strains that have developed resistance to other NNRTIs. However, direct in vivo comparative efficacy studies between synthetic this compound A analogs and currently approved NNRTIs like efavirenz (B1671121) or nevirapine are not extensively available in the public domain. Such studies would be invaluable in positioning these novel compounds within the current landscape of HIV treatment.

Conclusion

Synthetic this compound A analogs, particularly (+)-dihydrothis compound A with its improved oral bioavailability, show promise as potential anti-HIV-1 therapeutic agents. In vivo studies using the hollow fiber mouse model have confirmed their activity and synergistic potential with other antiretrovirals. The unique mechanism of action of this class of NNRTIs may offer an advantage in combating drug-resistant viral strains. Further in vivo studies with robust quantitative endpoints and direct comparisons to standard-of-care NNRTIs are warranted to fully elucidate the therapeutic potential of these compounds.

References

Calanolide A: A Potential New Frontier in the Fight Against Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing data suggests that Calanolide A, a naturally derived compound, holds significant therapeutic potential as a novel agent against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). This comparison guide synthesizes available preclinical data on this compound A, evaluating its efficacy against both drug-susceptible and drug-resistant TB strains and benchmarking it against current and emerging therapeutic alternatives.

Executive Summary

This compound A, a non-nucleoside reverse transcriptase inhibitor (NNRTI) originally investigated for anti-HIV activity, has demonstrated potent antimycobacterial properties.[1][2][3][4] It is active against both replicating and non-replicating Mtb and, crucially, shows efficacy against strains resistant to current first-line drugs like rifampicin (B610482) and isoniazid.[1][2][3] Preliminary mechanistic studies suggest that this compound A inhibits DNA and RNA synthesis in Mtb, a mode of action similar to the key anti-TB drug rifampicin, yet it appears to act on a different molecular target, thereby overcoming existing resistance mechanisms.[1][2][3]

This guide provides a detailed comparison of this compound A with standard and newer anti-TB drugs, supported by in vitro efficacy and cytotoxicity data. Experimental protocols for key assays are outlined to ensure reproducibility and aid researchers in further validating these findings.

In Vitro Efficacy: this compound A vs. Standard and Novel TB Therapeutics

The in vitro activity of this compound A against various strains of M. tuberculosis has been evaluated, demonstrating a promising spectrum of activity. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound A and comparator drugs.

Table 1: In Vitro Activity of this compound A Against Mycobacterium tuberculosis

CompoundMtb StrainMIC (µg/mL)Reference
This compound A H37Rv (drug-susceptible)3.1 - 12.5[2]
Isoniazid-resistant8 - 16[2]
Rifampicin-resistant8 - 16[2]
Streptomycin-resistant8 - 16[2]
Intracellular H37Rv in macrophages< MIC (in vitro)[1][2][3]

Table 2: Comparative In Vitro Activity of Standard and Newer Anti-TB Drugs

DrugMtb StrainMIC Range (µg/mL)Reference
Isoniazid Drug-susceptible0.015 - 0.25
Isoniazid-resistant (katG mutation)> 1.0
Rifampicin Drug-susceptible0.06 - 0.5
Rifampicin-resistant (rpoB mutation)> 1.0[5]
Ethambutol Drug-susceptible0.5 - 2.0
Pyrazinamide Drug-susceptible12.5 - 100
Bedaquiline Drug-susceptible0.03 - 0.12
MDR-TB0.03 - 0.24
Delamanid Drug-susceptible0.006 - 0.024
Pretomanid Drug-susceptible0.015 - 0.25

Safety Profile: In Vitro Cytotoxicity

Preclinical assessment of cytotoxicity is crucial for evaluating the therapeutic index of a new drug candidate. Available data on the cytotoxicity of this compound A is presented below.

Table 3: In Vitro Cytotoxicity of this compound A

CompoundCell LineCytotoxicity MetricValue (µg/mL)Selectivity Index (SI)Reference
This compound A Vero (kidney epithelial)LD507.62.4
Analogue 23 Vero (kidney epithelial)LD50> 10> 3.2[2]

The Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration to the effective concentration (LD50/MIC). A higher SI value indicates a more favorable safety profile.

Mechanism of Action: A Novel Approach to Inhibit Mycobacterial Growth

The proposed mechanism of action for this compound A against M. tuberculosis involves the inhibition of nucleic acid synthesis, which subsequently halts protein synthesis, leading to bacterial death.[1][2][3] This is analogous to the mechanism of rifampicin, which targets the β-subunit of the DNA-dependent RNA polymerase. However, this compound A's effectiveness against rifampicin-resistant strains strongly suggests a different molecular target within the transcriptional or translational machinery of the bacterium.[1][2][3]

CalanolideA_Mechanism Proposed Mechanism of Action of this compound A in M. tuberculosis CalanolideA This compound A Mtb Mycobacterium tuberculosis CalanolideA->Mtb Enters RNAPolymerase DNA-dependent RNA Polymerase (Target) CalanolideA->RNAPolymerase Inhibits DNAReplication DNA Replication CalanolideA->DNAReplication Inhibits Mtb->RNAPolymerase Mtb->DNAReplication Transcription Transcription (RNA Synthesis) RNAPolymerase->Transcription BacterialDeath Bacterial Death RNAPolymerase->BacterialDeath BacterialGrowth Bacterial Growth and Proliferation DNAReplication->BacterialGrowth DNAReplication->BacterialDeath Translation Translation (Protein Synthesis) Transcription->Translation Translation->BacterialGrowth

Caption: Proposed mechanism of this compound A in M. tuberculosis.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key in vitro assays are provided below.

Microplate Alamar Blue Assay (MABA) for MIC Determination

This colorimetric assay is a widely used method for determining the MIC of compounds against M. tuberculosis.

MABA_Workflow MABA Workflow for MIC Determination start Start prep_plate Prepare 96-well plate with serial dilutions of this compound A start->prep_plate add_bacteria Inoculate wells with M. tuberculosis suspension prep_plate->add_bacteria incubate1 Incubate at 37°C for 7 days add_bacteria->incubate1 add_reagents Add Alamar Blue and Tween 80 solution incubate1->add_reagents incubate2 Incubate at 37°C for 24 hours add_reagents->incubate2 read_results Read results visually or with a spectrophotometer (Blue = Inhibition, Pink = Growth) incubate2->read_results determine_mic Determine MIC as the lowest concentration that prevents color change read_results->determine_mic end End determine_mic->end MGIT_Workflow BACTEC MGIT 960 Workflow start Start prep_tubes Prepare MGIT tubes containing 7H9 broth and fluorescent sensor start->prep_tubes add_supplement Add MGIT Growth Supplement and PANTA™ antibiotic mixture prep_tubes->add_supplement add_drug Add appropriate concentration of this compound A to test tubes (one drug-free growth control) add_supplement->add_drug prep_inoculum Prepare standardized inoculum of M. tuberculosis add_drug->prep_inoculum inoculate Inoculate all tubes with the bacterial suspension prep_inoculum->inoculate load_instrument Load tubes into the BACTEC MGIT 960 instrument inoculate->load_instrument automated_monitoring Automated incubation and continuous monitoring of oxygen consumption via fluorescence load_instrument->automated_monitoring results Instrument flags positive tubes (growth) based on fluorescence increase automated_monitoring->results end End results->end

References

Calanolide A: A Comparative Safety Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide comparing the safety profile of the novel NNRTI Calanolide A against first-generation alternatives, supported by preclinical and clinical data.

This compound A, a naturally derived non-nucleoside reverse transcriptase inhibitor (NNRTI), has emerged as a promising candidate in the landscape of antiretroviral therapeutics. Extracted from the tree Calophyllum lanigerum, this compound exhibits a unique mechanism of action, binding to two distinct sites on the HIV-1 reverse transcriptase enzyme.[1] Its favorable resistance profile further enhances its potential clinical utility.[1] For drug development professionals, a thorough understanding of a candidate's safety profile is paramount. This guide provides a comparative analysis of the preclinical and clinical safety data for this compound A against established first-generation NNRTIs, including Efavirenz, Nevirapine, and Delavirdine.

Quantitative Safety Profile Comparison

The safety of an antiretroviral agent is evaluated through a combination of in vitro cytotoxicity assays and in vivo preclinical and clinical studies. The following tables summarize key quantitative data to facilitate a direct comparison between this compound A and other NNRTIs.

Preclinical Toxicology Data

Preclinical studies in animal models are fundamental for establishing initial safety margins, such as the 50% lethal dose (LD50), and for identifying potential target organs for toxicity. This compound A has demonstrated a favorable preclinical safety profile, being well-tolerated in multiple species.[1] In mice, an LD50 of 1.99 g/kg has been reported. Notably, in studies with rats and dogs, a specific LD50 could not be attained, even at high doses (up to 150 mg/kg in rats), indicating a low level of acute toxicity.[1] In contrast, data for direct comparator NNRTIs in rodent models is less publicly available, though established toxicity profiles exist from extensive clinical use.

CompoundAnimal ModelRouteLD50 (Lethal Dose, 50%)Key Findings & Citation(s)
This compound A MouseOral1.99 g/kgGenerally well-tolerated.
This compound A RatOral>150 mg/kgNo lethal dose attained; gastric irritation noted at high doses.[1]
This compound A DogOral>100 mg/kgNo lethal dose attained; emesis was the dose-limiting effect.[1]
Efavirenz D. melanogasterOral93.11 mg/10g foodStudy in fruit flies indicates dose-dependent mortality.
In Vitro Cytotoxicity Data

The 50% cytotoxic concentration (CC50) is a critical in vitro measure of a drug's toxicity to cells. A higher CC50 value is desirable, as it indicates that a higher concentration of the drug is needed to cause cell death. The therapeutic potential is often expressed as the Selectivity Index (SI), the ratio of CC50 to the 50% effective concentration (EC50). This compound A demonstrates a promising SI, with its cytotoxicity observed at concentrations approximately 100 to 200 times greater than its effective antiviral concentration.[1]

CompoundCell LineCC50 (Cytotoxic Concentration, 50%)EC50 (Effective Concentration, 50%)Selectivity Index (SI = CC50/EC50)
This compound A Various~50 - 100 µM (estimated)0.02 - 0.5 µM[1]>100
Efavirenz MT-435 - 37 µM0.0017 - 0.025 µM>1400
Nevirapine MT-4Not specifiedNot specifiedNot specified
Delavirdine MT-4Not specifiedNot specifiedNot specified

Note: The CC50 for this compound A is estimated based on reports that it is 100-200 times its EC50.[1] Direct comparative studies in the same assay are limited.

Clinical Adverse Events Profile

Phase I clinical trials involving healthy, HIV-negative human subjects have provided crucial insights into the safety and tolerability of this compound A. The reported adverse events have been predominantly mild and transient. This contrasts with the more severe toxicities, such as hepatotoxicity and severe rash, that are associated with some first-generation NNRTIs.

CompoundIncidence RateCommon Adverse Events (>5% incidence)Serious Adverse Events (<1% incidence or Boxed Warnings)
This compound A Not dose-relatedDizziness (~51% - may be multifactorial), taste perversion, headache, nausea, eructation.[1]One serious adverse event occurred during a study but was not detailed.[1]
Efavirenz 26% (rash)Rash, dizziness, insomnia, abnormal dreams, trouble concentrating, nausea, headache, fatigue.Psychiatric symptoms (depression, suicidal ideation), severe skin reactions, liver problems.
Nevirapine 16% (rash), 1% (hepatitis)Rash, nausea, headache, fatigue.Severe, life-threatening hepatotoxicity and skin reactions (Stevens-Johnson syndrome).
Delavirdine 18-32% (rash)Rash (typically mild-to-moderate), headache, nausea, fatigue.Stevens-Johnson syndrome (rare).

Experimental Protocols

Standardized protocols are essential for the reproducible assessment of a drug's safety profile. Below are detailed methodologies for key experiments cited in this comparison.

In Vitro Cytotoxicity Assay: MTT Method in MT-4 Cells

This assay determines the concentration of an antiviral compound that is toxic to host cells. It measures the metabolic activity of cells, which is an indicator of cell viability.

1. Cell Preparation:

  • Culture human T-lymphocyte MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.
  • Seed cells into a 96-well microtiter plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of medium.

2. Compound Dilution and Application:

  • Prepare serial dilutions of the test compound (e.g., this compound A) in the culture medium.
  • Add 100 µL of the diluted compound to the respective wells. Include "cells only" wells as a negative control (100% viability).

3. Incubation:

  • Incubate the plate for a period corresponding to the antiviral assay (typically 4-5 days) at 37°C in a 5% CO2 incubator.

4. MTT Reagent Addition:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
  • Add 10-20 µL of the MTT solution to each well.
  • Incubate the plate for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

5. Solubilization and Measurement:

  • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the formazan crystals.
  • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all crystals are dissolved.
  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

6. Data Analysis:

  • Calculate cell viability as a percentage relative to the untreated control cells.
  • Plot the percentage of viability against the compound concentration and use non-linear regression analysis to determine the CC50 value.

Preclinical Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This study provides information on the acute toxic effects of a single oral dose of a substance and is used to estimate a median lethal dose (LD50) to classify the substance.

1. Test Animals:

  • Use a single sex of a standard laboratory rodent strain (typically female rats, as they are often slightly more sensitive).
  • Animals should be young, healthy adults, acclimatized to laboratory conditions for at least 5 days.

2. Housing and Feeding:

  • House animals in appropriate cages with controlled temperature (22°C ± 3°C) and humidity (30-70%).
  • Provide standard laboratory diet and drinking water ad libitum.
  • Fast animals prior to dosing (e.g., withhold food overnight for rats).

3. Dose Administration:

  • Administer the test substance in a single dose by oral gavage. The volume should be minimized, typically not exceeding 1 mL/100g body weight.
  • The procedure uses a stepwise approach with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). Start with a dose expected to produce some toxicity.
  • Each step uses 3 animals.

4. Stepwise Procedure:

  • Step 1: Dose 3 animals at the starting dose level.
  • Observation: If mortality occurs, the subsequent step involves dosing 3 new animals at a lower dose level. If no mortality occurs, the next step uses 3 new animals at a higher dose level.
  • Endpoint: The test is stopped when mortality is observed, allowing for classification of the substance's toxicity, or when no mortality is seen at the highest dose level.

5. Observations:

  • Observe animals frequently on the day of dosing and at least once daily for 14 days.
  • Record all clinical signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as the onset, duration, and severity of these signs.
  • Record individual animal body weights shortly before dosing and at least weekly thereafter.
  • Note all mortalities and the time of death.

6. Pathology:

  • At the end of the 14-day observation period, euthanize all surviving animals.
  • Conduct a gross necropsy on all animals (those that died during the study and those euthanized at termination) and record any observed pathological changes.

Visualizing Workflows and Pathways

Diagrams are essential for clarifying complex processes. The following visualizations, created using the DOT language, illustrate a typical drug safety assessment workflow and the mechanism of action for NNRTIs.

G cluster_0 In Vitro / Preclinical Phase cluster_1 Clinical Phase A Compound Synthesis & Initial Screening B In Vitro Cytotoxicity Assays (e.g., MTT on MT-4 cells) A->B C In Vitro Genotoxicity Assays (e.g., Ames, Micronucleus) B->C D Acute Animal Toxicity Studies (e.g., OECD 423 - LD50) C->D E Repeat-Dose Animal Studies D->E F Phase I Clinical Trial (Healthy Volunteers) E->F IND Submission G Phase II Clinical Trial (HIV+ Patients - Efficacy & Safety) F->G H Phase III Clinical Trial (Large-Scale Efficacy & Safety) G->H I Regulatory Review & Approval H->I

Caption: Generalized workflow for the safety assessment of a new antiretroviral drug candidate.

NNRTI_Mechanism cluster_HIV HIV-1 Reverse Transcriptase Enzyme RT Allosteric Pocket (NNRTI Binding Site) ConformationChange Conformational Change (Enzyme Inactivation) RT->ConformationChange Induces ActiveSite Active Site Block DNA Synthesis BLOCKED ActiveSite->Block This compound This compound A (NNRTI) This compound->RT Binds dNTP dNTPs (Building Blocks for DNA) dNTP->ActiveSite Binding Inhibited ConformationChange->ActiveSite

Caption: Mechanism of action for NNRTIs like this compound A, showing allosteric inhibition.

Conclusion

The available data indicates that this compound A possesses a highly favorable safety profile compared to first-generation NNRTIs. Its preclinical profile is marked by low acute toxicity, and clinical studies in humans have revealed only mild, transient adverse events with no clear dose relationship. This benign profile, particularly the apparent lack of significant hepatotoxicity or severe rash, distinguishes it from agents like Nevirapine and Efavirenz. While further large-scale clinical trials are necessary to fully delineate its long-term safety, the current body of evidence positions this compound A as a strong candidate for continued development, potentially offering a safer alternative in the arsenal (B13267) of antiretroviral therapies.

References

Calanolide A: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Calanolide A clinical trial data in the context of established non-nucleoside reverse transcriptase inhibitors.

Introduction

This compound A is an experimental non-nucleoside reverse transcriptase inhibitor (NNRTI) originally isolated from the tropical rainforest tree Calophyllum lanigerum.[1][2] It has demonstrated in vitro activity against HIV-1, including strains resistant to some other NNRTIs.[3] This guide provides a meta-analysis of available clinical trial data for this compound A, offering a comparison with the established NNRTIs Efavirenz and Nevirapine to provide context for researchers, scientists, and drug development professionals. It is important to note that a direct head-to-head clinical trial comparing this compound A with other antiretrovirals has not been published. Therefore, the comparative data presented is based on separate clinical trials and serves as an indirect benchmark.

Mechanism of Action

This compound A, like other NNRTIs, inhibits the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle.[1] This enzyme is responsible for converting the viral RNA genome into DNA, which is then integrated into the host cell's genome.[4][5][6] By binding to a non-catalytic site on the reverse transcriptase, NNRTIs induce a conformational change that disrupts the enzyme's function, thereby halting DNA synthesis and preventing the virus from replicating.[7]

HIV_Replication_Cycle HIV Virion HIV Virion Host Cell Host Cell HIV Virion->Host Cell 1. Fusion Viral RNA Viral RNA Host Cell->Viral RNA 2. Entry Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription 3. Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration 4. Integration Provirus Provirus Integration->Provirus Transcription & Translation Transcription & Translation Provirus->Transcription & Translation 5. Replication Viral Proteins Viral Proteins Transcription & Translation->Viral Proteins Assembly & Budding Assembly & Budding Viral Proteins->Assembly & Budding 6. Assembly New HIV Virion New HIV Virion Assembly & Budding->New HIV Virion 7. Budding This compound A (NNRTI) This compound A (NNRTI) This compound A (NNRTI)->Reverse Transcription Inhibition

Caption: HIV-1 Replication Cycle and NNRTI Inhibition (Max Width: 760px)

Clinical Trial Data for this compound A

Phase I and Phase IIb clinical trials for this compound A have been completed. The available data focuses on safety, pharmacokinetics, and preliminary efficacy.

Table 1: Summary of this compound A Clinical Trial Data
Trial Phase Dosage Key Findings Adverse Events
Phase I (Healthy Volunteers) Single doses of 200, 400, 600, and 800 mgFavorable safety profile. Half-life of approximately 20 hours at the 800 mg dose.Mild and transient dizziness, taste alteration, headache, belching, and nausea.[3]
Phase IIb (Treatment-Naive HIV-1 Patients) 200, 400, or 600 mg twice daily for 14 daysSignificant reduction in viral load observed in the 600 mg group at the end of the dosing period. No development of resistance during the study period.[8]Not detailed in available reports.

Comparative Efficacy with Other NNRTIs

While direct comparative trials are unavailable, this section presents data from separate studies on Efavirenz and Nevirapine to provide a general benchmark for NNRTI performance in treatment-naive HIV-1 patients.

Table 2: Indirect Comparison of NNRTI Efficacy in Treatment-Naive Patients
Drug Dosage Efficacy Endpoint Study Duration Source
This compound A 600 mg twice dailySignificant viral load reduction14 daysBioWorld (2000)[8]
Efavirenz 600 mg once daily~89% with viral load <50 copies/mL96 weeksACTG 5142[9]
Nevirapine 200 mg twice daily~51% with viral load <20 copies/mL (in triple-drug therapy)52 weeksINCAS Trial[10]

Disclaimer: The data in Table 2 is for informational purposes only and does not represent a direct comparison from a head-to-head clinical trial. Efficacy endpoints and study designs vary significantly between these trials.

Experimental Protocols

This compound A Phase IIb Monotherapy Trial Experimental Workflow

The Phase IIb studies of this compound A as a monotherapy for HIV infection were randomized, double-blind, placebo-controlled trials.

CalanolideA_PhaseIIb_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Period cluster_assessment Assessment Patient_Screening Screening of Treatment-Naive HIV-1 Infected Individuals Enrollment Enrollment of 43 Participants Patient_Screening->Enrollment Randomization Randomization Enrollment->Randomization Group_A This compound A (200 mg twice daily) Randomization->Group_A Group_B This compound A (400 mg twice daily) Randomization->Group_B Group_C This compound A (600 mg twice daily) Randomization->Group_C Placebo_Group Placebo Randomization->Placebo_Group Treatment 14-Day Dosing Period Group_A->Treatment Group_B->Treatment Group_C->Treatment Placebo_Group->Treatment Endpoint_Assessment Assessment of Viral Load and Resistance Treatment->Endpoint_Assessment

Caption: this compound A Phase IIb Trial Workflow (Max Width: 760px)
Key Methodologies from this compound A Clinical Trials

  • Study Design: Randomized, double-blind, placebo-controlled.[8]

  • Patient Population: Treatment-naive individuals infected with HIV-1.[8]

  • Inclusion Criteria (for a Phase IIa study - NCT00005120):

    • At least 18 years old.

    • CD4 cell count of 200 cells/mm³ or more.

    • HIV RNA levels of 5,000 copies/mL or more.

  • Exclusion Criteria (for a Phase IIa study - NCT00005120):

    • History of opportunistic (AIDS-related) infection or cancer.

    • Active pulmonary tuberculosis.

    • Significant heart, stomach, intestinal, liver, nerve, or kidney problems.

    • Previous use of anti-HIV drugs.

  • Dosage Regimen (Phase IIb): 200, 400, or 600 mg of this compound A administered orally twice daily for 14 days.[8]

  • Primary Outcome Measures:

    • Safety and tolerability.

    • Change in plasma HIV-1 RNA levels from baseline.

Conclusion

The available clinical trial data for this compound A suggests that it is a well-tolerated NNRTI with demonstrable antiviral activity in short-term studies. The significant reduction in viral load at the 600 mg twice-daily dose is a promising finding. However, the lack of long-term efficacy and safety data, as well as the absence of direct comparative studies with other antiretrovirals, makes it difficult to definitively position this compound A within the current landscape of HIV-1 therapeutics. Further clinical development, including larger, longer-term trials and head-to-head comparisons, would be necessary to fully elucidate its potential role in HIV-1 treatment regimens. The unique in-vitro resistance profile of this compound A warrants further investigation, as it may offer an advantage in treating patients with resistance to other NNRTIs.[3]

References

Safety Operating Guide

Proper Disposal of Calanolide A: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like Calanolide A is a critical component of laboratory safety and operational integrity. While a specific Safety Data Sheet (SDS) with official disposal instructions for this compound A is not publicly available, a comprehensive disposal plan can be formulated by adhering to general principles of laboratory chemical waste management and guidelines for investigational drugs.

The primary approach is to treat this compound A as a chemical waste and manage it through an institution's Environmental Health and Safety (EHS) department. This ensures that all local, state, and federal regulations are met.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, ensure that all personnel handling this compound A are familiar with its general safety profile. Studies have indicated that this compound A has a relatively favorable safety profile with minimal toxicity. However, as with any investigational compound, appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn at all times to minimize exposure.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the proper disposal of this compound A waste, including pure compound, solutions, and contaminated labware.

1. Waste Identification and Segregation:

  • Treat all this compound A waste as chemical waste. This includes unused or expired compounds, leftover solutions, and any materials that have come into direct contact with this compound A (e.g., vials, pipette tips, contaminated gloves, and bench paper).

  • Do not mix this compound A waste with other waste streams unless explicitly approved by your institution's EHS department. Incompatible chemicals can react dangerously.

2. Waste Container Selection and Labeling:

  • Select a compatible waste container. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, leak-proof screw-top cap is generally suitable for solid and liquid waste.

  • Properly label the waste container. The label should be clear, durable, and include the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound A"

    • The concentration (if in solution)

    • The physical state (solid or liquid)

    • The date the waste was first added to the container

    • The Principal Investigator's (PI) name and contact information

    • The laboratory room number

3. Waste Accumulation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA). The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.

  • Ensure the waste container is kept closed at all times, except when adding waste.

  • Store the SAA in a secondary containment bin to prevent the spread of material in case of a leak.

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA. While this compound A is not currently classified as acutely hazardous, it is good practice to be aware of these limits.

4. Requesting Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Complete any required waste disposal forms accurately and completely.

  • Follow all EHS instructions for preparing the waste for pickup.

Quantitative Data Summary

As no specific quantitative disposal limits for this compound A have been established, the following table summarizes general quantitative guidelines for laboratory chemical waste accumulation as stipulated by regulatory bodies like the EPA.

ParameterGuidelineCitation
Maximum Hazardous Waste Volume in SAA55 gallons[1][2]
Maximum Acutely Hazardous Waste Volume in SAA1 quart[1][2]
Time Limit for Removal of Full Container from SAAWithin 3 days[3]
Maximum Storage Time for Partially Filled Container in SAAUp to 1 year[3]

Logical Workflow for this compound A Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound A.

CalanolideA_Disposal_Workflow start Start: this compound A Waste Generated identify Identify as Chemical Waste start->identify segregate Segregate from Other Waste Streams identify->segregate container Select Compatible & Labeled Waste Container segregate->container store Store in Designated Satellite Accumulation Area (SAA) container->store request Contact EHS for Waste Pickup store->request pickup EHS Collects Waste for Final Disposal request->pickup end End: Compliant Disposal pickup->end

This compound A Disposal Workflow

Disclaimer: The information provided is based on general laboratory safety and chemical waste disposal guidelines. Since a specific Safety Data Sheet (SDS) for this compound A is not available, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all applicable regulations.

References

Essential Safety and Handling Protocols for Calanolide A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for Calanolide A, an investigational non-nucleoside reverse transcriptase inhibitor. Given that a specific Safety Data Sheet (SDS) for this compound A is not publicly available, these guidelines are based on best practices for handling potent pharmaceutical compounds in a laboratory setting.

I. Personal Protective Equipment (PPE)

When handling this compound A, particularly in its powdered form, stringent adherence to Personal Protective Equipment (PPE) protocols is mandatory to prevent dermal, ocular, and respiratory exposure.

Operation Required Personal Protective Equipment (PPE)
Weighing and Aliquoting (Powder) - Disposable, low-permeability lab coat or gown- Double-gloving with nitrile gloves- ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles- A properly fitted NIOSH-approved respirator (e.g., N95 or higher)
Handling Solutions of this compound A - Disposable, low-permeability lab coat or gown- Nitrile gloves- ANSI Z87.1 certified safety glasses with side shields
General Laboratory Operations - Standard lab coat- Nitrile gloves- ANSI Z87.1 certified safety glasses

Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific PPE requirements.

II. Engineering Controls

Engineering controls are the primary line of defense in minimizing exposure to potent compounds.

Operation Recommended Engineering Controls
Handling Powdered this compound A - Certified chemical fume hood- Ventilated balance enclosure (powder containment hood)
Handling Solutions of this compound A - Certified chemical fume hood

III. Operational Plan for Handling this compound A

A systematic approach is crucial for the safe handling of this compound A. The following workflow outlines the key steps from preparation to post-handling procedures.

Safe_Handling_Workflow_for_Calanolide_A cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Review Safety Procedures b Don Appropriate PPE a->b c Prepare Engineering Controls b->c d Weigh/Handle this compound A in Containment c->d Proceed to handling e Prepare Solutions in Fume Hood f Decontaminate Work Surfaces e->f Complete handling g Doff PPE Correctly f->g h Dispose of Waste g->h i Wash Hands Thoroughly h->i

Safe handling workflow for this compound A.

IV. Spill Management Plan

In the event of a this compound A spill, a prompt and organized response is critical to mitigate exposure and contamination.

A. Spill Kit Contents

Item Purpose
Absorbent Materials (e.g., pads, pillows, or loose absorbent) for containing and absorbing liquid spills.
Chemical-Resistant Gloves (Nitrile or other resistant material) for hand protection.
Disposable Lab Coat/Gown To protect clothing and skin.
Safety Goggles/Face Shield For eye and face protection.
NIOSH-Approved Respirator For respiratory protection from airborne powder.
Scoop and Dustpan For collecting solid spill material.
Sealable Plastic Bags For containment of contaminated materials.
Hazardous Waste Labels For proper identification of waste.
Decontamination Solution (e.g., 10% bleach solution followed by a neutralizing agent like sodium thiosulfate, then water and detergent) for cleaning the spill area.[1]

B. Spill Cleanup Protocol

  • Evacuate and Secure the Area : Immediately alert others and restrict access to the spill area.

  • Don PPE : Put on all necessary personal protective equipment from the spill kit before entering the spill zone.

  • Contain the Spill :

    • For liquid spills : Use absorbent materials to dike the spill and prevent it from spreading.[2]

    • For solid spills : Gently cover the spill with damp paper towels to prevent the powder from becoming airborne.[1]

  • Clean Up the Spill :

    • For liquid spills : Absorb the liquid with absorbent pads.

    • For solid spills : Carefully scoop the material into a sealable plastic bag.

  • Decontaminate the Area : Clean the spill surface with an appropriate decontamination solution.[1] Work from the outer edge of the spill towards the center.

  • Dispose of Waste : Place all contaminated materials, including used PPE, into a labeled hazardous waste bag.

  • Report the Incident : Notify your supervisor and EHS department about the spill and the cleanup procedure.

V. Disposal Plan

As an investigational drug, this compound A and all materials contaminated with it must be disposed of as hazardous pharmaceutical waste.

A. Waste Segregation and Collection

Waste Type Disposal Container
Unused or Expired this compound A Clearly labeled, sealed hazardous waste container.
Contaminated Labware (e.g., vials, pipette tips) Puncture-resistant sharps container or a designated hazardous waste container.
Contaminated PPE and Debris Labeled, sealed hazardous waste bag.

B. Disposal Procedure

  • Segregate Waste : Collect all this compound A waste separately from regular laboratory trash.

  • Label Containers : Ensure all waste containers are clearly labeled as "Hazardous Waste" and include the name "this compound A".

  • Arrange for Pickup : Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Disposal of investigational drugs should be handled by a licensed hazardous waste vendor, typically involving incineration.[3][4][5]

  • Documentation : Maintain records of all disposed this compound A waste in accordance with institutional and regulatory guidelines.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calanolide
Reactant of Route 2
Calanolide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.